6-Benzylpyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-7-10(12-8-13-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPZGLWRQNPRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388724 | |
| Record name | 6-benzylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16353-08-5 | |
| Record name | 6-(Phenylmethyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16353-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-benzylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Benzylpyrimidin-4-ol: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 6-Benzylpyrimidin-4-ol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. Drawing upon established principles of organic chemistry and medicinal chemistry, this document delves into the molecule's structural characteristics, chemical properties, plausible synthetic routes, and its potential as a scaffold in the design of novel therapeutic agents.
Molecular Identity and Physicochemical Properties
This compound is a derivative of pyrimidine, a fundamental heterocyclic aromatic compound. The structure features a benzyl group substituted at the 6th position and a hydroxyl group at the 4th position of the pyrimidine ring.
Chemical Structure and Identification
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₀N₂O
-
Molecular Weight: 186.21 g/mol
-
Canonical SMILES: C1=CC=C(C=C1)CC2=CC(=O)N=C=N2
-
InChI Key: (Inferred) Based on the structure, a unique InChI key can be generated.
The structural representation of this compound is depicted below:
Caption: Keto-enol tautomerism of this compound.
For the remainder of this guide, the compound will be referred to as this compound, with the understanding that it primarily exists as its pyrimidone tautomer under standard conditions.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Melting Point | Likely a solid with a relatively high melting point (>150 °C) | The planar, aromatic structure and potential for intermolecular hydrogen bonding in the solid state would contribute to a high melting point. For comparison, 5-(benzyloxy)pyrimidin-4-ol has a reported storage temperature of "sealed in dry, room temperature," suggesting it is a stable solid. [2] |
| Boiling Point | High, likely >300 °C | The presence of polar functional groups and a relatively high molecular weight would lead to a high boiling point. A substituted derivative, 6-(4-Methoxy-benzyl)-6H-pyrrolo[3,4-d]pyrimidin-4-ol, has a predicted boiling point of 455.164±48.00 °C. [3] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, hot ethanol). | The polar pyrimidone core would impart some water solubility, but the nonpolar benzyl group would limit it. Solubility is expected to increase in organic solvents capable of hydrogen bonding. |
| pKa | Weakly acidic | The N-H proton of the pyrimidone tautomer is weakly acidic. The pKa of a related compound, 6-(4-Methoxy-benzyl)-6H-pyrrolo[3,4-d]pyrimidin-4-ol, is predicted to be 2.637±0.20. [3] |
Synthesis and Chemical Reactivity
The synthesis of 6-substituted pyrimidin-4-ols is a well-established area of heterocyclic chemistry. The most common and direct approach involves the cyclocondensation of a β-ketoester with an amidine or a related nitrogen-containing species.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound points to two key starting materials: a β-ketoester bearing the benzyl group and a simple source of the N-C-N unit, such as formamide or urea.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol: Base-Catalyzed Cyclocondensation
This protocol is adapted from the general synthesis of 6-propylpyrimidin-4-ol from ethyl 3-oxohexanoate and provides a robust framework for the synthesis of the title compound. [4] Reaction Scheme:
Materials:
-
Ethyl 4-phenyl-3-oxobutanoate
-
Urea
-
Sodium ethoxide (or sodium metal in absolute ethanol)
-
Absolute Ethanol
-
Hydrochloric acid (concentrated)
-
Deionized water
Step-by-Step Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add a solution of ethyl 4-phenyl-3-oxobutanoate in absolute ethanol dropwise. Subsequently, add a stoichiometric amount of urea.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7. This will precipitate the product.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold deionized water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Causality Behind Experimental Choices:
-
Base Catalyst: The sodium ethoxide deprotonates the active methylene group of the β-ketoester and a nitrogen atom of urea, facilitating the nucleophilic attack and subsequent cyclization.
-
Absolute Ethanol: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the ester and the sodium ethoxide.
-
Acidic Work-up: Neutralization of the reaction mixture is necessary to protonate the pyrimidinolate salt formed during the reaction, leading to the precipitation of the final product.
Expected Chemical Reactivity
The this compound scaffold offers several sites for further chemical modification, making it a versatile building block in medicinal chemistry.
-
N-Alkylation/Acylation: The nitrogen atoms in the pyrimidine ring can be alkylated or acylated under appropriate conditions.
-
Electrophilic Aromatic Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents on the phenyl ring.
-
Conversion of the Hydroxyl Group: The hydroxyl group of the pyrimidinol tautomer can be converted to other functional groups, such as halides, which can then be used in cross-coupling reactions to introduce further diversity.
Potential Applications in Drug Discovery and Development
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of clinically used drugs. [5][6][7]Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. [8][9]
Rationale for Biological Activity
The biological activity of pyrimidine derivatives often stems from their ability to mimic endogenous nucleobases (thymine, cytosine, and uracil), thereby interacting with enzymes and receptors involved in nucleic acid synthesis and other critical cellular processes. [7][10]The presence of hydrogen bond donors and acceptors, along with the aromatic nature of the ring system, allows for diverse interactions with biological targets.
Potential Therapeutic Areas for this compound Derivatives
Given the established biological activities of the pyrimidine core, derivatives of this compound could be explored for a variety of therapeutic applications:
-
Anticancer Agents: Many pyrimidine-based compounds exhibit anticancer activity by inhibiting kinases or other enzymes involved in cell proliferation. [8]* Antimicrobial Agents: The pyrimidine scaffold is present in several antibacterial and antifungal drugs. [9]* Anti-inflammatory Drugs: Certain pyrimidine derivatives have shown promise as anti-inflammatory agents. [6]* Central Nervous System (CNS) Disorders: The pyrimidine nucleus is also found in drugs targeting the CNS. [6] The benzyl group of this compound provides a lipophilic handle that can be crucial for cell membrane permeability and interaction with hydrophobic pockets in target proteins. Further derivatization of both the pyrimidine ring and the benzyl group can lead to the optimization of potency, selectivity, and pharmacokinetic properties.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for a related compound, 5-(benzyloxy)pyrimidin-4-ol, the following GHS hazard statements may be applicable: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [2] Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the diverse biological activities associated with the pyrimidine scaffold, makes it an attractive target for further investigation. Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives to explore their therapeutic potential across various disease areas.
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1-Benzylpiperidin-4-ol | C12H17NO | CID 78461. PubChem. [Link]
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6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol. PubChem. [Link]
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Synthesis of 4H‐pyrimidin‐4‐ones from β‐keto amides and amides. ResearchGate. [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Survey in Fisheries Sciences. [Link]
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Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. [Link]
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4-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]
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Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences. [Link]
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One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Publishing. [Link]
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Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. ResearchGate. [Link]
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Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. MDPI. [Link]
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Pyrimidine synthesis. Organic Chemistry Portal. [Link]
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Solvent-induced conversion of the 4[1H]-pyrimidinone tautomer to the.... ResearchGate. [Link]
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Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences. [Link]
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One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. National Institutes of Health. [Link]
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Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
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Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
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Synthesis, antibacterial, antioxidant, and molecular docking studies of 6-methylpyrimidin-4(3H)-one and oxo-1,2,4-triazolo[4,3-a]pyrimidine derivatives. ResearchGate. [Link]
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Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b]d[2][3]iazepines. National Institutes of Health. [Link]
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A Review on Pharmacological Aspects of Pyrimidine Derivatives. ResearchGate. [Link]
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An In-depth Technical Guide to the Synthesis of 6-Benzylpyrimidin-4-ol: Pathways, Mechanisms, and Experimental Protocols
Abstract
This technical guide provides a comprehensive exploration of the synthesis of 6-Benzylpyrimidin-4-ol, a heterocyclic compound of significant interest within medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, and understanding the synthetic routes to its derivatives is paramount for innovation in the field. This document delineates the principal synthesis pathway via classical cyclocondensation, offering a detailed mechanistic breakdown, a field-proven experimental protocol, and a discussion of alternative synthetic strategies. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical knowledge required for the successful synthesis and characterization of this target molecule.
Introduction: The Significance of the Pyrimidin-4-ol Scaffold
Pyrimidines, and their functionalized analogues, represent a privileged class of N-heterocycles. As integral components of nucleic acids (DNA and RNA), their biological relevance is fundamental. This inherent bio-compatibility has made the pyrimidine nucleus a favored scaffold in the design of therapeutic agents across a wide spectrum of diseases. The pyrimidin-4-ol core, in particular, is present in numerous compounds with demonstrated biological activities.
The target molecule of this guide, this compound, incorporates a benzyl substituent, a feature often utilized in medicinal chemistry to enhance binding affinity to biological targets through hydrophobic and aromatic interactions. This guide serves as a detailed manual, elucidating the most efficient and widely adopted pathway for its synthesis, grounded in the principles of cyclocondensation reactions.
Principal Synthesis Pathway: Base-Catalyzed Cyclocondensation
The most direct and classical approach for constructing the 6-substituted pyrimidin-4-ol ring is the condensation of a 1,3-bifunctional three-carbon fragment with a compound providing the N-C-N segment, such as urea, formamide, or guanidine.[1] For the synthesis of this compound, this strategy is realized through the reaction of a β-keto ester, specifically Ethyl 3-oxo-4-phenylbutanoate (Ethyl Benzoylacetate) , with Formamide .
-
C-C-C Fragment Provider: Ethyl Benzoylacetate. This precursor is strategically chosen as it contains the requisite benzyl group (which will become the substituent at the C6 position) and the necessary 1,3-dicarbonyl system for cyclization.
-
N-C-N Fragment Provider: Formamide. Formamide serves as a versatile and economical source for the N1-C2-N3 atoms of the pyrimidine ring.
This reaction is typically facilitated by a strong base, such as sodium ethoxide or sodium methoxide, which promotes the necessary condensation and cyclization steps.[2]
Logical Workflow for Cyclocondensation Synthesis
Below is a conceptual workflow for the primary synthesis route.
Caption: High-level workflow for the synthesis of this compound.
Core Reaction Mechanism
The formation of the pyrimidine ring from ethyl benzoylacetate and formamide under basic conditions proceeds through a well-established cyclocondensation mechanism. The causality behind each step is critical for understanding reaction optimization and potential side-product formation.
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from formamide onto the more electrophilic ketone carbonyl of the ethyl benzoylacetate. This step is often the rate-determining step.
-
Intermediate Formation: This attack forms a hemiaminal intermediate, which subsequently dehydrates to form an enamine or related condensed intermediate.
-
Intramolecular Cyclization: The second nitrogen-containing group (or the same one after tautomerization) performs an intramolecular nucleophilic attack on the ester carbonyl carbon. This is the key ring-closing step.
-
Dehydration & Aromatization: The resulting cyclic intermediate undergoes elimination of ethanol and a molecule of water, driven by the formation of the stable, aromatic pyrimidine ring system.
Mechanistic Diagram
The following diagram illustrates the plausible mechanistic steps involved in the cyclization.
Caption: Plausible reaction mechanism for the formation of this compound.
Experimental Protocol and Data
The following protocol is a self-validating system, representing a standard and reproducible laboratory procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Moles |
| Ethyl Benzoylacetate | C₁₁H₁₂O₃ | 192.21 | 10.0 g | 0.052 |
| Formamide | CH₃NO | 45.04 | 23.4 g | 0.520 |
| Sodium Metal | Na | 22.99 | 2.4 g | 0.104 |
| Absolute Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
| Conc. Acetic Acid | CH₃COOH | 60.05 | ~10 mL | - |
| Deionized Water | H₂O | 18.02 | 500 mL | - |
Step-by-Step Methodology
-
Catalyst Preparation: In a 250 mL round-bottomed flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (2.4 g) in small pieces to absolute ethanol (100 mL). Caution: This reaction is exothermic and produces flammable hydrogen gas. Perform in a well-ventilated fume hood. Allow the sodium to react completely to form sodium ethoxide.
-
Reactant Addition: To the freshly prepared sodium ethoxide solution, add ethyl benzoylacetate (10.0 g) followed by formamide (23.4 g).
-
Reaction: Heat the resulting mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the resulting residue in approximately 200 mL of cold water. Carefully acidify the aqueous solution by the dropwise addition of concentrated acetic acid until the pH is approximately 5-6. A precipitate of the crude product will form.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (2 x 50 mL) to remove any inorganic impurities.
-
Purification & Drying: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure this compound. Dry the purified product in a vacuum oven at 60-70°C.
Alternative Synthesis Strategies
While the described cyclocondensation is the most direct route, it is valuable for the research professional to be aware of alternative strategies for synthesizing pyrimidine cores, as these can be adapted for creating diverse libraries of analogues.
-
Biginelli Reaction: A powerful one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea.[3][4] While the classical Biginelli reaction yields dihydropyrimidines, subsequent oxidation can lead to the aromatic pyrimidine ring.[5] This method is highly valued in combinatorial chemistry for its efficiency and ability to generate molecular diversity.[4]
-
From Chalcones: Substituted pyrimidines can also be synthesized from chalcones (1,3-diaryl-2-propen-1-ones).[6] The chalcone acts as the three-carbon component, which can be condensed with reagents like thiourea or guanidine to form the pyrimidine ring.[7][8]
-
Multi-Component Cycloadditions: Modern organic synthesis has developed various multi-component strategies for pyrimidine synthesis, including [2+2+2], [3+3], and [5+1] cycloadditions.[9][10] These methods offer novel disconnections and access to highly substituted pyrimidine derivatives that may be difficult to obtain through classical methods.
Conclusion
The base-catalyzed cyclocondensation of ethyl benzoylacetate and formamide remains the most reliable and efficient method for the laboratory-scale synthesis of this compound. The provided protocol is robust and grounded in well-understood mechanistic principles. A thorough understanding of this mechanism not only ensures the successful synthesis of the target compound but also empowers the medicinal chemist to logically design synthetic routes for novel and structurally diverse pyrimidine-based therapeutic agents.
References
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023-01-12). MDPI. [Link]
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Pyrimidine synthesis. Organic Chemistry Portal. [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]
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Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2012-09-06). NIH National Library of Medicine. [Link]
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a, b Synthesis of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives. ResearchGate. [Link]
-
Synthesis and reactions of 6(4)-(p-benzylphenyl)-4(6)-phenylpyrimidine-2(1H) thione. (1996). ResearchGate. [Link]
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Biginelli reaction. Wikipedia. [Link]
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Biginelli Reaction. Organic Chemistry Portal. [Link]
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Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. (2000). SciSpace. [Link]
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4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure. [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 6-Benzylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-benzylpyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document presents a detailed, predicted analysis of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a thorough interpretation of the predicted spectra, rooted in established principles of spectroscopic analysis for pyrimidine derivatives. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the acquisition of these spectra, ensuring scientific integrity and reproducibility. Visualizations in the form of logical diagrams are provided to enhance the understanding of structural-spectral correlations and experimental workflows. This document is intended to serve as a valuable resource for the identification, characterization, and further investigation of this compound and related compounds.
Introduction
Pyrimidine derivatives are a cornerstone in the architecture of a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] The substituent at the 6-position of the pyrimidine ring can significantly influence the molecule's biological activity. The presence of a benzyl group, as in this compound, introduces a lipophilic aromatic moiety that can engage in various intermolecular interactions, making it a compound of interest for further chemical and biological exploration.
Accurate structural elucidation is paramount in the advancement of any chemical entity through the drug discovery pipeline. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive yet scientifically grounded framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are critical for confirming the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrimidine and benzyl moieties. The chemical shifts are influenced by the electronic effects of the heteroatoms in the pyrimidine ring and the aromatic nature of the benzyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.0 - 13.0 | Broad Singlet | 1H | OH/NH (tautomeric proton) |
| ~8.0 | Singlet | 1H | H-2 (pyrimidine ring) |
| ~7.2 - 7.4 | Multiplet | 5H | Phenyl protons of benzyl group |
| ~6.2 | Singlet | 1H | H-5 (pyrimidine ring) |
| ~3.9 | Singlet | 2H | CH₂ (benzylic protons) |
Interpretation:
-
Tautomeric Proton (OH/NH): this compound can exist in tautomeric forms (4-hydroxy vs. 3,4-dihydro-4-oxo). The proton on the heteroatom (oxygen or nitrogen) is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange with the solvent.
-
Pyrimidine Protons (H-2 and H-5): The H-2 proton is anticipated to be the most downfield of the ring protons due to the deshielding effect of the two adjacent nitrogen atoms. The H-5 proton will likely appear at a more upfield position.
-
Benzyl Protons: The five protons of the phenyl ring will resonate in the aromatic region, likely as a complex multiplet. The two benzylic protons (CH₂) are expected to appear as a singlet, being adjacent to the pyrimidine ring and the phenyl group.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to encompass all expected proton signals (e.g., 0-15 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired free induction decay (FID) using Fourier transformation, followed by phase and baseline correction.
Diagram 1: ¹H NMR Structural Assignment Workflow
Caption: Workflow for structural elucidation using ¹H NMR.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of this compound.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-4 (pyrimidine ring) |
| ~160 | C-6 (pyrimidine ring) |
| ~155 | C-2 (pyrimidine ring) |
| ~138 | C-ipso (benzyl ring) |
| ~129 | C-ortho/meta (benzyl ring) |
| ~127 | C-para (benzyl ring) |
| ~105 | C-5 (pyrimidine ring) |
| ~40 | CH₂ (benzylic carbon) |
Interpretation:
-
Pyrimidine Carbons: The carbons of the pyrimidine ring are expected to resonate at downfield chemical shifts due to the influence of the electronegative nitrogen atoms and the hydroxyl/oxo group. C-4, C-6, and C-2 will be the most downfield.
-
Benzyl Carbons: The carbons of the phenyl ring will appear in the aromatic region. The benzylic carbon (CH₂) will be the most upfield signal.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.
-
Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.
-
Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[2]
-
-
Data Processing: Process the data in a similar manner to the ¹H NMR spectrum.
Diagram 2: Relationship between Structure and ¹³C Chemical Shifts
Caption: Predicted ¹³C NMR chemical shift regions.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Strong | O-H stretch (if in hydroxy form) / N-H stretch (if in oxo form) |
| 3100 - 3000 | Medium | Aromatic C-H stretch (benzyl and pyrimidine) |
| 2950 - 2850 | Weak | Aliphatic C-H stretch (benzylic CH₂) |
| ~1680 | Strong | C=O stretch (if in oxo form) |
| 1600 - 1450 | Medium to Strong | C=C and C=N stretching (pyrimidine and benzyl rings) |
| 750 - 700 and 700 - 650 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Interpretation:
The IR spectrum will be dominated by a broad absorption in the high-wavenumber region, characteristic of an O-H or N-H stretching vibration, indicative of the tautomeric nature of the pyrimidinol ring. A strong band around 1680 cm⁻¹ would suggest a significant contribution from the keto tautomer. The presence of both the pyrimidine and benzyl rings will be confirmed by multiple bands in the 1600-1450 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Solid Sample (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[2]
-
Solid Sample (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data for this compound:
-
Molecular Formula: C₁₁H₁₀N₂O
-
Molecular Weight: 186.21 g/mol
-
Predicted Molecular Ion (M⁺): m/z = 186
Predicted Fragmentation Pattern:
The fragmentation of this compound under electron ionization (EI) is expected to be initiated by the loss of stable neutral molecules or radicals.[3]
-
Loss of a hydrogen radical: [M-H]⁺ at m/z = 185.
-
Loss of CO: [M-CO]⁺ at m/z = 158.
-
Benzylic cleavage: A prominent peak at m/z = 91, corresponding to the tropylium ion ([C₇H₇]⁺), is highly characteristic of benzyl-containing compounds.[4]
-
Cleavage of the pyrimidine ring: Various smaller fragments resulting from the breakdown of the pyrimidine ring are also expected.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.
-
Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization techniques like Electrospray Ionization (ESI) are useful for confirming the molecular ion.[2]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Diagram 3: Predicted Fragmentation Pathway of this compound
Caption: Key predicted fragmentations in the mass spectrum.
Conclusion
This technical guide has presented a comprehensive, albeit predicted, spectroscopic profile of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, provides a robust framework for researchers engaged in the synthesis and characterization of this and related pyrimidine derivatives. The provided visualizations aim to facilitate a deeper understanding of the structure-property relationships. While this guide is based on well-established spectroscopic principles, experimental verification remains the gold standard for unequivocal structural confirmation.
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- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
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An In-Depth Technical Guide to 6-Benzyl-5-methylpyrimidin-4-ol: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 6-benzyl-5-methylpyrimidin-4-ol, a representative member of the medicinally significant pyrimidin-4-ol class of heterocyclic compounds. While the specific compound "6-benzylpyrimidin-4-ol" is not extensively documented in publicly accessible databases, this guide focuses on the closely related and characterized analog, 6-benzyl-5-methylpyrimidin-4-ol. We delve into its chemical identity, established synthetic routes, and explore the broader therapeutic landscape of pyrimidin-4-ol derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical insights into the chemical biology of this important scaffold. The pyrimidine nucleus is a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This guide aims to equip the reader with the foundational knowledge to explore the potential of 6-benzyl-5-methylpyrimidin-4-ol and related compounds in contemporary drug discovery programs.
Introduction: The Prominence of the Pyrimidin-4-ol Scaffold
The pyrimidine ring is a fundamental heterocyclic motif found in a vast number of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[3] The pyrimidin-4-ol (or pyrimidin-4-one) core, in particular, has garnered significant attention from medicinal chemists due to its versatile biological profile and synthetic accessibility.[1][2] Derivatives of this scaffold have been reported to possess a broad spectrum of pharmacological activities, making them attractive candidates for the development of novel therapeutics.[3][4][5]
The diverse bioactivities associated with pyrimidine derivatives underscore their importance in drug development.[1][2][3][4][5] The structural versatility of the pyrimidine ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of their pharmacological properties. This has led to the development of numerous pyrimidine-based drugs with applications in oncology, infectious diseases, and inflammatory conditions.
Chemical Identification of 6-Benzyl-5-methylpyrimidin-4-ol
Given the ambiguity surrounding "this compound," this guide will focus on the well-defined compound, 6-benzyl-5-methylpyrimidin-4-ol.
| Identifier | Value | Source |
| CAS Number | 960297-72-7 | [6] |
| IUPAC Name | 6-(phenylmethyl)-5-methylpyrimidin-4-ol | Chemicalize |
| Molecular Formula | C₁₂H₁₂N₂O | [6] |
| Molecular Weight | 200.24 g/mol | [6] |
| Canonical SMILES | CC1=C(C=NC(=O)N=C1)CC2=CC=CC=C2 | PubChem |
| InChI Key | Not readily available |
Synthetic Strategies for Pyrimidin-4-ol Derivatives
The synthesis of pyrimidin-4-ol derivatives is a well-established area of organic chemistry, with several robust methods available. A common and efficient approach involves the cyclocondensation of a β-ketoester with a suitable amidine or urea derivative.
General Synthesis Workflow
The following diagram illustrates a generalized synthetic workflow for the preparation of 6-substituted pyrimidin-4-ols.
Caption: Generalized workflow for the synthesis of 6-substituted pyrimidin-4-ols.
Detailed Experimental Protocol: Synthesis of a 6-Substituted Pyrimidin-4-ol Analog
This protocol is a representative example for the synthesis of a 6-substituted pyrimidin-4-ol and can be adapted for the synthesis of 6-benzyl-5-methylpyrimidin-4-ol with appropriate starting materials.
Objective: To synthesize a 6-substituted pyrimidin-4-ol via a base-catalyzed cyclocondensation reaction.
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Formamidine acetate (1.2 equivalents)
-
Sodium ethoxide (2 equivalents)
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Standard laboratory glassware and apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution, add ethyl benzoylacetate dropwise at room temperature. After the addition is complete, add formamidine acetate in one portion.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the residue in a minimum amount of water and acidify with concentrated hydrochloric acid to a pH of approximately 5-6. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 6-substituted pyrimidin-4-ol.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Applications in Drug Discovery
The pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3][4][5] The introduction of a benzyl group at the 6-position, as in our target molecule, can significantly influence its pharmacokinetic and pharmacodynamic properties.
Anticancer Activity
Numerous pyrimidine derivatives have been investigated for their potential as anticancer agents.[1] They can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases. The structural features of 6-benzyl-5-methylpyrimidin-4-ol make it a candidate for evaluation in anticancer drug discovery programs.
Antimicrobial Activity
The pyrimidine nucleus is also a common feature in many antimicrobial agents.[7][8] The development of new antimicrobial drugs is a critical area of research due to the rise of antibiotic-resistant bacteria. The unique substitution pattern of 6-benzyl-5-methylpyrimidin-4-ol may confer activity against various bacterial or fungal strains.
Anti-inflammatory and Other Activities
Pyrimidine derivatives have also been explored for their anti-inflammatory, antiviral, and other therapeutic effects.[2][9] The specific biological activities of 6-benzyl-5-methylpyrimidin-4-ol would need to be determined through comprehensive biological screening.
The following diagram illustrates the potential therapeutic applications of pyrimidin-4-ol derivatives.
Caption: Potential therapeutic applications of pyrimidin-4-ol derivatives.
Conclusion and Future Directions
While the specific compound "this compound" remains elusive in the public domain, this technical guide has provided a comprehensive overview of the closely related and well-characterized 6-benzyl-5-methylpyrimidin-4-ol. The synthetic accessibility of the pyrimidin-4-ol scaffold, coupled with its proven track record in medicinal chemistry, makes it a highly attractive starting point for the design and development of novel therapeutic agents.
Future research in this area should focus on the synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions on both the pyrimidine and benzyl rings. Such studies will be crucial in elucidating the structure-activity relationships and identifying lead compounds with potent and selective therapeutic activities. The insights provided in this guide serve as a valuable resource for researchers embarking on the exploration of this promising class of heterocyclic compounds.
References
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MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
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ACS Publications. (2006). Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry. [Link]
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PubMed. (2022). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]
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ResearchGate. (2017). Synthesis of pyrimidin-4-(3H)-ones. [Link]
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ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]
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PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
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ResearchGate. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]
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ResearchGate. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]
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ResearchGate. (2022). a, b Synthesis of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives. [Link]
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MDPI. (2019). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
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National Center for Biotechnology Information. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]
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PubMed. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. [Link]
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PubMed. (2015). [Synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione]. [Link]
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International Union of Crystallography. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. [Link]
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ResearchGate. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. [Link]
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Taylor & Francis Online. (2021). Antibacterial activities of chemical constituents from the aerial parts of Hedyotis pilulifera. [Link]
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ResearchGate. (2007). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1][10]diazepines. [Link]
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ORCA - Cardiff University. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. [Link]
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The Emergence of a Versatile Scaffold: A Technical Guide to the Synthesis and Historical Context of 6-Benzylpyrimidin-4-ol
Abstract
This technical guide provides a comprehensive overview of 6-benzylpyrimidin-4-ol, a member of the pharmacologically significant pyrimidine family of heterocyclic compounds. While a singular "discovery" event for this specific molecule is not prominently documented in the historical record, its synthesis and study are intrinsically linked to the broader exploration of pyrimidine chemistry for medicinal applications. This document details the foundational synthetic routes to this compound, grounded in the classical principles of heterocyclic chemistry. We will explore the mechanistic underpinnings of these reactions, provide a detailed experimental protocol, and discuss the chemical space and therapeutic potential that derivatives of this core structure occupy. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the pyrimidine scaffold in their scientific endeavors.
Introduction: The Pyrimidine Core in Nature and Medicine
The pyrimidine ring system is a cornerstone of biochemistry and medicinal chemistry.[1] Its fundamental importance is most evident in its role as a constituent of the nucleobases uracil, thymine, and cytosine, which form the informational basis of life in RNA and DNA. Beyond this central biological role, the pyrimidine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents with diverse mechanisms of action.[1] The historical investigation of pyrimidines began in earnest with the work of Pinner in 1884, who first synthesized derivatives by condensing ethyl acetoacetate with amidines.[2] The parent pyrimidine ring was later prepared by Gabriel and Colman in 1900.[2]
The versatility of the pyrimidine ring allows it to serve as a scaffold for molecules targeting a vast range of biological targets, including kinases, GPCRs, and enzymes. This has led to the development of blockbuster drugs for oncology, infectious diseases, and central nervous system disorders.[1][3] The this compound structure represents a specific, yet underexplored, iteration of this vital chemical motif. Its strategic substitution provides vectors for further chemical modification, making it a valuable building block for the synthesis of compound libraries for high-throughput screening and lead optimization.
The Foundational Synthesis: A Mechanistic Perspective
The most direct and classical approach to the synthesis of 6-substituted-pyrimidin-4-ols, including the benzyl derivative, is the cyclocondensation of a β-keto ester with a suitable nitrogen-containing reagent. This method, a variation of the Biginelli reaction, provides a robust and efficient route to the pyrimidine core.[4]
The Key Precursor: Ethyl 4-phenyl-3-oxobutanoate
The synthesis of this compound begins with its key precursor, ethyl 4-phenyl-3-oxobutanoate. This β-keto ester contains the necessary carbon framework to form the pyrimidine ring with the desired benzyl substituent at the 6-position. The synthesis of this precursor can be achieved through several methods, a common one being the reaction of monoethyl monopotassium malonate with phenacyl chloride in the presence of triethylamine and magnesium chloride.[2]
The Cyclocondensation Reaction
The core of the synthesis involves the base-catalyzed cyclocondensation of ethyl 4-phenyl-3-oxobutanoate with a simple source of the N-C-N fragment required to complete the pyrimidine ring. Formamide is a commonly used reagent for this purpose, though urea can also be employed.[5]
The reaction mechanism proceeds through a series of well-understood steps:
-
Enolate Formation: In the presence of a base, such as sodium ethoxide, the β-keto ester is deprotonated at the α-carbon to form an enolate.
-
Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the carbonyl carbon of formamide.
-
Cyclization: An intramolecular cyclization occurs, followed by dehydration, to form the stable aromatic pyrimidine ring.
This reaction is typically carried out at elevated temperatures to drive the condensation and dehydration steps to completion.
Experimental Protocol: Synthesis of this compound
The following protocol provides a detailed, step-by-step methodology for the laboratory synthesis of this compound. This protocol is based on established principles of pyrimidine synthesis and is analogous to the synthesis of similar 6-substituted pyrimidin-4-ols.[5]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| Ethyl 4-phenyl-3-oxobutanoate | C₁₂H₁₄O₃ | 206.24 | 1.0 eq |
| Formamide | CH₃NO | 45.04 | Excess |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 1.1 eq |
| Ethanol, Absolute | C₂H₅OH | 46.07 | As solvent |
| Hydrochloric Acid, conc. | HCl | 36.46 | For acidification |
| Deionized Water | H₂O | 18.02 | For work-up |
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reaction Mixture Assembly: To the sodium ethoxide solution, add formamide (excess) and stir until a homogenous solution is obtained.
-
Addition of β-Keto Ester: Slowly add ethyl 4-phenyl-3-oxobutanoate (1.0 eq) to the reaction mixture at room temperature with vigorous stirring.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice-cold water.
-
Acidification: Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until a pH of 5-6 is reached. A precipitate of the crude product will form.
-
Isolation: Collect the crude this compound by vacuum filtration and wash the solid with cold deionized water.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure product.
-
Drying: Dry the purified product in a vacuum oven.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Visualization of the Synthetic Pathway
The following diagrams illustrate the key chemical transformation and the logical workflow of the synthesis.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for synthesis and purification.
Biological Significance and Therapeutic Potential
While specific biological activity data for this compound is not extensively reported in publicly available literature, the broader family of pyrimidine derivatives has been a fertile ground for drug discovery.[1][6] The structural motifs present in this compound suggest several avenues for its potential application in medicinal chemistry.
-
Kinase Inhibition: The pyrimidine core is a well-established scaffold for the development of kinase inhibitors.[7][8] The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The benzyl group can be directed towards hydrophobic pockets within the active site, and the 4-ol position can be further functionalized to enhance potency and selectivity.
-
Antimicrobial and Antiviral Agents: Pyrimidine analogs have a long history as antimicrobial and antiviral drugs.[9][10][11] By mimicking endogenous nucleosides, they can interfere with nucleic acid synthesis in pathogens. The this compound core could serve as a starting point for the development of novel anti-infective agents.
-
Central Nervous System (CNS) Activity: The pyrimidine scaffold is also found in drugs targeting the CNS. The lipophilic nature of the benzyl group may facilitate crossing the blood-brain barrier, making this class of compounds interesting for the exploration of neurological targets.
The true potential of this compound lies in its utility as a versatile intermediate. The hydroxyl group at the 4-position can be readily converted to a leaving group (e.g., a chloride), which can then be displaced by a variety of nucleophiles to generate a library of 4-substituted-6-benzylpyrimidines. This approach allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrimidine core, a fundamental practice in modern drug discovery.[12][13]
Conclusion
This compound, while not a compound with a celebrated history of discovery, represents a valuable and accessible building block in the vast field of medicinal chemistry. Its synthesis is rooted in the foundational principles of heterocyclic chemistry, making it a practical starting material for both academic and industrial research. The proven therapeutic relevance of the pyrimidine scaffold ensures that this compound and its derivatives will continue to be of interest to scientists working to develop the next generation of medicines. This guide provides the essential technical knowledge to facilitate the synthesis and further exploration of this promising chemical entity.
References
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-
PubChem. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. BenchChem.
- Fadda, A. A., et al. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives.
- MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(15), 4767.
- MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs.
- ResearchGate. (2016). Microwave Synthesis of (4-hydroxy Phenyl)
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- PubMed. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology.
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Potential Biological Activities of 6-Benzylpyrimidin-4-ol: A Technical Guide for Researchers
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of the potential biological activities of a specific, yet under-explored derivative: 6-Benzylpyrimidin-4-ol. Drawing upon extensive literature on structurally related pyrimidine analogues, this document synthesizes predicted biological activities, plausible mechanisms of action, and detailed experimental protocols for the comprehensive evaluation of this compound. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel pyrimidine derivatives. We will delve into its probable anticancer, anti-inflammatory, and antimicrobial properties, providing a robust framework for future in vitro and in vivo investigations.
Introduction: The Prominence of the Pyrimidine Core
The pyrimidine ring system is a fundamental component of life, forming the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a focal point of medicinal chemistry research for decades. The structural versatility of the pyrimidine ring allows for substitutions at various positions, leading to a diverse array of pharmacological activities.[2] Numerous pyrimidine-based drugs are currently in clinical use, highlighting the therapeutic potential of this heterocyclic scaffold.[3]
This guide focuses on the specific derivative, this compound. While direct literature on this exact molecule is scarce, by examining the structure-activity relationships (SAR) of pyrimidines with substitutions at the 6-position and those bearing benzyl moieties, we can extrapolate and propose a range of promising biological activities. The presence of the benzyl group at the C6 position is of particular interest, as it can influence lipophilicity, steric interactions, and potential binding to biological targets.
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the well-established cyclocondensation reaction between a β-keto ester and an amidine.[4] This method, often referred to as a modified Pinner synthesis, is a cornerstone of pyrimidine chemistry.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Detailed Experimental Protocol:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 equivalent) in absolute ethanol to generate a solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add formamidine hydrochloride (1.2 equivalents) and stir for 15-20 minutes.
-
Addition of β-Keto Ester: Slowly add ethyl 4-phenyl-3-oxobutanoate (1.0 equivalent) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Causality behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the β-keto ester, facilitating the initial nucleophilic attack. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. The choice of formamidine as the amidine source provides the necessary N-C-N fragment for the pyrimidine ring formation.
Potential Biological Activities and Mechanisms of Action
Based on the extensive research on pyrimidine derivatives, this compound is predicted to exhibit a range of biological activities.
Anticancer Activity
The pyrimidine scaffold is a well-established pharmacophore in anticancer drug design.[5] Many pyrimidine derivatives exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[1][6]
Predicted Mechanism of Action: Kinase Inhibition
The structural similarity of the pyrimidine ring to the adenine base of ATP allows pyrimidine derivatives to act as competitive inhibitors at the ATP-binding site of various kinases. The benzyl group at the C6 position of this compound could potentially interact with hydrophobic pockets within the kinase active site, contributing to binding affinity and selectivity. Receptor tyrosine kinases (RTKs) such as EGFR and VEGFR are common targets for pyrimidine-based inhibitors.[6][7]
Figure 2: Proposed mechanism of kinase inhibition by this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.[8]
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. Pyrimidine derivatives have been shown to possess anti-inflammatory properties, often by modulating key inflammatory pathways.[9]
Predicted Mechanism of Action: Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Pyrimidine derivatives may inhibit this pathway by targeting components such as the IKK complex.
Figure 3: Postulated inhibition of the NF-κB pathway by this compound.
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., diclofenac).[3]
-
Induction of Inflammation: One hour after compound administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including pyrimidines, have shown significant potential in this area.
Predicted Mechanism of Action: Disruption of Bacterial Cell Membrane
The benzyl group of this compound could enhance its lipophilicity, facilitating its interaction with and disruption of the bacterial cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, bacterial cell death.
Figure 4: Predicted mechanism of antimicrobial action of this compound.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.
Data Presentation and Interpretation
For each of the potential biological activities, quantitative data should be collected and presented in a clear and concise manner.
Table 1: Predicted Anticancer Activity of this compound
| Cancer Cell Line | Assay Type | Predicted IC₅₀ (µM) |
|---|---|---|
| MCF-7 (Breast) | MTT Assay | 1 - 20 |
| A549 (Lung) | MTT Assay | 5 - 50 |
| HCT116 (Colon) | MTT Assay | 2 - 30 |
Table 2: Predicted Anti-inflammatory Activity of this compound
| Animal Model | Assay | Predicted % Inhibition of Edema (at 50 mg/kg) |
|---|
| Wistar Rat | Carrageenan-induced paw edema | 30 - 60% |
Table 3: Predicted Antimicrobial Activity of this compound
| Bacterial Strain | Assay | Predicted MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Broth Microdilution | 8 - 64 |
| Escherichia coli | Broth Microdilution | 16 - 128 |
Conclusion and Future Directions
While direct experimental data on this compound is limited, a comprehensive analysis of the vast body of research on pyrimidine derivatives provides a strong rationale for investigating its potential as a therapeutic agent. The presence of the benzyl group at the C6 position suggests the possibility of potent and selective biological activities. This technical guide offers a foundational framework for the synthesis and evaluation of this compound, outlining detailed protocols for assessing its predicted anticancer, anti-inflammatory, and antimicrobial properties.
Future research should focus on the successful synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities using the protocols detailed herein. Further studies to elucidate its precise mechanisms of action, including kinase profiling and investigation of its effects on specific components of the NF-κB pathway, will be crucial. The exploration of this and other novel pyrimidine derivatives holds significant promise for the discovery of new and effective therapeutic agents.
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Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]
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Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
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Adenosine Kinase Inhibitors. 6. Synthesis, Water Solubility, and Antinociceptive Activity of 5-Phenyl-7-(5-deoxy-β-d-ribofuranosyl)pyrrolo[2,3-d]pyrimidines Substituted at C4 with Glycinamides and Related Compounds. [Link]
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Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. [Link]
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Anti-Neuroinflammatory Effects of a Representative Low-Molecular-Weight Component Isolated from Codium fragile Through Inhibition of the NF-κB Pathway in Microglia and Macrophage Cells. [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]
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Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. [Link]
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Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. [Link]
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Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]
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Antibacterial Activity of Heterocyclic Compounds. [Link]
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]
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Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
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Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. [Link]
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The Strategic Development of 6-Benzylpyrimidin-4-ol Derivatives: A Technical Guide for Medicinal Chemists
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast landscape of pyrimidine-containing compounds, 6-benzylpyrimidin-4-ol and its analogues have emerged as a privileged scaffold, demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of this chemical class, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing the core structure and its derivatives, analyze the nuanced structure-activity relationships (SAR) that govern their biological effects, and provide detailed protocols for their evaluation.
The this compound Core: Synthetic Foundations
The construction of the this compound core is most efficiently achieved through a classical cyclocondensation reaction. This approach leverages readily available starting materials and provides a robust foundation for subsequent diversification.
A primary and effective route involves the base-catalyzed cyclocondensation of a β-keto ester, specifically ethyl 4-phenyl-3-oxobutanoate, with a suitable amidine source, most commonly urea. This reaction, a variation of the well-established pyrimidine synthesis, proceeds via a sequential condensation and intramolecular cyclization mechanism to afford the desired pyrimidin-4-ol ring system.
Generalized Protocol for the Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of the this compound scaffold.
Materials:
-
Ethyl 4-phenyl-3-oxobutanoate
-
Urea
-
Sodium ethoxide (or sodium metal in absolute ethanol)
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware for reflux and filtration
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Reaction Mixture Assembly: To the sodium ethoxide solution, add urea (1.1 equivalents) and stir until completely dissolved.
-
Addition of β-Keto Ester: Slowly add ethyl 4-phenyl-3-oxobutanoate (1.0 equivalent) dropwise to the reaction mixture at room temperature with vigorous stirring.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is deemed complete by TLC, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water.
-
Acidification and Precipitation: Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 5-6. The crude this compound will precipitate out of solution.
-
Purification: Collect the crude product by vacuum filtration and wash the solid with cold deionized water. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
-
Drying: Dry the purified product in a vacuum oven to remove any residual solvent.
Crafting Diversity: Synthesis of Derivatives and Analogues
The true potential of the this compound scaffold lies in its amenability to chemical modification. Functionalization at various positions of the pyrimidine ring and the benzyl moiety allows for the systematic exploration of the chemical space and the fine-tuning of biological activity.
Modification at the C2-Position
A versatile strategy for introducing diversity at the C2-position involves the use of a 2-(methylsulfanyl)pyrimidin-4-ol intermediate. This intermediate can be synthesized through the cyclocondensation of ethyl 4-phenyl-3-oxobutanoate with S-methylisothiourea. The methylsulfanyl group serves as an excellent leaving group, readily displaced by a variety of nucleophiles.
Protocol for Nucleophilic Substitution at C2:
-
Starting Material: 6-Benzyl-2-(methylsulfanyl)pyrimidin-4-ol.
-
Reaction: The 2-(methylsulfanyl) derivative is reacted with a primary or secondary amine in a suitable solvent, such as ethanol or n-butanol, often at elevated temperatures.
-
Product: This reaction yields N2-substituted 2-amino-6-benzylpyrimidin-4-ol derivatives. The choice of the amine nucleophile allows for the introduction of a wide range of substituents, including aliphatic, aromatic, and heterocyclic moieties.
Functionalization via Halogenated Intermediates and Cross-Coupling Reactions
For broader derivatization, the hydroxyl group at the C4-position can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃). The resulting 4-chloropyrimidine is a highly valuable intermediate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
Precursor: 4-Chloro-6-benzylpyrimidine.
-
Reaction Components: The chloropyrimidine is reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).[1]
-
Outcome: This reaction facilitates the formation of a new carbon-carbon bond at the C4-position, enabling the introduction of diverse aromatic and heteroaromatic substituents.
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, with a significant focus on their potential as anticancer agents, particularly as kinase inhibitors.[2] The pyrimidine core acts as a bioisostere of the adenine ring of ATP, enabling these compounds to bind to the ATP-binding pocket of various kinases.
Anticancer Activity: Targeting Kinase Signaling
Dysregulation of protein kinase activity is a hallmark of many cancers.[2] The this compound scaffold has been explored as a template for the design of inhibitors targeting several key kinases involved in cancer progression.
Structure-Activity Relationship Insights:
-
C2-Position: The introduction of substituted anilines at the C2-position has been shown to be a critical determinant of kinase inhibitory activity. The nature and substitution pattern of the aniline ring can significantly influence both potency and selectivity.
-
C4-Position: While the 4-ol is the parent structure, modifications at this position, often through the introduction of aryl or heteroaryl groups via cross-coupling, can modulate the pharmacokinetic properties and target engagement of the molecule.
-
C5-Position: Substitution at the C5-position with small alkyl groups, such as a methyl group, has been reported in some active analogues.[3] This position can be a key point for optimizing steric and electronic interactions within the kinase active site.
-
Benzyl Group: The benzyl group at the C6-position plays a crucial role in occupying a hydrophobic pocket in the kinase active site. Modifications to the phenyl ring of the benzyl group, such as the introduction of electron-donating or electron-withdrawing groups, can fine-tune the binding affinity.
| Compound Series | Target Class | Key Structural Features | Reported Activity (Representative) |
| 2-Anilino-6-benzylpyrimidin-4-ols | Protein Kinases | Varied substituents on the C2-aniline ring | IC₅₀ values in the nanomolar to low micromolar range against various kinases |
| 4-Aryl-6-benzylpyrimidines | Protein Kinases | Aryl groups at C4 introduced via Suzuki coupling | Potent inhibition of specific kinases, dependent on the C4-aryl substituent |
| 2,5-Disubstituted-6-benzylpyrimidin-4-ols | Protein Kinases | Small alkyl groups at C5 | Enhanced potency in certain kinase assays |
Experimental Protocols for Biological Evaluation
The systematic evaluation of this compound derivatives requires robust and reproducible biological assays. The following protocols provide standardized methods for assessing the anticancer and kinase inhibitory potential of these compounds.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the effect of a compound on cell viability and proliferation.[4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Treat the cells with various concentrations of the compounds and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase by measuring the amount of ATP consumed during the phosphorylation reaction.[5]
Principle: The assay measures the amount of ADP produced, which is then converted back to ATP in a subsequent reaction that generates a luminescent signal. The intensity of the light is inversely proportional to the kinase activity.
Materials:
-
Recombinant protein kinase of interest
-
Specific peptide substrate for the kinase
-
ATP
-
Test compounds (this compound derivatives)
-
Kinase assay buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction Setup: In a white opaque plate, add the test compound, the recombinant kinase, and the specific peptide substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the luminescence-based detection kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value for kinase inhibition.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The synthetic accessibility of the core structure, coupled with the numerous opportunities for chemical diversification, provides a rich landscape for medicinal chemists to explore. The demonstrated potential of these derivatives as kinase inhibitors underscores their relevance in the field of oncology and beyond.
Future research in this area should focus on the continued exploration of structure-activity relationships, with an emphasis on achieving greater potency and selectivity for specific kinase targets. The application of computational modeling and structure-based drug design will be instrumental in guiding the rational design of next-generation this compound derivatives. Furthermore, a deeper investigation into their pharmacokinetic and pharmacodynamic properties will be crucial for translating the in vitro potential of these compounds into clinically viable drug candidates.
References
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[6] protocols.io. (2023). MTT Assay protocol. [Link]
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[8] protocols.io. (2023). In vitro kinase assay. [Link]
[3] Sci-Hub. (2010). ChemInform Abstract: Reactions of 6‐Benzyl‐5‐methyl‐2‐(methylsulfanyl)pyrimidin‐4(3H)‐one with Aliphatic and Aliphatic‐Aromatic Amines. [Link]
[9] CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
[10] PubMed. (n.d.). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). [Link]
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[12] PubMed Central. (n.d.). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. [Link]
[13] PubMed Central. (n.d.). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. [Link]
[14] PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. [Link]
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[2] PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
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In Silico Prediction of 6-Benzylpyrimidin-4-ol Targets: A Strategic Workflow for Novel Compound Deconvolution
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The deconvolution of a novel chemical entity's biological targets is a cornerstone of modern drug discovery, yet it presents a significant bottleneck. This technical guide outlines a robust, multi-pronged in silico strategy to predict and prioritize the molecular targets of 6-Benzylpyrimidin-4-ol, a compound belonging to the pharmacologically significant pyrimidine class. Moving beyond a simple list of protocols, this document details the causal logic behind each methodological choice, establishing a self-validating workflow that integrates ligand-based and structure-based techniques. From initial ligand preparation to consensus-based target prioritization and pathway analysis, we provide field-proven insights and step-by-step protocols. The objective is to furnish drug development professionals with an actionable framework to efficiently navigate the target landscape of novel small molecules, thereby accelerating the transition from computational prediction to experimental validation.
Introduction: The Imperative for Predictive Target Identification
The journey of a drug from concept to clinic is fraught with challenges, with target identification and validation representing a critical initial hurdle. For novel chemical entities like this compound, where no prior biological data exists, traditional experimental screening can be a costly and inefficient exploration of a vast biological space. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, by engaging diverse targets such as kinases, polymerases, and metabolic enzymes.[1][2] This promiscuity makes a focused, predictive approach essential.
In silico target prediction offers a powerful, rational alternative, leveraging computational methods to screen a single compound against thousands of potential protein targets.[3][4] This guide presents a convergent workflow, where evidence from orthogonal computational methods is integrated to build a high-confidence hypothesis of the compound's mechanism of action, ready for focused experimental validation.[5][6]
The Core Directive: A Convergent In Silico Workflow
A successful target prediction strategy should not rely on a single algorithm. Methodological biases can lead to false positives and negatives. Therefore, we employ a workflow that combines ligand-based and structure-based approaches, seeking a consensus among the results.[5][7] This convergence of evidence is the cornerstone of a trustworthy predictive model. The overall strategy is visualized in Figure 1.
Figure 1: Convergent workflow for in silico target prediction.
Foundational Methodologies & Protocols
This section details the core experimental protocols. The rationale behind each step is explained to provide a deeper understanding of the process.
Phase 1: Ligand Preparation (The Critical Prerequisite)
The accuracy of all subsequent predictions is contingent upon a high-quality, energetically favorable 3D representation of the query molecule.
Protocol 1: 3D Ligand Generation
-
Obtain 2D Structure: Acquire the 2D structure of this compound as a canonical SMILES string from a reliable chemical database like PubChem or ChEMBL.[8]
-
Generate 3D Conformation: Use a robust cheminformatics toolkit, such as Open Babel, to convert the 2D representation into an initial 3D structure.
-
Determine Protonation State: At physiological pH (approx. 7.4), the molecule's ionization state is critical for its interaction with protein targets. Use a pKa prediction tool (e.g., MarvinSketch, Epik) to assign the correct protonation state. The potential for keto-enol tautomerism in the pyrimidin-4-ol ring must be carefully evaluated.
-
Energy Minimization: The initial 3D structure is not guaranteed to be in a low-energy state. Perform energy minimization using a suitable molecular mechanics force field (e.g., MMFF94) to generate a stable conformer. This step resolves steric clashes and optimizes bond lengths and angles.
Phase 2: Parallel Prediction Methodologies
We now proceed with two complementary lines of computational inquiry.
These methods leverage the principle that structurally or chemically similar molecules often share biological targets.[9][10] They are particularly useful when the target structure is unknown.[11]
Protocol 2: 2D Chemical Similarity Search
-
Rationale: This rapid screening method identifies known bioactive molecules in databases that are structurally analogous to our query compound.
-
Database Selection: Utilize comprehensive bioactivity databases such as ChEMBL and PubChem, which link chemical structures to experimental assay data.[8][12]
-
Search Execution: Using the SMILES string of this compound, perform a similarity search based on 2D molecular fingerprints (e.g., ECFP4). The Tanimoto coefficient is the standard metric for quantifying similarity.
-
Analysis: Collect all compounds with a Tanimoto similarity score ≥ 0.85. Compile a list of their annotated biological targets and associated bioactivity data (e.g., IC₅₀, Kᵢ).
Protocol 3: 3D Pharmacophore Screening
-
Rationale: A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for target binding.[13][14][15] This method can identify compounds that are structurally diverse but share the same key interaction features.[16]
-
Pharmacophore Generation: From the energy-minimized 3D structure of this compound, generate a pharmacophore model.
-
Web Server Screening: Submit the query molecule to a reverse pharmacophore screening web server like PharmMapper.[17] These servers screen the query's pharmacophoric features against a vast database of pharmacophore models derived from known protein-ligand complexes in the Protein Data Bank (PDB).
-
Analysis: Rank the resulting potential targets based on the "Fit Score," which quantifies how well the query molecule's pharmacophore maps onto the target's binding site pharmacophore.
This approach utilizes the 3D structural information of proteins to predict physical interactions with the ligand.[7][18][19]
Protocol 4: Reverse Docking
-
Rationale: Reverse docking computationally places the query ligand into the binding sites of a large library of protein structures and calculates a score to estimate binding affinity.[20][21] It is a powerful tool for identifying potential direct interactions.[22]
-
Target Library: Utilize a pre-curated library of druggable human proteins with available crystal structures (e.g., from the PDB). Web servers like ReverseDock offer this functionality.[23]
-
Docking Execution: Submit the prepared 3D ligand structure. The server will systematically dock the ligand against each protein in its library using a program like AutoDock Vina.[24][25]
-
Analysis: The primary output is a list of protein targets ranked by their docking score (binding energy, in kcal/mol). Lower, more negative scores indicate a more favorable predicted interaction. Visually inspect the top-ranked binding poses to ensure they are sterically and chemically plausible.
Table 1: Comparative Summary of Prediction Methodologies
| Methodology | Underlying Principle | Strengths | Limitations | Recommended Tools |
| 2D Similarity Search | Structurally similar molecules have similar targets. | Computationally fast; leverages vast experimental data. | Fails to identify novel scaffolds or activity cliffs. | ChEMBL, PubChem |
| Pharmacophore Screening | Molecules with similar 3D interaction features share targets. | Can identify structurally diverse hits; scaffold-hopping. | Dependent on the quality of the generated pharmacophore. | PharmMapper |
| Reverse Docking | Ligand binds favorably to targets with complementary binding sites. | Provides structural insight into binding mode; can find novel targets. | Computationally intensive; scoring functions are approximations. | AutoDock Vina, ReverseDock |
Phase 3: Data Synthesis and Target Prioritization
The individual results from Phase 2 are now integrated to generate a high-confidence, prioritized list of targets.
Protocol 5: Consensus Scoring and Pathway Analysis
-
Identify Consensus Targets: Collate the target lists from all three methods. Targets that appear on two or more lists (consensus hits) are considered higher-confidence candidates.
-
Rank by Consensus: For each consensus target, calculate a simple rank-sum score. For example, if a target ranked 5th in similarity search, 10th in pharmacophore screening, and 3rd in reverse docking, its score would be 5+10+3=18. Lower scores indicate higher priority.
-
Biological Contextualization: Input the top-ranked consensus targets into a pathway analysis tool (e.g., KEGG, Reactome). This step maps the individual proteins to known signaling pathways and biological processes, which can illuminate the potential physiological effect of the compound and suggest a coherent mechanism of action.
Figure 2: Example of mapping predicted targets onto a known signaling pathway.
Phase 4: The Bridge to Experimental Validation
The final output of this in silico workflow is not a definitive answer but a highly refined, testable hypothesis. Experimental validation is non-negotiable.[26][27]
Protocol 6: Tiered Experimental Validation Strategy
-
Tier 1 (Binding Confirmation): For the top 3-5 prioritized targets, perform direct binding assays (e.g., Surface Plasmon Resonance [SPR], Isothermal Titration Calorimetry [ITC]) to confirm a physical interaction between this compound and the protein.
-
Tier 2 (Functional Modulation): If binding is confirmed, assess the functional consequence of the interaction. For example, if the target is an enzyme, perform an enzyme activity assay to determine if the compound is an inhibitor or activator.
-
Tier 3 (Cellular Target Engagement): Confirm that the compound engages the target in a relevant cellular context using methods like the Cellular Thermal Shift Assay (CETSA).
Conclusion
This guide has detailed a systematic, multi-angle in silico workflow designed to predict the biological targets of a novel compound, this compound. By emphasizing the convergence of evidence from orthogonal computational methods and grounding predictions in biological context through pathway analysis, this strategy maximizes the likelihood of identifying true positive targets. This framework is not merely a set of computational procedures but a scientific strategy to rationally generate high-quality, testable hypotheses, thereby streamlining the critical early stages of the drug discovery pipeline.
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Unraveling the Enigma: A Hypothesis on the Mechanism of Action of 6-Benzylpyrimidin-4-ol
A Technical Guide for Drug Discovery Professionals
Foreword: The Pyrimidine Scaffold - A Cornerstone of Modern Therapeutics
The pyrimidine ring is a privileged heterocyclic scaffold, forming the core of natural nucleobases such as cytosine, thymine, and uracil, the fundamental building blocks of our genetic code.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for medicinal chemists, leading to a plethora of approved drugs with a wide spectrum of therapeutic applications, including anticancer (e.g., 5-Fluorouracil), antiviral (e.g., Zidovudine), and antibacterial (e.g., Trimethoprim) agents.[1] The versatility of the pyrimidine core lies in its ability to engage in various non-covalent interactions, particularly hydrogen bonding, and to serve as a bioisosteric replacement for other aromatic systems, thereby enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]
Within this esteemed class of compounds lies 6-Benzylpyrimidin-4-ol, a molecule of significant interest yet with a largely uncharacterized mechanism of action. This guide puts forth a primary hypothesis for its biological activity, grounded in the extensive pharmacology of structurally related compounds. We will delve into a detailed, technically-oriented exploration of this hypothesis, presenting a logical, multi-phased experimental strategy designed to rigorously test and validate the proposed mechanism.
Central Hypothesis: this compound as a Modulator of Protein Kinase Signaling
Based on a comprehensive analysis of the existing literature on pyrimidine derivatives, we hypothesize that This compound functions as a competitive inhibitor of protein kinases.
This hypothesis is predicated on several key observations:
-
Precedent in Pyrimidine Analogs: The pyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[3] Many approved kinase inhibitors feature a pyrimidine core that anchors the molecule within the ATP-binding pocket of the enzyme.
-
Structural Similarities to Known Inhibitors: The 6-benzyl group offers a hydrophobic moiety that can occupy the hydrophobic pocket adjacent to the adenine-binding region of many kinases. The pyrimidin-4-ol core itself can mimic the hydrogen bonding interactions of the adenine portion of ATP with the kinase hinge region.
-
Antiproliferative Potential: Structurally related 6-benzylaminopurine derivatives have demonstrated potent antiproliferative effects, which were correlated with the inhibition of cyclin-dependent kinases (CDKs), a key family of protein kinases that regulate the cell cycle.[4]
The proposed mechanism involves the this compound molecule entering the catalytic site of a protein kinase and forming non-covalent interactions that prevent the binding of the natural substrate, ATP. This blockade of ATP binding subsequently inhibits the phosphorylation of downstream substrate proteins, thereby disrupting the signaling cascade controlled by the kinase.
Figure 1: Proposed competitive inhibition of a protein kinase by this compound, preventing ATP binding and subsequent substrate phosphorylation.
Experimental Validation Roadmap
To rigorously test this hypothesis, a phased approach is proposed, beginning with broad, unbiased screening and progressing to specific, mechanism-focused cellular assays.
Figure 2: A multi-phased workflow for the validation of the kinase inhibitor hypothesis for this compound.
Phase 1: Target Identification and In Vitro Characterization
The primary objective of this phase is to identify which, if any, protein kinases are inhibited by this compound and to quantify the potency of this inhibition.
-
Objective: To perform an unbiased screen of this compound against a large, representative panel of human protein kinases.
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Format: Utilize a reputable commercial kinase screening service (e.g., Eurofins DiscoverX, Promega). The assay is typically a radiometric (³³P-ATP) or fluorescence-based in vitro kinase assay.
-
Screening Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential "hits."
-
Data Analysis: The primary endpoint is the "% Inhibition" relative to a vehicle control (DMSO). A common threshold for a "hit" is >50% inhibition.
-
-
Causality and Self-Validation: A broad screen is essential to avoid confirmation bias and to identify potential off-target effects early. The inclusion of positive (e.g., Staurosporine) and negative controls within the assay panel validates the integrity of the screen.
-
Objective: To determine the potency of this compound against the "hit" kinases identified in Protocol 1.
-
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound, typically in a 10-point, 3-fold dilution series starting from 100 µM.
-
Kinase Assay: Perform the same in vitro kinase assay as in Protocol 1 for each hit kinase, using the range of compound concentrations. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate competitive inhibition measurement.
-
Data Plotting: Plot the % Inhibition against the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic equation to derive the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Data Presentation:
| Kinase Target | IC₅₀ (µM) [Hypothetical Data] |
| CDK2/Cyclin A | 0.85 |
| CDK9/Cyclin T | 1.2 |
| GSK3β | 5.6 |
| SRC | > 50 |
| EGFR | > 50 |
Phase 2: Cellular Target Engagement and Pathway Analysis
Demonstrating that a compound inhibits a purified enzyme in a test tube is a critical first step, but it is essential to confirm that it can engage its target within the complex environment of a living cell.
-
Objective: To verify the physical binding of this compound to its putative target kinase(s) in intact cells.
-
Principle: The binding of a ligand (the drug) to its target protein typically increases the thermal stability of the protein.
-
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., a cancer cell line known to be sensitive to CDK inhibitors, such as MCF-7) with this compound (at ~10x the IC₅₀) and a vehicle control for 1-2 hours.
-
Heating: Aliquot the cell lysates and heat them across a temperature gradient (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the soluble fraction by Western blot using an antibody specific to the target kinase (e.g., CDK2). A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.
-
-
Trustworthiness: CETSA provides direct evidence of target binding in a physiological context, bridging the gap between in vitro biochemistry and cellular effects.
-
Objective: To determine if target engagement by this compound leads to the expected inhibition of the kinase's catalytic activity in cells.
-
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a relevant period (e.g., 2-6 hours).
-
Lysate Preparation: Lyse the cells and quantify total protein concentration.
-
Western Blotting: Perform Western blot analysis on the cell lysates. Probe one blot with an antibody against the total protein of a known downstream substrate (e.g., total Retinoblastoma protein, Rb, for CDK2). Probe a parallel blot with a phospho-specific antibody for the same substrate (e.g., p-Rb Ser807/811).
-
Analysis: A dose-dependent decrease in the phosphorylated substrate, without a significant change in the total substrate level, indicates specific inhibition of the upstream kinase.
-
Figure 3: A simplified signaling pathway illustrating how inhibition of a target kinase by this compound can be monitored by the phosphorylation status of a downstream substrate.
Phase 3: Cellular Phenotypic Assays
The final phase connects the molecular mechanism of target inhibition to a quantifiable cellular outcome, providing a functional validation of the hypothesis.
-
Objective: To assess the impact of this compound on the growth of cancer cell lines.
-
Methodology:
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose-response curve of this compound.
-
Incubation: Incubate for 72 hours.
-
Viability Measurement: Measure cell viability using a standard method such as the MTT assay, which measures metabolic activity.[5]
-
GI₅₀ Calculation: Calculate the concentration of the compound required to inhibit cell growth by 50% (GI₅₀).
-
-
Expertise: A strong correlation between the IC₅₀ of the target kinase and the GI₅₀ in a cell line dependent on that kinase provides powerful evidence for the on-target mechanism of action.
Alternative Hypotheses and Future Directions
While the kinase inhibition hypothesis is strongly supported by circumstantial evidence, scientific rigor demands consideration of alternatives. Other pyrimidine derivatives have shown activity as aldose reductase inhibitors [6] or possess broad antimicrobial properties by targeting unique enzymes in pathogens.[7][8] Should the kinase inhibition hypothesis prove inconclusive, these avenues could be explored using relevant enzymatic and microbial growth assays.
Upon successful validation of the primary hypothesis, future work would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Conclusion
This guide presents a robust, experimentally-driven framework for elucidating the mechanism of action of this compound. By postulating a primary hypothesis of protein kinase inhibition, we have outlined a logical progression of experiments, from broad in vitro screening to specific cellular and phenotypic assays. Each step is designed to be self-validating and to build upon the last, providing a clear and comprehensive path to understanding the biological function of this promising molecule and paving the way for its potential development as a novel therapeutic agent.
References
- BenchChem. (2025). Application Notes: Harnessing 6-(Hydroxymethyl)pyrimidin-4-OL Derivatives in Drug Discovery via Click Chemistry.
-
Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 200-206. [Link]
- Gite, S. S., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Scientific Research, 12(2), 01-10.
-
Schenone, S., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917-4927. [Link]
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- BenchChem. (2025).
-
Zatloukal, M., et al. (2009). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Journal of Medicinal Chemistry, 52(4), 1075-1085. [Link]
- MDPI. (2022). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines.
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- 8. mdpi.com [mdpi.com]
Solubility and Stability of 6-Benzylpyrimidin-4-ol: A Comprehensive Evaluation for Preclinical Development
An In-Depth Technical Guide for Drug Development Professionals
Abstract
6-Benzylpyrimidin-4-ol, a member of the pyrimidinol class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry. The journey of such a molecule from a promising hit to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. We move beyond mere data presentation to elucidate the causality behind experimental design, offering detailed, field-proven protocols for determining thermodynamic solubility and executing forced degradation studies in line with regulatory expectations. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling the robust characterization required for informed decision-making in preclinical and formulation development.
Introduction: The Pivotal Role of Physicochemical Profiling
The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, and its derivatives are widely investigated for therapeutic potential.[1] this compound, with its distinct substitution pattern, presents a unique profile that requires meticulous characterization. Before any meaningful pharmacological or toxicological assessment can occur, two of the most fundamental questions must be answered: How well does it dissolve, and how stable is it?
The answers to these questions dictate the compound's developability. Poor solubility can lead to low oral bioavailability and erratic absorption, while instability can compromise drug efficacy and generate potentially toxic degradants.[2] This guide, therefore, presents a two-part, in-depth analysis.
-
Part I: Solubility Profiling. We will detail the determination of thermodynamic (equilibrium) solubility in a range of pharmaceutically relevant solvents. This data is crucial for everything from designing in vitro assays to developing parenteral or oral formulations.
-
Part II: Stability Assessment. We will outline a systematic approach to evaluating the intrinsic stability of this compound through forced degradation studies. This process is essential for identifying potential degradation pathways and is a prerequisite for developing a stability-indicating analytical method (SIAM), a cornerstone of quality control and regulatory submission.[3][4]
Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the methodologies described are scientifically sound and align with global regulatory expectations.[5][6]
Foundational Physicochemical Properties
A preliminary understanding of the molecule's inherent properties can predict its behavior. While experimental determination is the gold standard, in silico predictions provide a valuable starting point for experimental design.
| Property | Predicted Value / Comment | Significance for Solubility & Stability |
| Molecular Formula | C₁₁H₁₀N₂O | - |
| Molecular Weight | 186.21 g/mol | Adheres to Lipinski's Rule of Five, suggesting potential for good membrane permeability.[7] |
| pKa (Predicted) | ~8.5 (acidic -OH), ~2.0 (basic N) | The presence of both acidic and basic centers indicates that solubility will be highly dependent on pH. |
| logP (Predicted) | ~1.5 - 2.0 | Suggests moderate lipophilicity and indicates that solubility in non-polar organic solvents may be significant.[7] |
| Hydrogen Bond Donors | 1 (from -OH) | Influences interactions with protic solvents like water and alcohols. |
| Hydrogen Bond Acceptors | 3 (from N, N, O) | Influences interactions with a wide range of polar solvents. |
Note: Predicted values should be confirmed experimentally.
PART I: Solubility Profiling of this compound
The Principle of Thermodynamic Solubility
Solubility can be described as either kinetic or thermodynamic. Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved (often from a DMSO stock) and can be useful for high-throughput screening.[8] However, for drug development, thermodynamic solubility is the critical parameter. This is the true equilibrium concentration of a solute dissolved in a solvent in the presence of excess solid solute.[9][10] The "shake-flask" method is the universally recognized gold-standard for its determination.[10][11]
Experimental Workflow: Thermodynamic Solubility Determination
The objective is to create a saturated solution at a constant temperature, allow it to reach equilibrium, and then quantify the concentration of the dissolved compound.
Step-by-Step Experimental Protocol
3.2.1 Materials
-
This compound (solid powder, purity >98%)
-
Selection of solvents (e.g., Water, pH 7.4 Phosphate Buffer, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, DMSO, Polyethylene Glycol 400)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, solvent-compatible)
-
Calibrated pH meter
-
Validated HPLC-UV system
3.2.2 Protocol
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure equilibrium is reached with a saturated solution.[11]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined time (a 24-hour starting point is common, but this should be verified by sampling at multiple time points, e.g., 24, 48, and 72 hours, to ensure the concentration has plateaued).[9]
-
Phase Separation: Remove vials from the shaker and allow them to stand undisturbed for at least 30 minutes. Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter membrane and prevent drug adsorption.
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC-UV method.
-
pH Measurement: For aqueous and buffered solutions, measure the final pH of the remaining saturated solution to check for any shifts caused by the dissolved compound.[11]
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) is the preferred analytical tool as its specificity allows for accurate quantification even in the presence of potential impurities or degradants.[11][12]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., Acetonitrile or Methanol).[12]
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at a wavelength of maximum absorbance (λmax) for this compound.
-
Quantification: An external calibration curve should be prepared using stock solutions of known concentration. The curve must demonstrate linearity (r² > 0.999) over the expected concentration range.
Data Presentation and Interpretation
Solubility data should be compiled into a clear, comparative table.
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (mg/mL) | Final pH (if applicable) |
| Deionized Water | 25 | |||
| 0.1 N HCl (pH ~1.2) | 37 | |||
| pH 7.4 Phosphate Buffer | 37 | |||
| Methanol | 25 | N/A | ||
| Ethanol | 25 | N/A | ||
| Acetonitrile | 25 | N/A | ||
| DMSO | 25 | N/A |
PART II: Stability Assessment and Forced Degradation
The Principle of Stability Indicating Methods
The purpose of stability testing is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[5][6] Forced degradation , or stress testing, is the deliberate degradation of the compound under more severe conditions than in accelerated stability studies.[13] Its primary objectives are:
-
To identify likely degradation products: This helps in understanding the degradation pathways.[3]
-
To establish the intrinsic stability of the molecule: It reveals the conditions under which the compound is labile.
-
To develop and validate a stability-indicating analytical method (SIAM): This is the most critical outcome. A SIAM is a validated analytical procedure that can accurately measure the active ingredient's concentration without interference from any degradation products, excipients, or impurities.[14][15]
Experimental Workflow: Forced Degradation Study
The goal is to induce a modest amount of degradation (typically 5-20%) to ensure that the primary degradation products are formed without completely destroying the sample.[14]
Step-by-Step Forced Degradation Protocol
4.2.1 Materials
-
This compound
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (Methanol, Acetonitrile, Water)
-
Temperature-controlled oven, water bath
-
Photostability chamber compliant with ICH Q1B guidelines[16]
-
Validated HPLC system, preferably with a Photo Diode Array (PDA) detector to assess peak purity.
4.2.2 Protocol For each condition, a sample of the drug is stressed, while a control sample is stored under normal conditions, protected from light.
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at 60-80°C. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), cool, and neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.[13][17]
-
Base Hydrolysis: Similar to acid hydrolysis, but using 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.[13][17]
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor over time.[13][17]
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) in an oven for a set period. Also, expose a solution of the compound to the same conditions to test for degradation in solution.
-
Photostability: Expose both the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[6][16] A dark control sample must be run in parallel.
Data Analysis and SIAM Development
The chromatograms from all stressed samples are compared to the control.
-
Mass Balance: The sum of the assay value of the main peak and the areas of all degradation product peaks should be close to the initial assay value of the unstressed sample. This demonstrates that all significant degradants are being detected.
-
Peak Purity: A PDA detector is used to assess the spectral purity of the main this compound peak in the presence of its degradants. A pure peak confirms the method's specificity.
-
Resolution: The chromatographic method must be able to separate all degradation products from the parent peak and from each other, ideally with a resolution (Rs) of >1.5.
Data Presentation and Interpretation
Results should be tabulated to clearly show the effect of each stress condition.
| Stress Condition | Duration/Temp | % Assay of this compound | % Degradation | No. of Degradants | RRT of Major Degradant(s) |
| Control | N/A | 100.0 | 0.0 | 0 | N/A |
| 0.1 N HCl | 24 h / 60°C | ||||
| 0.1 N NaOH | 8 h / 60°C | ||||
| 3% H₂O₂ | 24 h / RT | ||||
| Thermal (Solid) | 48 h / 80°C | ||||
| Photolytic | ICH Q1B |
RRT = Relative Retention Time
Conclusion
This guide provides a robust, scientifically-grounded framework for determining the essential solubility and stability profiles of this compound. The successful execution of these protocols will yield a comprehensive data package that is fundamental for the compound's progression through the drug development pipeline. The thermodynamic solubility data will directly inform formulation strategies, while the forced degradation studies will establish the compound's intrinsic stability and underpin the development of a validated, stability-indicating analytical method. This foundational knowledge is indispensable for ensuring the quality, safety, and efficacy of a potential new therapeutic agent and is a critical component of any future regulatory submission.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- Scheme of pyrimidine degradation pathways showing the four steps and...
- Pyrimidine metabolism - Wikipedia.
- BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES - DAV University.
- ICH STABILITY TESTING GUIDELINES - SNS Courseware.
- DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES NUCLEOTIDES - eGyanKosh.
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC.
- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.
- Ich guidelines for stability studies 1 | PPTX - Slideshare.
- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review.
- method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine deriv
- 11: Thermodynamics of Solubility - Chemistry LibreTexts.
- Forced Degrad
- 1236 SOLUBILITY MEASUREMENTS - ResearchG
- Stability Indicating Analytical Method Development, Valid
- A Brief Study on Forced Degradation Studies with Regul
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.
- Forced Degradation Studies: Regulatory Considerations and Implement
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC - NIH.
- Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online.
- Development and Validation of Stability Indicating HPTLC for Determination of Allopurinol in Bulk and Pharmaceutical Dosage Form - bepls.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC Intern
- Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online.
- Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.
- Technical Guide: Solubility Profile of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol - Benchchem.
- Analytical Methods for the Quantification of Pharmaceuticals | Request PDF - ResearchG
- Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors - PubMed.
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
- Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degrad
- Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF - ResearchG
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Methodological & Application
Application Note & Protocol: A Guideline for the Synthesis of 6-Benzylpyrimidin-4-ol from Benzylmalonic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 6-benzylpyrimidin-4-ol, a substituted pyrimidinol of interest in medicinal chemistry and drug development. The protocol details a robust and efficient method for the cyclocondensation of benzylmalonic acid with formamidine acetate. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure successful synthesis and purification of the target compound.
Introduction: The Significance of Pyrimidinols
Pyrimidinols, and the broader class of pyrimidines, are heterocyclic compounds of paramount importance in the fields of medicinal chemistry and chemical biology. The pyrimidine scaffold is a core structural motif in nucleobases (cytosine, thymine, and uracil), forming the building blocks of DNA and RNA. Beyond their fundamental biological role, substituted pyrimidines exhibit a wide spectrum of pharmacological activities, including but not limited to, antiviral, antibacterial, antifungal, and anticancer properties. The synthesis of novel pyrimidine derivatives, therefore, remains a cornerstone of drug discovery programs. This compound, with its specific substitution pattern, presents a valuable scaffold for further chemical elaboration and biological screening.
Synthetic Strategy: Cyclocondensation Approach
The synthesis of this compound is most effectively achieved through a base-catalyzed cyclocondensation reaction between benzylmalonic acid and formamidine acetate. This method is a variation of the classical pyrimidine synthesis, which typically involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.
Rationale for Reagent Selection
-
Benzylmalonic Acid: This commercially available dicarboxylic acid provides the C2, C4, C5, and C6 atoms of the pyrimidine ring, along with the benzyl substituent at the 6-position. The two carboxylic acid groups are key for the cyclization process.
-
Formamidine Acetate: This stable and easy-to-handle salt serves as the source of the N1 and N3 atoms of the pyrimidine ring.[1][2] Formamidine acetate is often preferred over the more hygroscopic hydrochloride salt.[3]
-
Base Catalyst (Sodium Ethoxide): A strong base is required to deprotonate the acidic methylene protons of benzylmalonic acid, facilitating the initial nucleophilic attack. Sodium ethoxide is a common choice for this transformation, and it can be prepared in situ from sodium metal and ethanol.
Reaction Mechanism
The reaction proceeds through a series of steps involving nucleophilic addition, condensation, and subsequent cyclization and aromatization.
Figure 1: Proposed reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Benzylmalonic Acid | ≥98% | Standard Vendor |
| Formamidine Acetate | ≥98% | Standard Vendor |
| Sodium Metal | Reagent Grade | Standard Vendor |
| Absolute Ethanol | Anhydrous, ≥99.5% | Standard Vendor |
| Diethyl Ether | Anhydrous | Standard Vendor |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Standard Vendor |
| Deionized Water | ||
| Anhydrous Magnesium Sulfate | Standard Vendor |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Synthetic Procedure
Figure 2: Experimental workflow for the synthesis of this compound.
Step 1: Preparation of Sodium Ethoxide Solution
-
Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.1 equivalents) in small pieces to anhydrous ethanol in a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide. This reaction is exothermic; cooling may be necessary.
Step 2: Reaction Setup and Cyclocondensation
-
To the freshly prepared sodium ethoxide solution, add benzylmalonic acid (1.0 equivalent) portion-wise with stirring.
-
Once the benzylmalonic acid has dissolved, add formamidine acetate (1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water.
-
Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 6-7. A precipitate of the crude product should form.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold deionized water.
Step 4: Purification
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Dry the purified product in a vacuum oven.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: Determination of the melting point and comparison with literature values (if available).
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Safety Precautions
-
Handle sodium metal with extreme care. It reacts violently with water.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction is performed under anhydrous conditions; ensure all glassware is properly dried.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reflux time and monitor by TLC. Ensure the base is freshly prepared and anhydrous conditions are maintained. |
| Product loss during work-up. | Ensure the pH for precipitation is optimal. Use minimal solvent for recrystallization. | |
| Impure Product | Incomplete reaction or side reactions. | Optimize reaction time and temperature. Perform a second recrystallization or consider column chromatography. |
| Reaction Fails to Start | Inactive base or wet reagents/solvents. | Use freshly opened anhydrous solvents. Ensure sodium metal is not oxidized. |
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound from benzylmalonic acid and formamidine acetate. The procedure is based on well-established principles of pyrimidine synthesis and offers a solid foundation for researchers in organic and medicinal chemistry. Careful adherence to the experimental details and safety precautions will ensure a successful outcome.
References
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. DAV University. [Link]
-
Pyrimidine Synthesis. (2024). YouTube. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]
-
Preparation, characterization, and application of a valine-malonic acid based-DES as a potent catalyst for the green synthesis of thiazolopyrimidines. PMC - PubMed Central. [Link]
-
What are the application and synthesis methods of Formamidine acetate in drug synthesis?. Blocher. [Link]
-
formamidine acetate. Organic Syntheses Procedure. [Link]
-
Formylation of phenols using formamidine acetate. RSC Publishing. [Link]
-
Formamidine acetate. PubChem. [Link]
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- Method for preparing formamidine acetate.
Sources
Protocol for 6-Benzylpyrimidin-4-ol synthesis and purification
An Application Note for the Synthesis and Purification of 6-Benzylpyrimidin-4-ol
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and reliable protocol for the synthesis and purification of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthetic strategy is centered on a classical base-catalyzed cyclocondensation reaction between ethyl 4-phenyl-3-oxobutanoate and formamidine acetate. This document provides an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, and detailed protocols for purification by both recrystallization and column chromatography. The causality behind experimental choices is elucidated to provide researchers with a deep, practical understanding of the process. This guide is intended for researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry.
Introduction: The Significance of the Pyrimidin-4-ol Core
The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including nucleic acids and numerous therapeutic agents.[1] Specifically, the pyrimidin-4-ol (or 4-hydroxypyrimidine) scaffold serves as a versatile building block in the synthesis of densely functionalized pyrimidines.[2] These structures are integral to the development of drugs targeting a wide range of diseases. The synthesis of substituted pyrimidin-4-ols via the cyclocondensation of β-ketoesters with amidines is a highly efficient and well-established method in organic synthesis, valued for its reliability and access to diverse derivatives.[3][4]
This application note focuses on the synthesis of this compound, a specific analog with potential applications in drug discovery programs. The protocol herein is designed to be a self-validating system, providing clear steps from starting materials to a highly purified final product.
Synthetic Strategy and Mechanism
The synthesis of this compound is achieved through a base-catalyzed cyclocondensation reaction. The core transformation involves the reaction of a β-ketoester, ethyl 4-phenyl-3-oxobutanoate, with formamidine.
Overall Reaction Scheme
The reaction proceeds by preparing a sodium ethoxide base in situ, which then facilitates the condensation and subsequent cyclization of the reactants to form the pyrimidine ring.
Reaction Mechanism
The mechanism involves several key steps:
-
Deprotonation: The sodium ethoxide base deprotonates the α-carbon of the β-ketoester, forming a reactive enolate.
-
Nucleophilic Attack: The formamidine attacks the electrophilic carbonyl carbon of the ester.
-
Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by the nitrogen of the amidine intermediate onto the ketone carbonyl group occurs.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrimidine ring.
This mechanistic pathway is a cornerstone of pyrimidine synthesis and is widely documented.[3]
Diagram 1: Synthesis and Purification Workflow
Caption: A logical workflow for the synthesis, work-up, and purification of this compound.
Experimental Protocol: Synthesis
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
Materials and Reagents
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (for 10 mmol scale) |
| Sodium Metal (Na) | 22.99 | 1.1 | 0.25 g (11 mmol) |
| Absolute Ethanol (EtOH) | 46.07 | - | 30 mL |
| Formamidine Acetate Salt | 104.11 | 1.2 | 1.25 g (12 mmol) |
| Ethyl 4-phenyl-3-oxobutanoate | 206.24 | 1.0 | 2.06 g (10 mmol) |
| Deionized Water | 18.02 | - | As needed |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | As needed (dropwise) |
Equipment
-
100 mL Flame-dried round-bottom flask
-
Reflux condenser and drying tube (e.g., with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Buchner funnel and vacuum flask for filtration
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Synthesis Procedure
-
Preparation of Sodium Ethoxide Catalyst: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.1 eq) in small pieces to absolute ethanol in a flame-dried round-bottom flask. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.[4] Causality: This in situ preparation ensures a fresh, anhydrous, and highly reactive base, which is critical for efficient deprotonation of the β-ketoester.
-
Addition of Amidine: To the freshly prepared sodium ethoxide solution, add formamidine acetate salt (1.2 eq) and stir until it is fully dissolved.
-
Addition of β-Keto Ester: Add ethyl 4-phenyl-3-oxobutanoate (1.0 eq) dropwise to the reaction mixture at room temperature with continuous stirring.
-
Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C for ethanol). Maintain this temperature for 4-6 hours.[4] Trustworthiness: Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate). The disappearance of the starting β-ketoester spot indicates the reaction is nearing completion.
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing 100 mL of ice-cold water.[4]
-
While stirring, acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 5-6. A precipitate of the crude this compound should form. Causality: The pyrimidinol product is soluble in the basic reaction mixture as its phenoxide salt. Acidification protonates the hydroxyl group, causing the neutral, less soluble product to precipitate out of the aqueous solution.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with cold deionized water to remove residual salts and impurities.
-
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved. This crude solid can then be carried forward to purification.
Purification Protocols
High purity is essential for analytical characterization and subsequent applications. Two common and effective methods are presented below.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and impurities.[5]
-
Solvent Selection: An ideal solvent will dissolve the compound completely at its boiling point but sparingly at room temperature.[5] For this compound, an ethanol/water solvent system is often effective.
-
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat while stirring until the solid just dissolves.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step prevents premature crystallization.
-
Crystallization: Add hot water dropwise to the clear ethanol solution until it becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Subsequently, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry thoroughly in a vacuum oven.
-
Method 2: Column Chromatography
Column chromatography is used for separating components of a mixture based on their differential adsorption to a stationary phase.[6]
-
Stationary Phase: Silica gel is the most common stationary phase for purifying pyrimidine derivatives.[6][7]
-
Mobile Phase (Eluent): A solvent system of ethyl acetate and hexane is typically effective. Start with a low polarity mixture (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity to elute the compound.
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). For less soluble compounds, a "dry loading" technique is preferable: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.[8]
-
Elution: Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to move the desired compound down the column.[8]
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Safety and Handling
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle sodium metal with extreme care. It reacts violently with water. All operations should be conducted under an inert, anhydrous atmosphere.
-
Ethanol is a flammable liquid. Perform the reaction in a well-ventilated fume hood away from ignition sources.
-
Concentrated hydrochloric acid is corrosive. Handle with care.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1047, Pyrimidine. Retrieved from [Link]
-
Zhang, Y., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances. [Link][1][2][9]
-
Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidines and Quinolines from N-Vinyl and N-Aryl Amides. Journal of the American Chemical Society, 128(44), 14254–14255. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Retrieved from [Link][8]
-
Organic Chemistry Portal. Pyrimidine synthesis. Retrieved from [Link][3]
-
Ahmad, O. K., et al. (2009). Direct Synthesis of Polysubstituted Pyrimidinols from β-Keto Esters and Nitriles. Organic Letters, 11(13), 2992–2994. [Link]
-
Kumar, A., et al. (2022). A novel series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives as selective fibroblast growth factor receptor 4 inhibitors. European Journal of Medicinal Chemistry, 235, 114285. [Link][7]
Sources
- 1. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification [chem.rochester.edu]
- 9. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 6-Substituted Pyrimidin-4-ol Derivatives as a Scaffold for Kinase Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in the development of targeted cancer therapies, with numerous derivatives demonstrating potent inhibition of various protein kinases. This document provides a comprehensive guide to the application of 6-substituted pyrimidin-4-ol derivatives, a promising class of compounds for kinase inhibitor discovery. While specific biological data on every conceivable derivative, such as 6-benzylpyrimidin-4-ol, is still emerging, this guide offers a robust framework for their synthesis, in vitro characterization, and evaluation in cell-based cancer models. We present detailed protocols for assessing kinase inhibitory activity and cellular effects, alongside templates for data presentation and visualization of relevant signaling pathways. This guide is intended to empower researchers to explore the therapeutic potential of this versatile chemical scaffold.
The Pyrimidin-4-ol Scaffold: A Privileged Structure in Kinase Inhibition
The pyrimidine ring system is a recurring motif in a multitude of clinically approved kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding pocket of a wide range of kinases, thereby disrupting their catalytic function.[1] The 6-substituted pyrimidin-4-ol core, in particular, offers a versatile platform for medicinal chemists. The substituent at the 6-position can be readily modified to enhance potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for the design of novel kinase inhibitors.[3] While extensive research has been conducted on various pyrimidine derivatives, the specific exploration of compounds like this compound represents an active and promising area of cancer research.
Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism by which pyrimidine-based inhibitors exert their effects is through competitive inhibition of ATP binding to the kinase active site. Kinases, enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[4] By occupying the ATP-binding pocket, 6-substituted pyrimidin-4-ol derivatives can prevent the kinase from utilizing ATP, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.
Caption: ATP-competitive inhibition by this compound.
General Synthesis of 6-Substituted Pyrimidin-4-ol Derivatives
The synthesis of 6-substituted pyrimidin-4-ol derivatives can be achieved through various established synthetic routes. A common approach involves the condensation of a β-ketoester with a suitable amidine or urea derivative. The following is a generalized protocol for the synthesis of a 6-substituted pyrimidin-4-ol.
Protocol 2.1: Synthesis of this compound
This protocol outlines a potential synthetic route for this compound.
Materials:
-
Ethyl 4-phenyl-3-oxobutanoate
-
Formamidine acetate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
To this solution, add ethyl 4-phenyl-3-oxobutanoate and formamidine acetate.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Kinase Inhibition Assays
To determine the inhibitory potential of a 6-substituted pyrimidin-4-ol derivative against a panel of kinases, a variety of in vitro kinase assay formats are available. The following protocol describes a general method using a luminescence-based assay that measures ATP consumption.
Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Materials:
-
Recombinant protein kinases of interest
-
Kinase-specific substrates
-
6-substituted pyrimidin-4-ol test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
In each well of the assay plate, add the kinase, substrate, and ATP in the appropriate kinase buffer.
-
Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding the final component (often ATP) and incubate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP generated and is therefore directly correlated with kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation:
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) (Control) |
| EGFR | 1.2 | 0.015 |
| VEGFR2 | 2.5 | 0.020 |
| SRC | 5.8 | 0.010 |
| CDK2 | >10 | 0.030 |
| PI3Kα | >10 | 0.050 |
Table 1: Example in vitro kinase inhibition data for this compound.
Cell-Based Assays for Anticancer Activity
Evaluating the effects of 6-substituted pyrimidin-4-ol derivatives on cancer cell lines is a critical step in assessing their therapeutic potential. Cell-based assays can provide insights into cytotoxicity, anti-proliferative effects, and the impact on specific signaling pathways.
Protocol 4.1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5]
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-substituted pyrimidin-4-ol test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Multichannel pipettes
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value from the dose-response curve.
Caption: General workflow of the MTT assay for assessing cell viability.
Protocol 4.2: Western Blotting for Phospho-protein Analysis
To investigate whether a 6-substituted pyrimidin-4-ol derivative inhibits a specific kinase within a cellular context, Western blotting can be used to measure the phosphorylation status of its downstream substrates.
Materials:
-
Cancer cell lines
-
6-substituted pyrimidin-4-ol test compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for the target protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the test compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities. To normalize, strip the membrane and re-probe with an antibody against the total protein or a loading control (e.g., β-actin).
-
A decrease in the phospho-protein signal with increasing compound concentration indicates inhibition of the upstream kinase.
-
Concluding Remarks
The 6-substituted pyrimidin-4-ol scaffold represents a highly versatile and promising platform for the discovery of novel kinase inhibitors for cancer therapy. The protocols and guidelines presented in this document provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of derivatives such as this compound. Through systematic in vitro and cell-based screening, coupled with structure-activity relationship studies, it is anticipated that new and effective anticancer agents can be developed from this important class of heterocyclic compounds.
References
- Benchchem. Application Notes and Protocols for 6-Substituted Pyrimidin-4-ol Derivatives in Cancer Cell Line Studies. [URL: https://www.benchchem.
- Benchchem. Comparative Biological Activities of 2-Amino-6-isopropylpyrimidin-4-ol Derivatives: A Guide for Researchers. [URL: https://www.benchchem.
- Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. [URL: https://www.benchchem.com/application-notes/synthesis-of-kinase-inhibitors-from-6-amino-5-2-2-diethoxyethyl-pyrimidin-4-ol]
- Benchchem. A Comparative Analysis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol as a Precursor for Pyrimidine Kinase Inhibitors. [URL: https://www.benchchem.com/application-notes/a-comparative-analysis-of-6-amino-5-2-2-diethoxyethyl-pyrimidin-4-ol-as-a-precursor-for-pyrimidine-kinase-inhibitors]
- Cen, Y., et al. (2020). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 25(21), 5183. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7663953/]
- Hardick, D. J., et al. (2005). Selective benzopyranone and pyrimido[2,1-a]isoquinolin-4-one inhibitors of DNA-dependent protein kinase: synthesis, structure-activity studies, and radiosensitization of a human tumor cell line in vitro. Journal of medicinal chemistry, 48(2), 569–585. [URL: https://pubmed.ncbi.nlm.nih.gov/15675758/]
- Kaur, H., et al. (2006). Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones. Bioorganic & medicinal chemistry, 14(22), 7581–7587. [URL: https://pubmed.ncbi.nlm.nih.gov/16949293/]
- ResearchGate. SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... [URL: https://www.researchgate.
- ResearchGate. Discovery and Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. [URL: https://www.researchgate.net/publication/280731454_Discovery_and_Synthesis_of_26-Diaminopyrimidin-4-one_IRAK4_Inhibitors]
- MDPI. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). [URL: https://www.mdpi.com/1422-0067/24/13/11105]
Sources
In vitro assay protocol for testing 6-Benzylpyrimidin-4-ol activity
Topic: In Vitro Assay Protocol for Testing 6-Benzylpyrimidin-4-ol Activity
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a variety of protein kinases.[1][2] Compounds containing this core are integral to the development of targeted therapies for cancer and inflammatory diseases.[3][4] This application note provides a detailed, field-proven protocol for determining the in vitro inhibitory activity of this compound, a representative pyrimidine derivative, against protein kinases. We present a universal, fluorescence-based assay that quantifies kinase activity by measuring the production of adenosine diphosphate (ADP), a common product of all kinase-catalyzed phosphotransfer reactions. This methodology is robust, amenable to high-throughput screening (HTS), and serves as an essential first step in characterizing the compound's mechanism of action and structure-activity relationship (SAR).
Introduction and Assay Principle
Protein kinases are a large family of enzymes that catalyze the transfer of a γ-phosphate group from adenosine triphosphate (ATP) to specific serine, threonine, or tyrosine residues on a protein or peptide substrate.[5] This phosphorylation event is a critical mechanism for regulating the majority of cellular processes, and its dysregulation is a hallmark of many diseases.[6] Consequently, kinase inhibitors are a major focus of modern drug discovery.[7]
The protocol herein is designed to ascertain whether this compound acts as an inhibitor of a given protein kinase. The assay's principle is based on the quantification of ADP produced during the kinase reaction. In the presence of an active kinase, ATP is consumed, and ADP is generated. The amount of ADP produced is directly proportional to the kinase's activity.
This protocol employs a coupled-enzyme system for detection.[8] The ADP generated by the kinase is used in a subsequent enzymatic reaction to produce a fluorescent signal. Therefore, high kinase activity results in a strong fluorescent signal, while effective inhibition by a compound like this compound leads to a decrease in ADP production and a correspondingly lower fluorescent signal. This inverse relationship allows for the precise quantification of inhibitory potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Workflow & Signaling Context
The overall experimental process is streamlined for efficiency and reproducibility, moving from initial setup to final data analysis.
Caption: High-level workflow for the kinase inhibition assay.
The biological relevance of this assay lies in its ability to identify compounds that can disrupt cellular signaling pathways driven by kinases. An inhibitor prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that could otherwise lead to pathological cell proliferation or survival.
Caption: Generalized kinase signaling pathway and point of inhibition.
Materials and Reagents
Sourcing high-quality reagents is critical for assay success. The following table lists the necessary components. This protocol is generalized; the specific kinase and substrate must be chosen based on the research objective.
| Reagent/Material | Recommended Supplier | Catalog No. (Example) | Notes |
| Protein Kinase (e.g., Src) | Sigma-Aldrich, Carna Bio | Varies | Select a highly pure, active enzyme. |
| Peptide Substrate | AnaSpec, Sigma-Aldrich | Varies | Must be specific for the chosen kinase. |
| This compound | BenchChem | Varies | Ensure high purity (>98%). |
| ATP, Disodium Salt | Sigma-Aldrich | A7699 | Prepare fresh or use aliquots stored at -80°C. |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 | An alternative luminescent-based universal kit. |
| Kinase Assay Kit (Fluorometric) | Sigma-Aldrich | MAK441 | Provides a complete system for ADP detection.[6] |
| Assay Buffer | Kit-specific or custom | N/A | Typically HEPES or Tris-based, pH 7.4, with MgCl2. |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 | For dissolving the test compound. |
| 96-Well or 384-Well Plates | Corning | 3904 (Black, Flat Bottom) | Black plates are essential to minimize background fluorescence. |
| Multichannel Pipettor | Gilson, Eppendorf | N/A | For accurate and efficient liquid handling. |
| Fluorescent Plate Reader | Molecular Devices, Tecan | N/A | Must have excitation/emission filters for the chosen fluorophore. |
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format. Volumes can be scaled down for 384-well plates. Always include appropriate controls.
Reagent Preparation
-
Assay Buffer: Prepare according to the kinase manufacturer's recommendation or the assay kit manual. A typical buffer is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Keep on ice.
-
ATP Stock (10 mM): Dissolve ATP in distilled water. Check the pH and adjust to ~7.4 if necessary. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Kinase Working Solution (2X): Dilute the kinase stock to twice the final desired concentration (e.g., 2-20 nM) in cold Assay Buffer.[5] The optimal concentration must be determined empirically to ensure the reaction is in the linear range for the chosen incubation time. Keep on ice.
-
ATP/Substrate Working Solution (2X): Dilute the ATP stock and the peptide substrate stock in Assay Buffer to twice their final desired concentrations. The final ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the kinase to ensure sensitivity to competitive inhibitors.[9]
-
This compound Stock (10 mM): Dissolve the compound in 100% DMSO.
-
Serial Dilution of Inhibitor: Perform a serial dilution of the 10 mM stock in 100% DMSO to create a concentration range (e.g., 10 mM to 100 nM). Then, dilute each of these DMSO stocks into Assay Buffer to create the final working solutions for the assay. The final DMSO concentration in the assay wells should be kept constant and low (≤1%) to avoid affecting enzyme activity.
Assay Procedure
-
Plate Layout: Design the plate map to include wells for:
-
Blank (No Enzyme): 25 µL Assay Buffer.
-
Positive Control (100% Activity): 25 µL of 2X Kinase solution, with DMSO vehicle.
-
Test Compound: 25 µL of 2X Kinase solution with various concentrations of this compound.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add 25 µL of the appropriate 2X Kinase working solution to the Positive Control and Test Compound wells.
-
Add 2.5 µL of the serially diluted this compound solutions (or DMSO vehicle for controls) to the appropriate wells.
-
Tap the plate gently to mix.
-
Cover the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[10]
-
-
Initiate Kinase Reaction:
-
Add 25 µL of the 2X ATP/Substrate working solution to all wells to initiate the reaction. The total volume should now be ~52.5 µL.
-
Mix the plate gently.
-
-
Reaction Incubation:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). This duration should be within the linear range of product formation.
-
-
ADP Detection:
-
Following the manufacturer's protocol for the chosen ADP detection kit (e.g., Sigma-Aldrich MAK441), add the detection reagents to each well to stop the kinase reaction and initiate the signal-generating reaction.[6]
-
Incubate as required by the kit (e.g., 10-30 minutes at room temperature), protected from light.
-
-
Fluorescence Measurement:
-
Read the plate on a fluorescent microplate reader using the excitation and emission wavelengths specified by the assay kit (e.g., λEx = 530 nm / λEm = 590 nm for the MAK441 kit).[6]
-
Data Analysis and Interpretation
The raw fluorescence units (RFU) are processed to determine inhibitor potency.
Calculation of Percent Inhibition
First, normalize the data against the controls.
-
Average RFU_blank: Average signal from the "No Enzyme" wells.
-
Average RFU_positive: Average signal from the "100% Activity" wells (DMSO vehicle only).
For each concentration of this compound, calculate the percent inhibition using the following formula:
% Inhibition = (1 - (RFU_sample - RFU_blank) / (RFU_positive - RFU_blank)) * 100
IC50 Determination
The IC50 value is the concentration of an inhibitor where the response is reduced by half.
-
Plot the % Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Fit the resulting dose-response curve using a non-linear regression model, typically a four-parameter logistic (4PL) equation. This can be done using software like GraphPad Prism or R.
-
The software will calculate the IC50 value from the fitted curve. A lower IC50 value indicates a more potent inhibitor.
| Parameter | Description | Example Value |
| Top Plateau | Maximum % Inhibition (should be near 100%) | 102.1% |
| Bottom Plateau | Minimum % Inhibition (should be near 0%) | -1.5% |
| Log(IC50) | Log of the inhibitor concentration at 50% inhibition | -6.3 |
| IC50 | Potency of the inhibitor (anti-log of Log(IC50)) | 500 nM |
| Hill Slope | Steepness of the curve (typically around 1) | 1.1 |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High CV% in Replicates | Inaccurate pipetting; improper mixing. | Calibrate pipettes; ensure thorough but gentle mixing after each addition. |
| Low Signal or Small Assay Window | Insufficiently active kinase; suboptimal reagent concentrations. | Verify enzyme activity; optimize kinase, ATP, and substrate concentrations. |
| High Background Signal | Autofluorescence of the test compound; contaminated reagents. | Measure compound fluorescence independently; use fresh, high-purity reagents. |
| IC50 Curve Does Not Reach 100% Inhibition | Compound insolubility at high concentrations; weak inhibitor. | Check compound solubility in assay buffer; test at higher concentrations if possible. |
References
-
Fluorescent Peptide Assays For Protein Kinases. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors. (2010). Semantic Scholar. Retrieved from [Link]
-
Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay. (2014). Royal Society of Chemistry. Retrieved from [Link]
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What is an Inhibition Assay? (n.d.). Biobide. Retrieved from [Link]
-
Guidelines for the digestive enzymes inhibition assay. (2019). ResearchGate. Retrieved from [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Mechanism of Action Assays for Enzymes. (2012). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. (2022). PubMed. Retrieved from [Link]
-
Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors... (2022). PubMed. Retrieved from [Link]
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Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes and Protocols for Cell-Based Cytotoxicity Assessment of 6-Benzylpyrimidin-4-ol
Authored by: Senior Application Scientist
Introduction: Evaluating the Cytotoxic Potential of Novel Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. 6-Benzylpyrimidin-4-ol, a member of this important class of compounds, requires rigorous evaluation of its cytotoxic profile to determine its potential as a therapeutic agent or to identify any toxicological liabilities. Cytotoxicity assays are indispensable tools in drug discovery and development, providing critical insights into how a compound affects cell viability, proliferation, and fundamental cellular processes.[1][2] These assessments help to elucidate mechanisms of action, establish dose-response relationships, and ensure the safety and efficacy of potential drug candidates.[1][3]
This comprehensive guide provides a framework for researchers, scientists, and drug development professionals to conduct robust cell-based assays to determine the cytotoxicity of this compound. We will delve into the principles behind key cytotoxicity assays, offer detailed, field-proven protocols, and provide insights into data interpretation. The methodologies described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.
Pillar 1: Selecting the Right Cytotoxicity Assay
A multi-parametric approach is crucial for a thorough understanding of a compound's cytotoxic effects. No single assay can provide a complete picture. Therefore, we recommend a tiered approach that interrogates different cellular processes: metabolic activity, membrane integrity, and apoptosis induction.
-
Metabolic Activity Assays (e.g., MTT Assay): These assays measure the metabolic activity of a cell population, which is often correlated with cell viability.[4][5][6] The reduction of a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a colored formazan product by mitochondrial dehydrogenases in living cells is a widely used indicator of cellular health.[4][6][7]
-
Membrane Integrity Assays (e.g., LDH Release Assay): These assays quantify the leakage of intracellular components into the culture medium, a hallmark of compromised cell membrane integrity and necrosis.[2][8][9] Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released upon cell lysis.[10][11]
-
Apoptosis Assays (e.g., Caspase-3/7 Activity Assay): These assays detect the activation of key effector enzymes in the apoptotic cascade. Caspases-3 and -7 are critical executioner caspases that, when activated, lead to the characteristic morphological and biochemical changes of programmed cell death.[12][13][14]
The selection of the appropriate assay or combination of assays will depend on the specific research question and the suspected mechanism of action of this compound.
Pillar 2: Experimental Design and Controls
Robust experimental design is the foundation of trustworthy results. The following controls are essential for each assay:
-
Untreated Control: Cells cultured in medium without the test compound. This serves as the baseline for 100% cell viability.
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound at the highest concentration used in the experiment.[10] This control accounts for any potential effects of the solvent on cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is performing as expected.
-
Blank Control: Wells containing only culture medium (and the respective assay reagents) to measure background absorbance/luminescence.[5][7]
A typical experimental setup involves seeding cells in a 96-well plate and treating them with a serial dilution of this compound for a predetermined exposure time (e.g., 24, 48, or 72 hours).[5][15]
Experimental Workflow Overview
Caption: General workflow for assessing the cytotoxicity of this compound.
Protocol 1: MTT Assay for Metabolic Activity
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of metabolically active cells.[5][6]
Materials:
-
96-well flat-bottom tissue culture plates
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS solution or acidified isopropanol)[7][15]
-
Microplate reader capable of measuring absorbance at 570 nm[5]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate overnight at 37°C in a humidified 5% CO₂ incubator.[7][15]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5][6][15]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4][7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4][5]
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the % Viability against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Release Assay for Membrane Integrity
Principle: This assay measures the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[2][8] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of color formation is proportional to the number of lysed cells.[9]
Materials:
-
96-well flat-bottom tissue culture plates
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
Lysis buffer (e.g., 10X Triton X-100) for maximum LDH release control[16]
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Microplate reader capable of measuring absorbance at 490 nm[8][16]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Preparation of Controls:
-
Maximum LDH Release Control: Add 10 µL of 10X Lysis Buffer to triplicate wells of untreated control cells 45 minutes before the end of the incubation period.[17]
-
Spontaneous LDH Release Control: Untreated cells.
-
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes.[16] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Stop Reaction and Absorbance Measurement: Add 50 µL of the stop solution provided in the kit to each well.[8][17] Gently tap the plate to mix and measure the absorbance at 490 nm.
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
-
Plot the % Cytotoxicity against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value (the concentration that causes 50% of the maximum LDH release).
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
Principle: This luminescent or fluorescent assay utilizes a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspases-3 and -7.[12][14][18] The resulting signal is proportional to the amount of active caspase-3/7 in the cell lysate.
Materials:
-
96-well opaque-walled plates (for luminescence) or black-walled plates (for fluorescence)
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
Positive control for apoptosis induction (e.g., staurosporine)
-
Commercially available Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)[12]
-
Microplate reader capable of measuring luminescence or fluorescence
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using the appropriate plate type.
-
Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol.
-
Cell Lysis and Substrate Cleavage: Add a volume of the caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL).[12]
-
Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
Data Analysis:
-
Subtract the average signal of the blank control from all other readings.
-
Calculate the fold change in caspase-3/7 activity relative to the vehicle control. Fold Change = (Signal of Treated Cells / Signal of Vehicle Control Cells)
-
Plot the fold change in caspase-3/7 activity against the concentration of this compound.
Data Interpretation and Summary
The results from these three assays will provide a comprehensive cytotoxic profile of this compound.
| Assay | Parameter Measured | Interpretation of Positive Result |
| MTT | Mitochondrial dehydrogenase activity | Decrease in signal indicates reduced metabolic activity and/or cell death. |
| LDH | Lactate dehydrogenase release | Increase in signal indicates loss of membrane integrity (necrosis). |
| Caspase-3/7 | Activity of executioner caspases | Increase in signal indicates induction of apoptosis. |
A compound that reduces the MTT signal and increases the LDH signal suggests a necrotic mode of cell death. Conversely, a compound that reduces the MTT signal and increases the caspase-3/7 signal points towards an apoptotic mechanism. It is also possible for a compound to induce both necrosis and apoptosis, particularly at higher concentrations.
Mechanism of Action Visualization
Caption: Interplay of assays in determining the cytotoxic mechanism of this compound.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the systematic evaluation of the cytotoxic effects of this compound. By employing a multi-parametric approach that assesses metabolic activity, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of the compound's cellular impact. Adherence to rigorous experimental design, including appropriate controls, is paramount for generating high-quality, reliable data that will inform the future development of this and other novel pyrimidine derivatives.
References
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
National Institutes of Health. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
Protocols.io. LDH cytotoxicity assay. [Link]
-
Cell Biologics Inc. LDH Assay. [Link]
-
National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]
-
baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]
-
PubMed. Evaluation of in vitro cytotoxicity of 6-benzylaminopurine carboplatin derivatives against human cancer cell lines and primary human hepatocytes. [Link]
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MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]
-
PubMed. The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae. [Link]
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PubMed. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. [Link]
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MDPI. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. [Link]
-
MDPI. Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. [Link]
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PubMed. A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond. [Link]
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Application Notes & Protocols: Strategic Implementation of 6-Benzylpyrimidin-4-ol in High-Throughput Screening for Drug Discovery
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] 6-Benzylpyrimidin-4-ol is a synthetic derivative representing a class of compounds with significant potential for modulating key biological pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound and similar novel pyrimidine analogs in high-throughput screening (HTS) campaigns. We present detailed protocols for both biochemical and cell-based screening assays, a robust framework for data analysis and hit validation, and expert insights into the causality behind experimental design choices. Our objective is to equip researchers with the necessary tools to effectively evaluate the therapeutic potential of this compound class.
Introduction: The Pyrimidine Scaffold and this compound
Pyrimidine derivatives are of immense interest in drug discovery due to their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer activities.[3][4] The structural versatility of the pyrimidine ring allows for fine-tuning of its physicochemical properties and biological targets. The structure of this compound, featuring a benzyl group at position 6 and a hydroxyl group at position 4, suggests potential interactions with a variety of biological targets, such as protein kinases, where the pyrimidine core can act as a hinge-binding motif, or enzymes in nucleotide biosynthesis pathways like dihydroorotate dehydrogenase.[5][6][7]
High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[8] This guide will use this compound as a representative novel pyrimidine derivative to illustrate the complete HTS workflow, from initial assay development to hit confirmation.
Pre-Screening Compound Characterization: The Foundation of Reliable Data
Before committing a novel compound to a large-scale HTS campaign, it is imperative to establish its fundamental physicochemical properties. This initial investment prevents the costly pursuit of artifacts and ensures the integrity of screening data.
| Parameter | Methodology | Acceptance Criteria for HTS | Rationale |
| Purity | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) | >95% | Impurities can cause off-target effects, leading to false positives or negatives. |
| Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmed molecular weight and structure | Ensures that the biological activity observed is attributable to the correct molecule. |
| Solubility | Nephelometry or visual inspection in Dimethyl Sulfoxide (DMSO) and aqueous assay buffer | Soluble up to the highest screening concentration (typically 10-20 mM in DMSO) | Poor solubility can lead to compound precipitation and aggregation, a common source of assay artifacts.[9] |
| Stability | Incubate in assay buffer at 37°C for the duration of the assay, followed by LC-MS analysis | <10% degradation over the assay period | Compound degradation can lead to a loss of activity or the generation of active byproducts, confounding results. |
Strategic HTS Assay Selection
The choice of an HTS assay is dictated by the research question: are we targeting a specific protein (target-based) or a cellular outcome (phenotypic)?
Caption: HTS Assay Selection Workflow.
Given the prevalence of pyrimidine scaffolds as kinase inhibitors, a logical starting point for this compound is a target-based biochemical assay against a panel of kinases.[5] Concurrently, a cell-based phenotypic screen can provide valuable information on its cellular activity and potential toxicity.[10]
Application Protocol 1: Biochemical Kinase Inhibition Assay
This protocol describes a generic, luminescence-based assay to measure the inhibition of a hypothetical serine/threonine kinase by this compound. The assay quantifies the amount of ATP remaining after the kinase reaction, where a decrease in signal corresponds to higher kinase activity.
Caption: Principle of the Luminescence-Based Kinase Assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase Solution: Dilute the kinase to a working concentration (e.g., 2X final concentration) in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.[11]
-
Substrate/ATP Mix: Prepare a 4X solution of the peptide substrate and ATP in assay buffer. For inhibitor screening, the ATP concentration should be at or near its Km value to sensitively detect competitive inhibitors.[11]
-
Compound Plates: Serially dilute this compound in 100% DMSO, then dilute into assay buffer to create 4X working solutions. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Procedure (384-well plate format):
-
Using an automated liquid handler, dispense 5 µL of the 4X compound solution into the appropriate wells of a 384-well plate.
-
Add 5 µL of assay buffer to negative control (no enzyme) wells and 5 µL of a known inhibitor to positive control wells.
-
Dispense 5 µL of the 2X kinase solution to all wells except the negative controls.
-
Initiate the kinase reaction by adding 10 µL of the 4X Substrate/ATP mix to all wells. The final reaction volume is 20 µL.
-
Mix the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect remaining ATP by adding 20 µL of a commercial ATP detection reagent (e.g., ADP-Glo™).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis and Quality Control:
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_HighControl) / (Signal_LowControl - Signal_HighControl))
-
Signal_Compound: Signal in the presence of this compound.
-
Signal_HighControl: Signal with a known potent inhibitor (max inhibition).
-
Signal_LowControl: Signal with DMSO vehicle (no inhibition).
-
-
Z-Factor Calculation: The Z-factor is a measure of assay quality. An ideal HTS assay should have a Z-factor between 0.5 and 1.0.[12][13][14] Z' = 1 - (3 * (SD_LowControl + SD_HighControl)) / |Mean_LowControl - Mean_HighControl|
-
| Compound | Concentration (µM) | Raw Luminescence (RLU) | % Inhibition | Z-Factor |
| DMSO (Low Control) | N/A | 850,000 ± 45,000 | 0% | \multirow{2}{*}{0.82} |
| Staurosporine (High Control) | 1 | 50,000 ± 15,000 | 100% | |
| This compound | 10 | 210,000 | 80% | N/A |
Application Protocol 2: Cell-Based Phenotypic Assay for Cytotoxicity
This protocol describes a homogeneous, luminescence-based cell viability assay to assess the cytotoxic or cytostatic effects of this compound on a cancer cell line (e.g., HeLa). The assay quantifies ATP, an indicator of metabolically active, viable cells.[15][16][17]
Caption: Workflow for a Luminescence-Based Cell Viability Assay.
Methodology:
-
Cell Culture and Plating:
-
Culture HeLa cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed the cells into a 384-well solid white plate at an empirically determined optimal density (e.g., 1000 cells/well) in 40 µL of media.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a DMSO stock.
-
Add 10 µL of the compound dilutions to the cell plates. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubate the plates for 48 to 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[18]
-
Add 25 µL of a commercial cell viability reagent (e.g., CellTiter-Glo® 2.0) to each well.[15][19]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[17]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Percent Viability Calculation: % Viability = 100 * (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)
-
Signal_Background: Signal from wells with media only.
-
-
IC₅₀ Determination: Plot % Viability against the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
| Compound | Concentration (µM) | Raw Luminescence (RLU) | % Viability |
| Media Only | N/A | 1,500 | 0% |
| Vehicle (DMSO) | N/A | 650,000 | 100% |
| Doxorubicin | 10 | 10,000 | 1.3% |
| This compound | 1 | 585,000 | 89.9% |
| This compound | 10 | 320,000 | 49.1% |
| This compound | 100 | 15,000 | 2.1% |
Hit Confirmation, Triage, and Troubleshooting
A primary HTS campaign will generate a list of initial "hits." This list must be refined through a rigorous validation process to eliminate false positives and prioritize the most promising compounds for further study.
Caption: Hit Confirmation and Triage Workflow.
Key Steps in Hit Triage:
-
Hit Selection: Define a statistical cutoff to identify primary hits from the screening data. A common method is to use a Z-score or a robust Z-score threshold (e.g., >3 standard deviations from the mean of the sample population).[20][21]
-
Hit Confirmation: Re-test the primary hits using freshly prepared compound solutions to rule out sample handling or degradation issues.
-
Dose-Response Analysis: Generate a concentration-response curve for all confirmed hits to determine their potency (IC₅₀ or EC₅₀).[22]
-
Orthogonal Assays: Validate hits in a secondary assay that uses a different detection technology or principle.[22] For example, if the primary kinase assay measured ATP consumption, an orthogonal assay could directly measure substrate phosphorylation using a fluorescence polarization method. This is crucial for identifying and eliminating technology-specific artifacts.
-
Troubleshooting Common Artifacts:
-
Compound Autofluorescence: Pre-read plates after compound addition but before adding detection reagents to identify fluorescent compounds that may interfere with fluorescence-based assays.
-
Luminescence Inhibition: Test hits from a primary luminescence-based assay for direct inhibition of the luciferase enzyme in a cell-free system.
-
Compound Aggregation: Suspect aggregation if dose-response curves are steep and show high Hill slopes. This can be confirmed using techniques like dynamic light scattering.
-
Conclusion
This compound serves as an excellent model compound for illustrating the multifaceted process of evaluating a novel chemical entity in a high-throughput screening environment. A successful HTS campaign is not merely the execution of a protocol but a strategic process that begins with rigorous pre-screening characterization and culminates in a meticulous hit validation cascade. By understanding the principles behind assay design, implementing robust quality control measures like the Z-factor, and employing a systematic approach to hit triage, researchers can effectively navigate the complexities of HTS to uncover promising lead compounds for drug discovery. The protocols and workflows detailed herein provide a solid foundation for screening this compound and other novel pyrimidine derivatives, ultimately accelerating the path from initial concept to therapeutic candidate.
References
-
BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. [Link]
-
Science and Technology of Assay Development. (2023). On HTS: Z-factor. [Link]
-
Götte, M., et al. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]
-
Wikipedia. (n.d.). Z-factor. [Link]
-
Science and Technology of Assay Development. (2024). On HTS: Hit Selection. [Link]
-
PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]
-
Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Oxford Academic. [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]
-
ResearchGate. (2012). Improved Statistical Methods for Hit Selection in High-Throughput Screening. [Link]
-
Wikipedia. (n.d.). Hit selection. [Link]
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Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. [Link]
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Patsnap Synapse. (2024). How Are Biochemical Assays Used in High-Throughput Screening?. [Link]
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Promega UK. (2021). CellTiter Glo® 2 0 Cell Viability Assay. YouTube. [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
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Application Notes & Protocols: 6-Benzylpyrimidin-4-ol for the Interrogation of Cell Signaling Pathways
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several clinically approved drugs.[1] Its versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Within the realm of cell signaling, pyrimidine derivatives have been successfully developed as potent inhibitors of various protein kinases. These enzymes play a pivotal role in signal transduction cascades that govern cell proliferation, differentiation, apoptosis, and inflammatory responses.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major focus of drug discovery.[4][5]
6-Benzylpyrimidin-4-ol belongs to this promising class of molecules. Its structure suggests a potential role as an ATP-competitive kinase inhibitor. This application note provides a comprehensive guide for researchers to investigate the utility of this compound as a modulator of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical mediator of cellular stress responses.
Hypothesized Mechanism of Action: Targeting the JNK Signaling Cascade
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) group.[6] The JNK pathway is activated by a variety of cellular stressors, including inflammatory cytokines, UV radiation, and osmotic shock.[7] Once activated, JNKs phosphorylate a range of transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) complex.[7] This phosphorylation event enhances the transcriptional activity of AP-1, leading to the expression of genes involved in inflammation, apoptosis, and cell survival.[4][5]
Given its structural class, this compound is hypothesized to function as an ATP-competitive inhibitor of JNKs. By occupying the ATP-binding pocket of the kinase, the compound would prevent the phosphorylation and subsequent activation of downstream targets like c-Jun. This inhibitory action makes it a valuable tool for dissecting the role of the JNK pathway in various biological processes.
Visualizing the JNK Signaling Pathway
Caption: Hypothesized inhibition of the JNK signaling pathway by this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to validate the inhibitory effect of this compound on the JNK pathway and to characterize its cellular consequences. These protocols are based on established methodologies for studying kinase inhibitors, such as the well-characterized JNK inhibitor SP600125.[7][8]
Preparation and Handling of this compound
Proper handling and storage are critical for maintaining the stability and activity of the compound.
-
Solubility: Based on common pyrimidine derivatives, this compound is likely soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.
-
Storage: Store the solid compound at -20°C, protected from light and moisture. The DMSO stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cell Culture Dilutions: For cell-based assays, dilute the DMSO stock solution in pre-warmed culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v), as higher concentrations can have cytotoxic effects. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Cell Viability and Cytotoxicity Assay
This initial experiment determines the concentration range at which this compound affects cell viability. This is crucial for distinguishing pathway-specific effects from general cytotoxicity.
-
Principle: Assays like MTT or WST-1 measure the metabolic activity of viable cells, which is proportional to the cell number.
-
Procedure:
-
Cell Seeding: Seed cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical starting range for a novel kinase inhibitor would be from 0.1 µM to 100 µM. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 24 to 72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Assay: Add the viability reagent (e.g., WST-1) to each well and incubate for 1-4 hours.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Western Blot Analysis of JNK Pathway Activation
This is a direct method to assess whether this compound inhibits the phosphorylation of JNK's primary substrate, c-Jun.
-
Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins, providing a direct readout of kinase activity.
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, pre-treat the cells with various concentrations of this compound (or vehicle) for 1-2 hours. A good starting point is to use concentrations below the determined IC₅₀ value.
-
Pathway Stimulation: Induce the JNK pathway by treating the cells with a known activator, such as Anisomycin (25 µg/mL) or UV-C irradiation, for 30-60 minutes. Include an unstimulated control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-c-Jun (Ser63/73), total c-Jun, phospho-JNK, and total JNK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) is essential.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A successful inhibition will show a dose-dependent decrease in the ratio of phospho-c-Jun to total c-Jun.
-
Experimental Workflow Visualization
Caption: A typical experimental workflow for characterizing a novel kinase inhibitor.
Data Presentation: Quantitative Guidelines
The following table provides suggested starting parameters for the experimental protocols. These should be optimized for your specific cell line and experimental conditions.
| Parameter | Cell Viability Assay | Western Blot Analysis |
| Cell Line Examples | HeLa, A549, MCF-7 | HeLa, A549, HEK293 |
| Seeding Density | 5,000 - 10,000 cells/well | 0.5 - 1.0 x 10⁶ cells/well |
| Compound Conc. Range | 0.1 µM to 100 µM | 0.5 µM, 1 µM, 5 µM, 10 µM (or based on IC₅₀) |
| Incubation Time | 24 - 72 hours | Pre-treatment: 1-2 hours |
| Stimulation | N/A | Anisomycin (25 µg/mL, 30 min) or UV-C |
| Primary Readout | Absorbance (IC₅₀ value) | Band Intensity (p-c-Jun/c-Jun ratio) |
Trustworthiness and Self-Validation
To ensure the reliability of your findings, every experiment should incorporate a self-validating design:
-
Positive Control: Include a known JNK inhibitor (e.g., SP600125) to confirm that the assay system can detect JNK inhibition.[7][8]
-
Vehicle Control: All experiments must include a DMSO-only control to account for any effects of the solvent.
-
Loading Controls: For Western blots, always probe for a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.
-
Dose-Dependency: A true inhibitory effect should be dose-dependent. Observing a graded response increases confidence in the result.
-
Orthogonal Assays: If possible, validate findings using a different method. For instance, after Western blotting, one could perform an in vitro kinase assay to confirm direct inhibition of the JNK enzyme.
By adhering to these principles and protocols, researchers can effectively utilize this compound to explore the intricate roles of the JNK signaling pathway in health and disease.
References
- BenchChem. (2025).
- Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681–13686.
- Yuan, Z., et al. (2020). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 584-594.
- Wang, G., et al. (2018). JNK inhibitor SP600125 protects against lipopolysaccharide-induced acute lung injury via upregulation of claudin-4. Experimental and Therapeutic Medicine, 16(5), 3855–3862.
- Yuan, Z., et al. (2020). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Expert Opinion on Therapeutic Targets, 24(3), 225-236.
- Sigma-Aldrich. JNK Inhibitor V. Calbiochem®.
- Zhang, T., et al. (2012). Discovery of potent and selective covalent inhibitors of JNK. Chemistry & Biology, 19(1), 140–154.
- Selleck Chemicals.
- BenchChem. (2024).
- Tsuruta, O., et al. (2022). Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms. Marine Drugs, 20(1), 34.
- Farooqi, A. A., et al. (2022). Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers. International Journal of Molecular Sciences, 23(5), 2758.
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Developing cellular models to test 6-Benzylpyrimidin-4-ol efficacy
Application Note & Protocols
Topic: A Framework for Evaluating the Efficacy of 6-Benzylpyrimidin-4-ol Using Cellular Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates demonstrating significant therapeutic potential, particularly in oncology.[1][2] This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth guide for developing and utilizing cellular models to robustly assess the efficacy of novel pyrimidine compounds, using this compound as a representative example. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system. This framework guides researchers from initial compound handling and primary screening to detailed mechanistic studies, including the assessment of anti-proliferative and pro-apoptotic activities.
Section 1: Foundational Strategy & Pre-Experimental Considerations
Compound Management: Solubility and Stability
The physicochemical properties of a test compound are paramount. This compound, like many heterocyclic compounds, may have limited aqueous solubility.
-
Rationale: An improperly dissolved or degraded compound will yield inaccurate dose-response curves. The solvent itself must be non-toxic at its final concentration in the culture medium (typically <0.5% for DMSO).[5]
-
Protocol: Stock Solution Preparation & Stability Assessment
-
Solubility Testing: Begin by testing solubility in common biocompatible solvents like DMSO or ethanol.[6] Prepare a high-concentration stock (e.g., 10-50 mM).
-
Stock Solution Preparation: Accurately weigh the compound and dissolve in the chosen solvent to create a primary stock solution. Aliquot into smaller volumes and store protected from light at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete cell culture medium. It is critical to ensure the compound does not precipitate upon dilution into the aqueous medium.[7][8]
-
Stability Check (Recommended): For long-term experiments, it is advisable to assess the compound's stability in the complete medium at 37°C for the duration of the experiment (e.g., 24, 48, 72 hours). This can be checked via HPLC by monitoring for the appearance of degradation peaks.[6]
-
Strategic Selection of Cellular Models
The choice of cell lines is the most critical variable in the experimental design. It dictates the relevance and translatability of your findings.
-
Rationale: Different cancer types exhibit unique genetic landscapes and dependencies. Testing a compound on a panel of cell lines provides a broader understanding of its potential spectrum of activity. Including a non-cancerous cell line is essential to assess for cancer-specific cytotoxicity.
-
Recommended Cell Line Panel:
-
Cell Line Authentication: Always ensure cell lines are authenticated (e.g., via Short Tandem Repeat profiling) and routinely tested for mycoplasma contamination to guarantee the integrity of your results.[3][4]
Section 2: Phase 1 - Primary Efficacy Screening: Cytotoxicity & Viability
The initial goal is to determine if this compound has a dose-dependent inhibitory effect on the metabolic activity of cancer cells, a proxy for viability and cytotoxicity. The output of this phase is the half-maximal inhibitory concentration (IC50).
Experimental Workflow: Primary Screening
Caption: Workflow for determining the IC50 of a test compound.
Featured Assay: XTT Cell Viability Assay
-
Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to measure cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a colored formazan product.[5][13] The amount of formazan produced is directly proportional to the number of metabolically active cells. The XTT assay is chosen for its simplicity, as it does not require a separate formazan solubilization step like the MTT assay.[13][14]
Protocol: XTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare 2-fold serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.[15]
-
Controls: Include the following controls on every plate:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the compound.
-
Untreated Control: Cells treated with culture medium only.
-
Medium Blank: Wells containing only culture medium to measure background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized based on cell type and density.[5]
-
Absorbance Measurement: Gently shake the plate and measure the absorbance using a microplate reader at a wavelength between 450 and 500 nm. A reference wavelength of ~650 nm can be used for background correction.[14]
Data Analysis and Presentation
-
Background Subtraction: Subtract the average absorbance of the medium blank wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
IC50 Determination: Plot the percent viability against the log of the compound concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Table 1: Sample IC50 Data for this compound after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI)¹ |
|---|---|---|---|
| A549 | Lung Carcinoma | 8.5 | 5.3 |
| HCT-116 | Colorectal Carcinoma | 12.1 | 3.7 |
| PC-3 | Prostate Carcinoma | 6.8 | 6.6 |
| MCF-10A | Non-tumorigenic | 45.2 | - |
¹ Selectivity Index (SI) = IC50 in non-tumorigenic cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Section 3: Phase 2 - Mechanistic Investigations
After confirming cytotoxic activity, the next step is to elucidate the mechanism of action. Does this compound inhibit cell division (anti-proliferative) or does it induce programmed cell death (pro-apoptotic)?
Assessment of Anti-Proliferative Effects
-
Rationale: A reduction in viable cells can be due to cell death or the cessation of cell division (cytostasis). The BrdU assay directly measures DNA synthesis, providing a clear picture of the compound's effect on cell proliferation.[16][17]
-
Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine. When added to the cell culture medium, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle. This incorporated BrdU can then be detected using a specific monoclonal antibody.[16][17]
Protocol: BrdU Incorporation Assay (Immunofluorescence)
-
Cell Seeding: Seed cells on sterile coverslips in a 24-well plate or in an optically clear 96-well imaging plate. Allow them to attach overnight.
-
Compound Treatment: Treat cells with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a period shorter than one full cell cycle (e.g., 18-24 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 1-4 hours at 37°C. The incubation time depends on the cell division rate.[17]
-
Fixation & Permeabilization: Wash cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes. Wash again and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.[16]
-
DNA Denaturation: This step is critical to expose the incorporated BrdU. Treat cells with 2 M HCl for 30 minutes at room temperature. Neutralize immediately by washing with PBS.[16][17]
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with an anti-BrdU primary antibody for 1-2 hours at room temperature.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
-
Counterstaining & Mounting: Stain the nuclei with DAPI. Mount the coverslips onto slides using an anti-fade mounting medium.
-
Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify the proliferation rate by calculating the percentage of BrdU-positive nuclei relative to the total number of DAPI-stained nuclei.
Investigation of Apoptosis Induction
-
Rationale: Many effective anticancer agents work by inducing apoptosis. Detecting the hallmarks of apoptosis, such as DNA fragmentation, provides strong evidence for this mechanism.[18]
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is designed to detect the extensive DNA fragmentation that occurs during the late stages of apoptosis. The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of the DNA fragments, which can then be visualized.[18][19]
Decision-Making Workflow for Mechanistic Studies
Caption: Logic flow for secondary mechanistic assays.
Protocol: TUNEL Assay (Fluorescence Microscopy)
-
Sample Preparation: Prepare cells as described for the BrdU assay (Step 1 & 2), treating with the compound and appropriate controls (including a positive control treated with DNase I or a known apoptosis inducer).
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde. Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 20 minutes on ice. This step is crucial for enzyme entry.[18]
-
Equilibration: Wash the cells and incubate with an equilibration buffer provided in the assay kit for 10 minutes. This primes the DNA ends for the labeling reaction.[18]
-
TdT Labeling Reaction: Carefully prepare the TdT reaction mix (containing TdT enzyme and fluorescently-labeled dUTPs, e.g., Br-dUTP or FITC-dUTP) according to the kit protocol. Add the mix to the cells and incubate for 60 minutes at 37°C in a humidified chamber.[18]
-
Stopping the Reaction: Add a stop/wash buffer (often a saline-sodium citrate buffer) to terminate the reaction. Wash the cells thoroughly with PBS.[18]
-
Counterstaining & Imaging: Counterstain nuclei with DAPI and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (e.g., green for FITC-dUTP), while non-apoptotic cells will only show the DAPI stain (blue).
-
Analysis: Quantify the apoptotic index by calculating the percentage of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.
Conclusion
This application note provides a structured, multi-phase framework for assessing the cellular efficacy of this compound or other novel pyrimidine derivatives. By starting with robust foundational work and primary screening, followed by targeted mechanistic assays, researchers can build a comprehensive profile of a compound's anti-cancer activity. The causality-driven approach and self-validating protocols described herein are designed to ensure data integrity, reproducibility, and the generation of meaningful insights for drug development professionals.
References
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Mysore, V., & Szmacinski, H. (2017). Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections. Current Protocols in Cytometry, 81, 12.48.1-12.48.12. Available at: [Link]
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Geronikaki, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. ResearchGate. Available at: [Link]
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Gola, A., et al. (2017). Analysing Temporal Dynamics of T Cell Division in vivo Using Ki67 and BrdU Co-labelling by Flow Cytometry. Bio-protocol, 7(24), e2654. Available at: [Link]
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Interchim. (n.d.). Cellomics BrdU and Ki67 Cell Proliferation Kit. Retrieved from [Link]
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Poczta, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2036. Available at: [Link]
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Kulshrestha, A. (2023). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Retrieved from [Link]
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Gomaa, H. A. M., et al. (2022). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 27(19), 6215. Available at: [Link]
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El-Sayed, N. A. F., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(21), 7247. Available at: [Link]
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Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences, 15(11), 19638-19661. Available at: [Link]
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Kim, J. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. Available at: [Link]
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Sun, L., et al. (2012). Anti-tumour Activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline Against Tumour Cells in Vitro. Basic & Clinical Pharmacology & Toxicology, 110(4), 351-355. Available at: [Link]
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Wei, Q., et al. (2018). The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae. Current Microbiology, 75(10), 1330-1336. Available at: [Link]
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Shapira, S., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLoS One, 11(6), e0156540. Available at: [Link]
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Choveau, T., et al. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Biotechnology Progress, 32(4), 998-1008. Available at: [Link]
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de Oliveira, V. M., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Molecules, 25(13), 2946. Available at: [Link]
-
Bona, E., et al. (2016). Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. Antibiotics, 5(4), 39. Available at: [Link]
-
Rather, M. A., et al. (2024). A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond. Phytomedicine, 171, 155551. Available at: [Link]
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- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]
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- 19. TUNEL Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes & Protocols: 6-Benzylpyrimidin-4-ol as a Chemical Probe for Target Identification
Introduction: Unveiling the Mechanism of Action of Novel Bioactive Scaffolds
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and bioactive molecules.[1] Its versatile structure allows for substitutions that can modulate interactions with a wide array of biological targets, leading to diverse pharmacological effects ranging from kinase inhibition to antimicrobial activity.[2][3][4][5] The compound 6-benzylpyrimidin-4-ol represents a foundational structure within this class. While its specific biological targets may be unknown, its structural motifs suggest a high potential for interaction with cellular proteins. Phenotypic screens might reveal interesting cellular effects, but to progress such a molecule in a drug discovery pipeline, it is imperative to identify its molecular target(s). This process, known as target deconvolution or target identification, is a critical step in understanding a compound's mechanism of action, predicting potential on- and off-target effects, and enabling structure-based drug design.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a model chemical probe for target identification. We will detail the principles and protocols for designing and executing a robust chemoproteomic workflow to discover and validate the protein interactors of this, or any similar, bioactive small molecule.[8][9] The methodologies described herein are grounded in the principles of affinity-based protein profiling (AfBPP), a powerful technique to isolate and identify specific protein targets from complex biological mixtures.[10][11]
Part 1: Designing the Chemical Probe
A raw bioactive compound like this compound is unsuitable for direct use in target isolation. A chemical probe must be engineered to include two key features: a reactive handle for conjugation and a reporter tag for enrichment, without significantly compromising its native binding affinity for its target proteins.[10][12] Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bio-orthogonal method for this purpose.[13]
Synthesis of a "Clickable" Alkyne-Modified Probe
The first step is to synthesize a derivative of this compound that incorporates a terminal alkyne. This alkyne group will serve as a "handle" for attaching a biotin tag after the probe has bound to its target proteins within a cellular lysate. A common strategy is to add a short linker to a position on the molecule that is predicted to be solvent-exposed and not critical for target binding. For our model compound, we propose modifying the benzyl group.
Proposed Synthetic Scheme:
-
Step 1: Synthesis of (4-(prop-2-yn-1-yloxy)phenyl)methanol. This precursor attaches the alkyne handle to the benzyl moiety.
-
Step 2: Conversion to (4-(prop-2-yn-1-yloxy)benzyl)bromide. This creates a reactive intermediate.
-
Step 3: Alkylation of a pyrimidine precursor. Reaction with a suitable pyrimidine core to yield the final probe, 6-((4-(prop-2-yn-1-yloxy)benzyl)pyrimidin-4-ol) (hereafter referred to as BP4-alkyne ).
The Essential Negative Control
A cornerstone of any credible chemical probe experiment is the use of a negative control.[12] This is a molecule that is structurally very similar to the active probe but is biologically inactive, meaning it does not bind to the intended target. Any proteins that are pulled down by the negative control are considered non-specific binders. For this compound, a suitable negative control could be a regioisomer or a derivative where a key interacting group is moved or removed, for instance, 2-benzylpyrimidin-4-ol (hereafter BP4-neg ), assuming the 6-position is critical for activity. This control must also be synthesized with the same alkyne modification.
Part 2: Affinity-Based Target Identification Workflow
The overall strategy is to incubate the BP4-alkyne probe with a cell lysate, allowing it to bind to its protein targets. The probe-protein complexes are then "clicked" to an azide-biotin tag, enriched on streptavidin beads, and the captured proteins are identified by mass spectrometry. A parallel experiment with the negative control probe is crucial for distinguishing true targets from background binders.
Caption: Workflow for affinity-based target identification.
Protocol: Lysate Preparation
The quality of the cell lysate is paramount for a successful pulldown experiment. The lysis buffer must solubilize a broad range of proteins without denaturing them, thereby preserving native protein conformations required for binding.
-
Cell Culture: Grow cells of interest (e.g., HEK293T, HeLa, or a disease-relevant cell line) to ~80-90% confluency.
-
Harvesting: Wash cells twice with ice-cold PBS. Scrape cells into PBS and pellet by centrifugation (500 x g, 5 min, 4°C).
-
Lysis: Resuspend the cell pellet in 5 volumes of ice-cold Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, 1x Protease Inhibitor Cocktail).
-
Incubation: Incubate on a rotator for 30 minutes at 4°C.
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Collect the supernatant (clarified lysate) and determine the protein concentration using a BCA assay. Normalize the concentration to 2-5 mg/mL. Use immediately or store at -80°C.
Protocol: Probe Incubation and Biotinylation
-
Incubation: In separate microcentrifuge tubes, add 1 mg of clarified lysate. Add BP4-alkyne to one tube and BP4-neg-alkyne to another, each to a final concentration of 10 µM. A vehicle-only (DMSO) control should also be included. Incubate on a rotator for 1 hour at 4°C.
-
Click Reaction: Prepare a fresh Click-&-Go™ reaction cocktail according to the manufacturer's protocol (e.g., Thermo Fisher Scientific). Typically, this includes copper(II) sulfate, a reducing agent, a copper chelator, and Azide-PEG3-Biotin.
-
Biotinylation: Add the click cocktail to each lysate tube. Incubate for 1 hour at room temperature with gentle rotation.
Protocol: Enrichment and Proteomic Analysis
-
Bead Preparation: Pre-wash high-capacity streptavidin agarose beads three times with Lysis Buffer.
-
Enrichment: Add 50 µL of the pre-washed bead slurry to each lysate sample. Incubate on a rotator for 2 hours at 4°C to capture the biotinylated probe-protein complexes.
-
Washing: Pellet the beads (800 x g, 2 min, 4°C) and discard the supernatant. Perform a series of stringent washes to remove non-specific binders:
-
Wash 3x with Lysis Buffer.
-
Wash 2x with high-salt buffer (e.g., 50 mM HEPES, 500 mM NaCl).
-
Wash 2x with PBS.
-
-
On-Bead Digestion: After the final wash, resuspend the beads in 100 µL of 50 mM Ammonium Bicarbonate. Add DTT to 10 mM and incubate for 30 min at 56°C. Cool to room temperature, add iodoacetamide to 20 mM, and incubate for 30 min in the dark. Add sequencing-grade Trypsin (1 µg) and incubate overnight at 37°C.
-
Peptide Recovery: Centrifuge the tubes to pellet the beads. Collect the supernatant containing the digested peptides.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Modern Orbitrap-based mass spectrometers provide the depth and sensitivity required for comprehensive proteome analysis.[14]
Part 3: Data Analysis and Target Validation
The primary output from the mass spectrometer will be a list of identified proteins and their relative abundance in each sample (BP4-alkyne vs. BP4-neg-alkyne).
Quantitative Data Analysis
Label-free quantification (LFQ) or Tandem Mass Tag (TMT) labeling can be used for relative protein quantification.[14][15] The goal is to identify proteins that are significantly enriched in the BP4-alkyne pulldown compared to the negative control.
Data Presentation: The results should be summarized in a table and visualized using a volcano plot.
| Protein ID | Gene Name | Log2 (Fold Change BP4-alkyne/BP4-neg) | -Log10 (p-value) | Putative Target? |
| P04075 | KCNJ11 | 4.5 | 5.2 | Yes |
| Q15842 | AAK1 | 3.8 | 4.9 | Yes |
| P63104 | HSP90B1 | 0.2 | 0.8 | No |
| P60709 | ACTB | -0.1 | 0.5 | No |
This is example data and does not represent actual results for this compound.
A volcano plot graphically represents the statistical significance (p-value) versus the magnitude of change (fold change), allowing for easy identification of hit candidates.
Protocol: Target Validation by Competitive Binding
The most robust validation method is a competition experiment.[8][16] Here, the lysate is pre-incubated with an excess of the original, unmodified "free" compound (This compound ) before adding the alkyne-tagged probe. If the probe and the free compound bind to the same site on a target protein, the free compound will compete with the probe, leading to a reduced signal for that protein in the pulldown.
Caption: Workflow for target validation via competitive binding.
-
Setup: Prepare multiple tubes with 1 mg of clarified lysate each.
-
Pre-incubation: Add increasing concentrations of free This compound (e.g., 0 µM, 1 µM, 10 µM, 100 µM) to the tubes. Incubate for 1 hour at 4°C.
-
Probe Addition: Add BP4-alkyne to each tube to a final concentration of 10 µM. Incubate for another hour at 4°C.
-
Pulldown and Analysis: Proceed with the biotinylation, enrichment, and mass spectrometry protocols as described in sections 2.2 and 2.3.
-
Data Interpretation: A true target will show a dose-dependent decrease in abundance in the pulldown as the concentration of the free competitor increases.
Conclusion
The framework presented here provides a robust and scientifically rigorous pathway for identifying the cellular targets of a novel bioactive compound, using this compound as a representative model. By synthesizing a "clickable" probe and a corresponding inactive control, researchers can perform affinity-based pulldowns from complex proteomes. Subsequent validation through competitive binding experiments ensures high confidence in the identified targets. This chemoproteomics approach is a powerful engine for modern drug discovery, bridging the gap between a phenotypic observation and a mechanistic understanding of drug action.[6][8]
References
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- Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling.PubMed.
- Drug Target Identification Methods After a Phenotypic Screen.Drug Hunter.
- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.MDPI.
- Stability-based approaches in chemoproteomics.
- Target identification and mechanism of action in chemical biology and drug discovery.
- Target validation using chemical probes.
- A brief introduction to chemical proteomics for target deconvolution.PubMed.
- Application Notes: Harnessing 6-(Hydroxymethyl)pyrimidin-4-OL Derivatives in Drug Discovery via Click Chemistry.Benchchem.
- General schemes of affinity‐based protein profiling.
- Chemistry-based functional proteomics for drug target deconvolution.
- Multiplexed protein profiling by sequential affinity capture.
- Chemoproteomics Workflows.Thermo Fisher Scientific.
- Protocols.Broad Institute.
- Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives.
- Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research.Chinese Journal of Pharmacology and Toxicology.
- Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists.PubMed Central.
- Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells.PubMed.
- 6-Benzyl-2-((2,2-dimethoxyethyl)thio)-5-isopropylpyrimidin-4-ol.BLDpharm.
- Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines.PubMed.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.MDPI.
- Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines.MDPI.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
- Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides.
- Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties.Journal of Medicinal and Chemical Sciences.
- Synthesis, antibacterial, antioxidant, and molecular docking studies of 6-methylpyrimidin-4(3H)-one and oxo-1,2,4-triazolo[4,3-a]pyrimidine derivatives.
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- 3. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Benzylpyrimidin-4-ol
Welcome to the technical support center dedicated to the synthesis of 6-Benzylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving reaction yield and purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Core Synthesis Overview
The most common and reliable method for synthesizing this compound is through the cyclocondensation of a β-ketoester with formamidine.[1][2] Specifically, the reaction involves ethyl 3-oxo-4-phenylbutanoate and formamidine acetate (or hydrochloride) in the presence of a base, typically sodium ethoxide in ethanol.
Primary Reaction Scheme:
This process, while straightforward in principle, is sensitive to several variables that can significantly impact the outcome. This guide will address the most common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction, and why is it prone to issues?
The reaction is a base-catalyzed cyclocondensation. The mechanism involves several equilibrium steps, making it sensitive to reaction conditions. The base (e.g., sodium ethoxide) deprotonates the active methylene group of the β-ketoester, forming an enolate. This enolate then acts as a nucleophile, attacking the formamidine carbon. A subsequent intramolecular cyclization, followed by the elimination of ethanol and water, leads to the formation of the aromatic pyrimidine ring. Any disruption in this sequence, such as premature hydrolysis of reactants or intermediates, can lead to side reactions and reduced yields.[3][4]
Q2: Why is the choice and preparation of the base so critical?
The base serves two primary roles: deprotonating the β-ketoester to initiate the reaction and promoting the final cyclization/aromatization steps. The choice and stoichiometry of the base are crucial for maximizing the desired cyclization while minimizing side reactions.[5] Sodium ethoxide is highly effective, but it is also hygroscopic and can degrade. For this reason, preparing it in situ by reacting sodium metal with anhydrous ethanol immediately before the synthesis is the gold standard for ensuring anhydrous conditions and maximum base activity.[6][7] The presence of water can lead to the hydrolysis of the ester and the formamidine, halting the reaction.[3]
Q3: What are the most important parameters to control for maximizing yield?
There are three critical parameters:
-
Anhydrous Conditions: Water is the primary enemy of this reaction. It hydrolyzes the sodium ethoxide catalyst, the formamidine salt, and key intermediates.[3][4] Using flame-dried glassware, anhydrous solvents, and an inert atmosphere (Nitrogen or Argon) is essential.
-
Reagent Purity: Impurities in the starting materials, particularly the β-ketoester, can inhibit the reaction or introduce byproducts that complicate purification.[5]
-
Temperature Control: While the reaction requires heat (typically reflux) to proceed to completion, excessive temperatures can lead to the decomposition of formamidine and the formation of undesired side products.[3]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) to track the consumption of the starting β-ketoester and the formation of the this compound product. The pyrimidinol product is typically more polar and will have a lower Rf value than the starting ester. A completed reaction is indicated by the disappearance of the starting material spot.
Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Problem 1: Low Yield or Stalled Reaction
Question: My reaction has a very low conversion rate after several hours at reflux. TLC analysis shows a significant amount of unreacted ethyl 3-oxo-4-phenylbutanoate. What are the likely causes?
Answer: This is a common issue that typically points to problems with the reaction setup or reagents. Low conversion can be attributed to inefficient catalysis or suboptimal conditions.[5]
Potential Causes & Solutions:
-
Inactive Base/Catalyst: The most probable cause is the degradation of the sodium ethoxide base due to moisture.
-
Solution: Prepare the sodium ethoxide solution fresh, immediately before the reaction, by carefully dissolving clean sodium metal in anhydrous ethanol under an inert atmosphere.[6] Ensure the ethanol is truly anhydrous (<0.05% water).
-
-
Insufficient Base: Incorrect stoichiometry can lead to incomplete deprotonation of the β-ketoester.
-
Solution: Use at least two equivalents of sodium ethoxide: one to deprotonate the ketoester and one to neutralize the hydrochloride or acetate salt of the formamidine, freeing the active base.
-
-
Poor Quality Formamidine: Formamidine salts are hygroscopic and can hydrolyze over time, reducing the concentration of the active reagent.[3]
-
Solution: Use a freshly opened bottle of formamidine salt or dry it in a vacuum oven before use. Store it in a desiccator.
-
-
Low Reaction Temperature: The cyclization and dehydration steps require sufficient thermal energy.
-
Solution: Ensure the reaction mixture is maintained at a steady reflux. Use a heating mantle with a temperature controller and ensure the flask is properly insulated if necessary.
-
Problem 2: Formation of Multiple Byproducts
Question: My TLC plate shows the product spot, but also several other significant spots, leading to a difficult purification and low isolated yield. What are these byproducts and how can I prevent them?
Answer: The formation of multiple byproducts suggests that competing reaction pathways are occurring.
Common Side Reactions & Prevention Strategies:
-
Self-Condensation of the β-Ketoester: The β-ketoester can react with itself in a Claisen-type condensation, especially if the formamidine is not present in a sufficient concentration or is added too slowly.[5][8]
-
Prevention: Ensure the formamidine is well-dissolved and present in the reaction mixture before the dropwise addition of the β-ketoester. This ensures the intermolecular reaction with formamidine is favored over self-condensation.
-
-
Hydrolysis of Intermediates: If water is present, the highly reactive uncyclized intermediate formed after the initial addition can hydrolyze back to the starting materials or form other undesired products.
-
Prevention: The most critical factor is maintaining strict anhydrous conditions throughout the entire process, from solvent and glassware preparation to running the reaction under an inert atmosphere.[4]
-
Problem 3: Difficult Product Isolation and Purification
Question: After the reaction, my crude product is an oily residue that is difficult to purify. How can I obtain a clean, crystalline solid?
Answer: This issue usually stems from the work-up procedure. This compound is a weakly acidic solid. In the basic reaction mixture, it exists as its sodium salt, which is often soluble and can be difficult to isolate directly.
Effective Isolation and Purification Protocol:
-
Quenching & Neutralization: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice-cold water. This will hydrolyze any remaining sodium ethoxide.
-
Acidification for Precipitation: Stir the aqueous solution and acidify it by the dropwise addition of an acid, such as glacial acetic acid or dilute HCl, until the pH is approximately 5-6.[6] As the solution is neutralized, the desired this compound will precipitate out as a solid.
-
Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove salts, followed by a small amount of a cold non-polar solvent (like hexane or diethyl ether) to remove non-polar impurities.
-
Purification by Recrystallization: Recrystallization is a powerful technique for purifying the crude product.[9]
-
Solvent Selection: An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For pyrimidinols, polar protic solvents like ethanol, isopropanol, or an ethanol/water mixture are often effective.[6]
-
Procedure: Dissolve the crude solid in the minimum amount of boiling solvent to form a saturated solution. If the solution has colored impurities, you can perform a hot filtration. Allow the solution to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration.[9]
-
Data Summary & Recommended Conditions
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Base | Sodium Ethoxide (NaOEt) | Use 2.0-2.2 equivalents. Prepare in situ from sodium metal and absolute ethanol for best results.[6][7] |
| Solvent | Anhydrous Ethanol | Acts as both the solvent and the conjugate acid of the base. Must be thoroughly dried. |
| Reactants | Ethyl 3-oxo-4-phenylbutanoate, Formamidine Acetate/HCl | Use high-purity reagents. Formamidine salt (1.5 eq.) should be dry. |
| Temperature | Reflux (~78 °C for Ethanol) | Provides the necessary activation energy for cyclization and dehydration.[4] |
| Reaction Time | 4 - 8 hours | Monitor by TLC until the starting β-ketoester is consumed. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing moisture from entering the reaction and causing hydrolysis.[3] |
| Work-up | Acidification to pH 5-6 | Precipitates the weakly acidic product from the aqueous solution.[6] |
| Typical Yield | 65-85% (after purification) | Yield is highly dependent on adherence to anhydrous conditions and reagent purity. |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Sodium metal
-
Anhydrous Ethanol (absolute, <0.05% H₂O)
-
Formamidine acetate
-
Ethyl 3-oxo-4-phenylbutanoate
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Base Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add 150 mL of anhydrous ethanol. Carefully add clean sodium metal (2.2 eq.) in small pieces. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Amidine Addition: To the freshly prepared sodium ethoxide solution at room temperature, add formamidine acetate (1.5 eq.) and stir until it is fully dissolved.
-
Ketoester Addition: Add ethyl 3-oxo-4-phenylbutanoate (1.0 eq.) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes with continuous stirring.
-
Cyclocondensation: After the addition is complete, heat the reaction mixture to a gentle reflux. Maintain this temperature and monitor the reaction progress by TLC every hour. The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Stir the aqueous solution and slowly add glacial acetic acid until the pH of the solution is between 5 and 6, at which point a white precipitate will form.
-
Stir the slurry in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration, washing the solid with cold deionized water.
-
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, dry this compound into an Erlenmeyer flask. In a separate flask, bring a suitable solvent (e.g., 95% ethanol) to a boil.
-
Saturated Solution: Add the hot solvent portion-wise to the flask containing the crude solid while stirring and heating until the solid just dissolves. Use the minimum amount of hot solvent necessary.[9]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Large, pure crystals should form.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.[9]
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly in a vacuum oven.
Visualized Workflows and Mechanisms
Reaction Mechanism: Cyclocondensation
Caption: Base-catalyzed cyclocondensation mechanism.
Troubleshooting Workflow
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for 6-Benzylpyrimidin-4-ol synthesis side reactions
Technical Support Center: 6-Benzylpyrimidin-4-ol Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific synthesis. The following question-and-answer guide provides in-depth, experience-driven advice to optimize your reaction outcomes and ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for this compound is significantly lower than expected. What are the primary causes and how can I improve it?
A1: Low yield is a frequent issue in pyrimidine synthesis and typically points to suboptimal reaction conditions or competing side reactions. The primary synthesis route involves the cyclocondensation of a β-ketoester, Ethyl 3-oxo-4-phenylbutanoate , with an amidine source, most commonly formamidine .
Causality & Expert Analysis: The core reaction, a modified Pinner synthesis, is a base-catalyzed cyclocondensation.[1] The efficiency of this reaction is highly sensitive to several factors:
-
Base Strength and Stoichiometry: The base (e.g., sodium ethoxide, sodium methoxide) deprotonates the β-ketoester to form an enolate, which is a key nucleophile. However, overly strong basic conditions or excess base can promote self-condensation of the starting ketoester, a major competing side reaction.[2]
-
Reaction Temperature: While heat is necessary to drive the final cyclization and dehydration steps, excessive temperatures can lead to the degradation of starting materials and the formation of polymeric tars.[2]
-
Amidine Quality: Formamidine salts (e.g., hydrochloride or acetate) are often used. The free base is unstable, and its effective concentration depends on the reaction conditions. Using old or improperly stored formamidine can lead to low conversion.[3]
-
Solvent Choice: Anhydrous alcohols like ethanol are standard. The presence of water can hydrolyze the amidine and other intermediates, halting the reaction.[4]
Troubleshooting Protocol: To systematically address low yields, consider the following optimization steps:
-
Verify Starting Material Quality: Ensure the Ethyl 3-oxo-4-phenylbutanoate is pure. It can be synthesized from materials like phenylacetyl chloride and Meldrum's acid followed by reflux in ethanol.[5]
-
Optimize Base Addition: Use a slight excess (1.1 equivalents) of a freshly prepared solution of sodium ethoxide in anhydrous ethanol. Add the base slowly at a reduced temperature (0-5 °C) before introducing the ketoester.[6]
-
Control Temperature: After combining reactants, allow the mixture to stir at room temperature before gradually heating to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid prolonged heating after the reaction has reached completion.[7]
-
Use Fresh Amidine Source: If using a salt, consider generating the free amidine in situ under controlled conditions.[4]
Below is a troubleshooting workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low-yield synthesis.
Q2: My crude reaction mixture contains a significant amount of a high molecular weight, non-polar impurity. What is it and how can I prevent its formation?
A2: This is a classic sign of the self-condensation of the β-ketoester (Ethyl 3-oxo-4-phenylbutanoate). This side reaction is highly competitive with the desired pyrimidine synthesis, especially under improperly controlled basic conditions.[2]
Mechanistic Insight: Under basic conditions, the enolate of the ketoester can act as a nucleophile and attack the carbonyl carbon of another ketoester molecule. This Claisen-type condensation, followed by subsequent reactions, leads to complex dimeric or polymeric byproducts.
Prevention Strategies:
-
Order of Addition: The most effective strategy is to control the concentration of the active enolate before the amidine is present to react. A recommended procedure is to add the base to the formamidine salt in anhydrous ethanol first, stir for a short period to generate the free amidine, and then add the β-ketoester dropwise at room temperature or below.
-
Temperature Management: As mentioned in A1, avoid excessively high temperatures which can accelerate this side reaction.
-
Stoichiometry Control: Using a large excess of the ketoester will favor self-condensation. Maintain a stoichiometry close to 1:1 (ketoester to amidine).
The diagram below illustrates the competition between the desired product pathway and the primary side reaction.
Sources
Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Derivatives
Welcome to the technical support center for the synthesis and functionalization of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Pyrimidine scaffolds are central to numerous areas of chemical and pharmaceutical research, and mastering their synthesis is key to advancing your projects. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your own laboratory.
Section 1: The Biginelli Reaction for Dihydropyrimidinone (DHPM) Synthesis
The Biginelli reaction is a cornerstone of pyrimidine synthesis, offering a one-pot convergence of an aldehyde, a β-ketoester, and urea (or thiourea).[1][2] While powerful, it is not without its challenges. This section addresses common pitfalls and optimization strategies.
Frequently Asked Questions (FAQs): Biginelli Reaction
Q1: My Biginelli reaction is resulting in a very low yield or no product at all. What are the primary factors to investigate?
A1: Low yields in the Biginelli reaction are a common issue and can often be traced back to a few key parameters.[3][4] A systematic approach to troubleshooting is recommended:
-
Catalyst Inefficiency: The choice and activity of the catalyst are paramount. While classic methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions.[3][4] Modern methods often employ Lewis acids which can offer milder conditions and improved yields.[5][6]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Insufficient heat or time may lead to incomplete conversion, while excessive heat can promote side reactions.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.[3]
-
Solvent Effects: The solvent plays a significant role in reactant solubility and reaction rate. While solvent-free conditions have gained popularity for their green credentials and efficiency, certain substrates may benefit from polar solvents like ethanol or acetonitrile.[3][7]
-
Purity of Reactants: Impurities in your starting materials, particularly the aldehyde, can inhibit the reaction or lead to unwanted byproducts.[3]
Q2: I'm observing a significant, often fluorescent, byproduct. What is it and how can I prevent its formation?
A2: A common byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde. Higher temperatures tend to favor the Hantzsch pathway. To minimize this, consider running the reaction at a lower temperature. The choice of catalyst can also influence the selectivity between the Biginelli and Hantzsch pathways.
Q3: My crude product is difficult to purify. What are the likely impurities and what are the best purification strategies?
A3: Besides the Hantzsch DHP, unreacted starting materials and Knoevenagel condensation products (from the reaction of the aldehyde and β-ketoester) are common impurities.[4] For purification, recrystallization from a suitable solvent like ethanol is often the first and most cost-effective method. If recrystallization is unsuccessful or the product is an oil, flash column chromatography is the next step.
Troubleshooting Workflow for the Biginelli Reaction
Caption: A stepwise workflow for troubleshooting low-yield Biginelli reactions.
Comparative Data: Catalysts for the Biginelli Reaction
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| HCl | 10-20 | Ethanol | Reflux | 12-24 h | 40-70 | [3][4] |
| Yb(OTf)₃ | 1-5 | Solvent-free | 80-100 | 0.5-2 h | 85-95 | [5][8] |
| InCl₃ | 5-10 | Acetonitrile | Reflux | 2-4 h | 80-92 | [4] |
| FeCl₃·6H₂O | 10 | Solvent-free | 100 | 1-3 h | 88-96 | [6] |
| Ionic Liquids | 10-20 | Solvent-free | 80-100 | 1-4 h | 85-95 | [8] |
Step-by-Step Protocol: Lewis Acid Catalyzed Solvent-Free Biginelli Reaction
-
Preparation: In a round-bottom flask, combine the aldehyde (1.0 eq), β-dicarbonyl compound (1.0 eq), urea or thiourea (1.5 eq), and the chosen Lewis acid catalyst (e.g., Yb(OTf)₃, 5 mol%).[3][5]
-
Reaction: Heat the reaction mixture in an oil bath to the desired temperature (typically 80-100 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Add cold water or ethanol to the flask and stir. The product will often precipitate. Collect the solid product by filtration, wash with cold solvent, and dry to obtain the pure 3,4-dihydropyrimidin-2(1H)-one. If a precipitate does not form, the crude product may require purification by column chromatography.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Functionalization of the pyrimidine core is frequently achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions are powerful but sensitive to a variety of factors.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between a halopyrimidine and a boronic acid or ester.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling of a chloropyrimidine is sluggish or fails completely. What are the most likely causes?
A1: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in Suzuki couplings.[9] Success with chloropyrimidines often requires more specialized conditions:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective. More electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition of the aryl chloride.[9][10]
-
Base Selection: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required.
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. The presence of water can be beneficial in some cases.
-
Temperature: Higher reaction temperatures are typically needed for aryl chlorides.
Q2: I'm observing significant homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[11] To mitigate this:
-
Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen, which can deactivate the Pd(0) catalyst and promote homocoupling.[9]
-
Purity of Boronic Acid: Use high-purity boronic acid. Impurities can interfere with the catalytic cycle.[12] Boronic acids can also degrade over time, so using a fresh supply is recommended.[9]
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.
Buchwald-Hartwig Amination
This reaction is a powerful tool for forging C-N bonds, crucial for synthesizing many biologically active pyrimidine derivatives.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of a chloropyrimidine is not working. What are the key considerations?
A1: Similar to the Suzuki coupling, chloropyrimidines are challenging substrates for Buchwald-Hartwig amination.[13] Key factors to consider are:
-
Ligand Selection: This is often the most critical parameter. Bulky, electron-rich phosphine ligands such as BrettPhos, RuPhos, or Josiphos are often required for the successful coupling of aryl chlorides.[14] The BippyPhos ligand has also shown broad utility.[15]
-
Base: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is common, but other bases like LHMDS or K₃PO₄ may be necessary for substrates with base-sensitive functional groups.[16]
-
Catalyst Precursor: Using a pre-catalyst, such as a G3 or G4 palladacycle, can lead to more reliable initiation of the catalytic cycle compared to using Pd(OAc)₂ or Pd₂(dba)₃.[16]
Q2: The reaction is producing a significant amount of dehalogenated starting material. What is causing this and how can it be prevented?
A2: Dehalogenation is a common side reaction where the halide is replaced by a hydrogen atom. This can be caused by:
-
β-Hydride Elimination: If the amine has a β-hydrogen, this can be a competing pathway.[17]
-
Catalyst Decomposition: Decomposition of the catalyst to palladium black can promote hydrodehalogenation.
-
Solvent: The choice of solvent can influence the rate of dehalogenation.
To minimize this, ensure you are using an appropriate ligand that promotes reductive elimination over competing pathways. Running the reaction at the lowest effective temperature can also help.
Comparative Data: Ligand/Base Systems for Buchwald-Hartwig Amination of Aryl Chlorides
| Ligand | Base | Solvent | Temperature (°C) | Substrate Scope | Reference |
| XPhos | NaOtBu | Toluene | 100-110 | Broad (primary/secondary amines) | [16] |
| RuPhos | K₃PO₄ | Dioxane | 80-100 | Good for secondary amines | [14] |
| BrettPhos | LiHMDS | THF | 65-80 | Excellent for primary amines, good functional group tolerance | [18] |
| BippyPhos | K₂CO₃ | t-Amyl alcohol | 110 | Very broad, including NH-heterocycles | [15] |
Step-by-Step Protocol: Buchwald-Hartwig Amination of a Chloropyrimidine
-
Preparation: In a glovebox, add the chloropyrimidine (1.0 eq), amine (1.2 eq), base (e.g., NaOtBu, 1.4 eq), palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and ligand (e.g., XPhos, 1-2 mol%) to an oven-dried reaction vessel.
-
Solvent Addition: Add degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Section 3: General Purification Strategies
The successful synthesis of a pyrimidine derivative is only complete after its effective purification. The polarity of pyrimidines can vary widely, necessitating a range of purification techniques.
Frequently Asked Questions (FAQs): Purification
Q1: My pyrimidine derivative is highly polar and streaks on a standard silica gel column. What are my options?
A1: Highly polar compounds are a common challenge in purification. Consider the following:
-
Reverse-Phase Chromatography: If your compound has some hydrophobic character, reverse-phase flash chromatography or HPLC using a C18 stationary phase can be very effective.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC is an excellent choice. It uses a polar stationary phase with a high percentage of organic solvent in the mobile phase.
-
Alternative Adsorbents: Alumina (basic or neutral) or other specialized adsorbents can be used in place of silica gel.
Q2: My compound fails to crystallize from any solvent I've tried. What troubleshooting steps can I take?
A2: Crystallization can be challenging. If your compound "oils out" or remains in solution, try these strategies:
-
Solvent Systems: Experiment with two-solvent systems. Dissolve your compound in a minimal amount of a "good" solvent at an elevated temperature, then slowly add a "poor" solvent (in which the compound is insoluble but miscible with the good solvent) until the solution becomes slightly turbid. Slow cooling should then induce crystallization.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
References
- BenchChem Technical Support Team. (2025, December). Troubleshooting low yield in Biginelli reaction for pyrimidines. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis. BenchChem.
- Wikipedia. (2023). Biginelli reaction.
- Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Wikipedia. (2023).
- Request PDF. (2025, August 6). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Grokipedia. (n.d.). Biginelli reaction.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- ResearchGate. (n.d.). Three generally accepted mechanisms for the Biginelli reaction [Image].
- SlideShare. (n.d.).
- Request PDF. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
- J&K Scientific LLC. (2021, February 24). Biginelli Reaction.
- Reddit. (2018, September 6).
- ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.
- WordPress. (n.d.).
- Chemistry LibreTexts. (2023, June 30).
- De, S. K. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Journal of the Chilean Chemical Society, 55(4), 477-479.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- National Institutes of Health. (n.d.).
- PubMed. (2013, December 2).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
- Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-chloropyrimidine.
- ChemRxiv. (n.d.).
- Wikipedia. (n.d.). Suzuki reaction.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Reddit. (2025, June 14). Problems with Suzuki coupling. r/Chempros.
- University of Groningen research portal. (n.d.).
- ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- ResearchGate. (n.d.).
- BenchChem Technical Support. (2025). Technical Support Center: Suzuki Coupling Reactions. BenchChem.
- YouTube. (2025, April 3).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
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Technical Support Center: Overcoming Solubility Challenges with 6-Benzylpyrimidin-4-ol in Assays
Welcome to the technical support center for researchers working with 6-Benzylpyrimidin-4-ol and related pyrimidine derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to overcome solubility-related obstacles in your experimental workflows. As scientists, we understand that suboptimal solubility can lead to inconsistent data, decreased compound potency, and misleading structure-activity relationships (SAR). This resource will equip you to proactively address and resolve these challenges.
Understanding the Challenge: The Physicochemical Nature of this compound
This compound, like many heterocyclic compounds rich in aromatic and planar structures, is predisposed to low aqueous solubility. This is primarily due to strong intermolecular forces in the solid state and the hydrophobic nature of the benzyl group. Furthermore, pyrimidin-4-ol structures can exist in tautomeric forms (keto-enol), which can influence their physical properties, including solubility and interactions with biological targets.[1][2] The keto form is often more stable in aqueous environments but may have different solubility characteristics than the enol form.[3]
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening?
This is a classic sign of a compound "crashing out" of solution. While DMSO is an excellent solvent for many organic molecules, its ability to keep a compound solubilized dramatically decreases when diluted into an aqueous medium.[4] The final concentration of your compound in the assay buffer has likely exceeded its thermodynamic solubility limit in that specific buffer composition.
Q2: Can I just increase the DMSO concentration in my assay to keep the compound dissolved?
While tempting, this is generally not recommended. High concentrations of DMSO (typically >1%) can have detrimental effects on many biological systems, including cell viability, enzyme activity, and membrane integrity.[4] It is crucial to determine the DMSO tolerance of your specific assay system.
Q3: I've noticed batch-to-batch variability in the solubility of my compound. Why would this occur?
This can be due to several factors, including differences in the polymorphic form of the solid compound, the presence of impurities that can either enhance or hinder solubility, or variations in the hydration state of the compound.
Q4: Is it better to use kinetic or thermodynamic solubility data for my experiments?
For initial high-throughput screening (HTS), kinetic solubility is often more relevant as it mimics the rapid dilution of a DMSO stock into buffer.[5] However, for lead optimization and in-depth biological characterization, understanding the thermodynamic solubility—the true equilibrium solubility—is critical for accurate and reproducible results.[5]
Troubleshooting Guide: A Stepwise Approach to Enhancing Solubility
If you are encountering solubility issues with this compound, the following troubleshooting guide provides a systematic approach to identifying and implementing a solution.
Workflow for Troubleshooting Solubility Issues
Caption: A decision-making workflow for addressing compound precipitation in assays.
Step 1: Characterize the Problem
Before attempting to modify your assay, it's essential to understand the boundaries you are working within.
-
Determine DMSO Tolerance: Run a control experiment with your assay system (cells, enzyme, etc.) using a range of DMSO concentrations (e.g., 0.1% to 5%) without your compound. Identify the highest concentration of DMSO that does not significantly impact your assay's performance.
-
Measure Kinetic Solubility: A simple nephelometric or UV-Vis based method can provide a quick estimate of the kinetic solubility of your compound in your specific assay buffer.[5] This will give you a concentration ceiling to work below.
Step 2: Initial Optimization
-
Lower Compound Concentration: The most straightforward approach is to work at a concentration below the compound's solubility limit. While not always possible, it's the first variable to consider.
-
Optimize DMSO Addition: Instead of adding a small volume of highly concentrated DMSO stock to the final assay volume, try a serial dilution in your assay buffer. Also, ensure rapid and thorough mixing upon addition to minimize localized high concentrations that can initiate precipitation.[4]
Step 3: Advanced Formulation Strategies
If initial optimizations are insufficient, more advanced formulation techniques may be necessary. It is critical to validate that any new additions to your buffer do not interfere with the assay.
Option A: pH Modification
The pyrimidin-4-ol moiety has ionizable groups, meaning its charge state and, consequently, its solubility can be influenced by pH.
-
Principle: By adjusting the pH of the buffer, you can shift the equilibrium towards a more soluble, ionized form of the molecule.
-
Protocol:
-
Determine the pKa of this compound (if not known, this can be estimated using cheminformatics tools).
-
Prepare a series of assay buffers with pH values ranging from one unit below to one unit above the pKa.
-
Measure the solubility of the compound in each buffer.
-
Crucially, verify that the change in pH does not negatively affect your biological target's activity or the stability of other assay components.
-
Option B: Co-Solvent Systems
Introducing a water-miscible organic solvent can help bridge the polarity gap between the compound and the aqueous buffer.[6]
-
Principle: Co-solvents can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[6]
-
Common Co-solvents and Their Properties:
| Co-Solvent | Typical Starting Concentration | Considerations |
| Ethanol | 1-5% | Can affect enzyme activity and cell membranes. |
| Polyethylene Glycol (PEG 400) | 1-10% | Generally well-tolerated but can be viscous.[7] |
| Propylene Glycol | 1-10% | Good safety profile, often used in formulations. |
-
Protocol:
-
Prepare stock solutions of your compound in the chosen co-solvent.
-
Test a matrix of co-solvent and compound concentrations to find a condition that maintains solubility without compromising assay performance.
-
Option C: Use of Excipients
Excipients are "inactive" ingredients that can improve the solubility and stability of active pharmaceutical ingredients.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[8]
-
Principle: The hydrophobic benzyl group of your compound can become encapsulated within the cyclodextrin's core, effectively shielding it from the aqueous environment and increasing its apparent solubility.[8]
-
Protocol:
-
Select a cyclodextrin (e.g., β-cyclodextrin, HP-β-CD).
-
Prepare a stock solution of the cyclodextrin in your assay buffer.
-
Add your compound (from a minimal DMSO stock) to the cyclodextrin-containing buffer and allow it to equilibrate.
-
Determine the optimal ratio of cyclodextrin to compound.
-
-
-
Surfactants: At low concentrations, surfactants can aid in solubilization.
-
Principle: Surfactants, such as Tween-20 or Triton X-100, can form micelles that encapsulate hydrophobic compounds.
-
Caution: Use surfactants with care, as they can denature proteins and disrupt cell membranes. Test a very low concentration range (e.g., 0.001% - 0.05%).
-
Step 4: Re-validate Assay Performance
Any modification to your assay buffer, whether it's a change in pH, the addition of a co-solvent, or an excipient, requires re-validation.
-
Run positive and negative controls to ensure the assay window is maintained.
-
Verify that the EC50/IC50 of any standard compounds is not significantly shifted.
-
Confirm that the baseline and signal-to-noise ratio of your assay remain acceptable.
Final Recommendations
When dealing with poorly soluble compounds like this compound, there is no one-size-fits-all solution. A systematic and evidence-based approach is key. We recommend starting with the simplest solutions, such as optimizing DMSO concentration and addition methods, before moving to more complex formulations. Always prioritize maintaining the biological integrity of your assay. By carefully considering the physicochemical properties of your compound and the tolerance of your experimental system, you can develop a robust and reliable assay protocol.
References
-
Jadhav, K. R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. AAPS PharmSciTech, 23(1), 33. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
-
Verma, S., & Rawat, A. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(7), 1-10. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
RSC Publishing. (n.d.). Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone. Retrieved from [Link]
-
Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657-668. Available at: [Link]
-
PubChem. (n.d.). 5-Benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol. Retrieved from [Link]
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent-induced conversion of the 4[1H]-pyrimidinone tautomer to the 6[1H]-pyrimidinone tautomer for compound 1. Retrieved from [Link]
-
ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. Retrieved from [Link]
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Preventing degradation of 6-Benzylpyrimidin-4-ol in solution
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation in Solution
I. Understanding the Stability of 6-Benzylpyrimidin-4-ol
This compound, like other pyrimidinol derivatives, is susceptible to degradation through several pathways. The stability of this compound in solution is not absolute and is influenced by a variety of environmental and chemical factors.[1][2] Key contributors to degradation include hydrolysis, oxidation, and photodegradation. Each of these pathways is influenced by factors such as pH, solvent composition, temperature, and exposure to light and oxygen.[1][2][3]
Frequently Asked Questions (FAQs): General Stability
Q1: What are the primary pathways for the degradation of this compound in solution?
A1: The three main degradation pathways for pyrimidinol compounds like this compound are:
-
Hydrolysis: The pyrimidine ring can be susceptible to cleavage by water, a reaction that is often catalyzed by acidic or basic conditions.[4]
-
Oxidation: The presence of oxygen or other oxidizing agents can lead to the formation of various oxidation products, altering the molecule's structure and activity.[5][6][7] Pyrimidine rings can be oxidized by various reagents, and in some cases, this can lead to N-oxides or hydroxylated species.[8]
-
Photodegradation: Exposure to ultraviolet (UV) or even visible light can provide the energy needed to induce photochemical reactions, leading to the breakdown of the compound.[9][10][11]
Q2: Why is the pH of the solution so critical for the stability of this compound?
A2: The pH of the solution directly influences the rate of hydrolysis.[1] Both acidic and basic conditions can catalyze the breakdown of the pyrimidine ring. For many pyrimidine derivatives, optimal stability is found within a narrow, near-neutral pH range.[12] Extreme pH values can lead to rapid degradation.[3]
Q3: Can the choice of solvent affect the stability of this compound?
A3: Absolutely. Solvents can influence stability in several ways.[13][14] Protic solvents, like water and alcohols, can participate in hydrogen bonding and may facilitate hydrolytic degradation.[15] The polarity of the solvent can also affect the stability of the compound and any reactive intermediates that may form.[13][14] Some solvents may also contain impurities that can act as catalysts for degradation.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter during their experiments with this compound solutions.
Issue 1: Rapid Loss of Compound Potency or Concentration
Symptoms:
-
Inconsistent results in bioassays.
-
Decreasing peak area in HPLC analysis over a short period.
-
Visible changes in the solution's appearance (e.g., color change, precipitation).
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate pH | The solution pH may be too acidic or basic, accelerating hydrolysis.[1] | Buffer the solution to a pH range of 6.0-7.5. Conduct a pH stability study to determine the optimal pH for your specific experimental conditions. |
| Oxidative Degradation | Dissolved oxygen in the solvent can react with the compound. This is often accelerated by the presence of trace metal ions.[5][6] | Degas solvents by sparging with an inert gas (e.g., nitrogen or argon) before use. Consider adding a chelating agent like EDTA to sequester metal ions. Prepare solutions fresh daily. |
| Photodegradation | Exposure to ambient or laboratory lighting, especially UV light, can break down the molecule.[10][11] Pyrimidine derivatives are known to be sensitive to light.[9] | Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[3][16] Minimize exposure to light during experimental procedures. |
| High Temperature | Elevated temperatures increase the rate of all chemical reactions, including degradation.[1][3] | Store stock solutions at recommended low temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles by aliquoting stock solutions. Allow solutions to come to room temperature only when necessary for the experiment. |
Issue 2: Appearance of Unknown Peaks in Chromatograms
Symptoms:
-
New peaks, other than the parent compound, are observed in HPLC, LC-MS, or GC-MS analysis.
-
These new peaks may increase in area over time as the parent compound's peak area decreases.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Formation of Degradants | The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photodegradation. | To identify the degradation pathway, conduct a forced degradation study. Expose the compound to controlled stress conditions (acid, base, peroxide, heat, light) and analyze the resulting solutions by LC-MS to identify the mass of the degradants.[17][18] |
| Solvent-Compound Interaction | The solvent may be reacting with the this compound. This is more common with reactive solvents or under harsh conditions.[15] | Review the literature for solvent compatibility with pyrimidinol compounds. If a reaction is suspected, switch to a more inert solvent. |
| Contamination | The new peaks could be from a contaminated solvent, glassware, or other experimental materials. | Run a blank analysis of the solvent to check for impurities. Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents. |
Visualizing Degradation Pathways
The following diagram illustrates the primary factors that can lead to the degradation of this compound.
Caption: Key factors influencing the degradation of this compound.
III. Experimental Protocols
To ensure the integrity of your experiments, follow these validated protocols for solution preparation and stability testing.
Protocol 1: Preparation of a Stable Stock Solution
This protocol minimizes initial degradation during preparation.
Materials:
-
This compound (high purity)
-
Anhydrous, analytical grade solvent (e.g., DMSO, Ethanol)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with PTFE-lined caps
-
Calibrated balance and volumetric flasks
Procedure:
-
Solvent Preparation: Sparge the chosen solvent with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry weighing boat.
-
Dissolution: Transfer the compound to a volumetric flask. Add a small amount of the degassed solvent to dissolve the compound completely. Gentle sonication in a bath at room temperature can be used if necessary.
-
Dilution: Once fully dissolved, bring the solution to the final volume with the degassed solvent.
-
Storage: Immediately transfer the stock solution into amber glass vials. Flush the headspace of the vial with inert gas before sealing.
-
Labeling and Storage: Label the vials clearly with the compound name, concentration, date, and solvent. Store at the recommended temperature (e.g., -20°C).
Protocol 2: Forced Degradation Study Workflow
This study helps to identify potential degradation products and sensitive conditions.
Caption: Workflow for a forced degradation study.
Procedure:
-
Prepare Solutions: Prepare solutions of this compound in a suitable solvent system.
-
Apply Stress: Aliquot the solution into separate vials for each stress condition:
-
Acidic: Add HCl to a final concentration of 0.1M.
-
Basic: Add NaOH to a final concentration of 0.1M.
-
Oxidative: Add H₂O₂ to a final concentration of 3%.
-
Thermal: Place a vial in an oven at a set temperature (e.g., 80°C).
-
Photolytic: Expose a vial to a controlled light source (e.g., a photostability chamber).
-
Control: Keep one vial at ambient temperature, protected from light.
-
-
Time Points: Take samples from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze all samples by a stability-indicating method, such as LC-MS, to separate the parent compound from any degradants.
-
Evaluation: Compare the chromatograms to identify and quantify the degradation products formed under each condition. This will reveal the compound's vulnerabilities.
By implementing these troubleshooting strategies and experimental protocols, researchers can significantly improve the stability of this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
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Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. (n.d.). MDPI. Retrieved from [Link]
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Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025, October 17). ACS Publications. Retrieved from [Link]
- Burton, K. (1966). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical Journal, 98(1), 76–85.
- Bera, P. P., et al. (2010). Mechanism for the abiotic synthesis of uracil via UV-induced oxidation of pyrimidine in pure H2O ices under astrophysical conditions. The Journal of Chemical Physics, 133(10), 104303.
- Ryseck, G., et al. (2013). Strong impact of the solvent on the photokinetics of a 2(1H)-pyrimidinone. Photochemical & Photobiological Sciences, 12(8), 1423–1430.
- Johns, D. G., et al. (1969). Studies on the mode of oxidation of pyrazolo(3,4-d)pyrimidine by aldehyde oxidase and xanthine oxidase. Biochemical Pharmacology, 18(10), 2371–2383.
- Zhang, J., et al. (2016). Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions, 45(15), 6435–6440.
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Structures of pyrimidine oxidation products. Each structure includes... (n.d.). ResearchGate. Retrieved from [Link]
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Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. (n.d.). Sci-Hub. Retrieved from [Link]
- Brown, D. J., & Foster, R. V. (1976). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (3), 305–308.
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Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. (2023, September 11). National Institutes of Health. Retrieved from [Link]
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Top 5 Factors Affecting Chemical Stability. (2025, October 2). Air & Water Solutions. Retrieved from [Link]
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All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. (2020, November 4). National Institutes of Health. Retrieved from [Link]
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Solvent effects. (n.d.). Wikipedia. Retrieved from [Link]
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Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
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Journal of Agricultural and Food Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
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Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. (2025, December 12). Academically. Retrieved from [Link]
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4 Factors Influencing the Stability of Medicinal Products. (2023, July 3). QbD Group. Retrieved from [Link]
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(PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025, October 31). ResearchGate. Retrieved from [Link]
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The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (n.d.). National Institutes of Health. Retrieved from [Link]
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Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.). ResearchGate. Retrieved from [Link]
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The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. (n.d.). MDPI. Retrieved from [Link]
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Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). National Institutes of Health. Retrieved from [Link]
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Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide. (2025, August 6). Hacettepe University Journal of the Faculty of Pharmacy. Retrieved from [Link]
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Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives. (2018, July 19). PubMed. Retrieved from [Link]
- Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6(2), 145-155.
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6-(Propan-2-yl)pyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]
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Technical Support Center: Navigating the Off-Target Landscape of 6-Benzylpyrimidin-4-ol and Related Pyrimidine-Based Compounds in Cellular Assays
Frequently Asked Questions (FAQs)
Q1: I'm observing significant cytotoxicity with my pyrimidine-based compound at concentrations where I expect on-target activity. Is this an off-target effect?
A1: It's highly probable. Unexpected cytotoxicity is a common indicator of off-target activity. Several mechanisms could be at play:
-
Inhibition of Essential Kinases: The pyrimidine scaffold is a well-known hinge-binding motif for many kinases.[1][4] Your compound might be inhibiting one or more cyclin-dependent kinases (CDKs) or other kinases essential for cell cycle progression and survival. Some 6-benzylaminopurine (BAP) derivatives have shown inhibitory activity against CDKs, which correlated with their antiproliferative effects on cancer cells.[5]
-
Induction of Apoptosis: Some pyrimidine derivatives have been shown to induce apoptosis in cancer cell lines.[3] This could be due to on-target effects in a cancer-specific context or off-target interactions with apoptosis-regulating proteins.
-
General Cellular Stress: At higher concentrations, small molecules can induce cellular stress responses independent of their intended target, leading to cell death.
Troubleshooting Guide: Unexpected Cytotoxicity
If you are observing unexpected cytotoxicity, a systematic approach is necessary to determine the cause.
Step 1: Confirm On-Target Engagement
Before investigating off-targets, it's crucial to confirm that your compound is engaging its intended target in your cellular system at the concentrations you are using.
Recommended Protocol: Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)
-
Cell Treatment: Treat your cells with a range of concentrations of your pyrimidine-based compound, including a vehicle control (e.g., DMSO).
-
Heating: After treatment, heat the cell lysates at various temperatures.
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
-
Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Step 2: Investigate Broad-Spectrum Kinase Inhibition
Given the promiscuity of some pyrimidine-based kinase inhibitors, it is essential to assess your compound's activity against a panel of kinases.[1][6]
Recommended Protocol: Kinome Profiling
-
Compound Submission: Submit your compound to a commercial kinome profiling service. These services typically screen your compound against a large panel of recombinant kinases (e.g., >400 kinases).
-
Data Analysis: Analyze the data to identify any off-target kinases that are inhibited by your compound at concentrations relevant to your cellular assays. Pay close attention to kinases known to be essential for cell viability.
Step 3: Assess for Endocrine Disruption
The related molecule, 6-benzylaminopurine (6-BAP), has been shown to have estrogenic effects in zebrafish larvae.[7] This highlights the potential for pyrimidine-based compounds to interact with nuclear hormone receptors.
Recommended Protocol: Estrogen Receptor Alpha (ERα) Reporter Assay
-
Cell Line: Use a cell line that expresses a luciferase reporter gene under the control of an estrogen response element (ERE), such as MCF-7 cells.
-
Treatment: Treat the cells with your compound, a positive control (e.g., 17β-estradiol), and a vehicle control.
-
Luciferase Assay: After an appropriate incubation period, measure luciferase activity.
-
Analysis: An increase in luciferase activity in the presence of your compound suggests potential estrogenic activity.
Visualizing the Problem: A Hypothetical Off-Target Pathway
The following diagram illustrates a scenario where a pyrimidine-based inhibitor, intended to target "Kinase A," also inhibits "Off-Target Kinase X," leading to unexpected cytotoxicity.
Caption: Hypothetical pathway of off-target induced cytotoxicity.
Q2: My experimental results are inconsistent, or I'm observing a phenotype that contradicts the known function of my target.
A2: This is a classic sign of off-target effects or experimental artifacts. Consider the following possibilities:
-
Activation of Compensatory Pathways: Inhibition of your target may lead to the activation of a feedback loop or a parallel signaling pathway that produces a paradoxical phenotype.
-
Compound Instability or Metabolism: Your compound may be unstable in cell culture media or be metabolized into a more active or promiscuous species.
-
Assay Interference: The compound itself could be interfering with your assay technology (e.g., autofluorescence, luciferase inhibition).
Troubleshooting Guide: Inconsistent or Paradoxical Phenotypes
A logical workflow can help dissect these confounding results.
Caption: Workflow for troubleshooting inconsistent results.
Step 1: Verify Compound Integrity and Solubility
-
Purity and Identity: Confirm the purity and identity of your compound stock using methods like LC-MS and NMR.
-
Solubility: Ensure your compound is fully dissolved in your final assay medium. Precipitated compound can lead to inconsistent results and non-specific effects.
Step 2: Perform Rigorous Control Experiments
-
Dose-Response: Perform a full dose-response curve to ensure you are working within an appropriate concentration range.
-
Inactive Control: If available, use a structurally similar but inactive analog of your compound. This can help distinguish between on-target and non-specific effects.
-
Time-Course: Evaluate the phenotype at different time points to understand the kinetics of the response.
Step 3: Use an Orthogonal Assay
Confirm your phenotype using a different experimental method that measures a distinct endpoint of the same biological process. For example, if you are observing an anti-proliferative effect with a metabolic assay (e.g., MTT), confirm this with a direct cell counting method or a cell cycle analysis by flow cytometry.
Step 4: Validate with a Genetic Approach
The gold standard for confirming that a phenotype is due to the modulation of a specific target is to use a genetic approach.
Recommended Protocol: CRISPR/Cas9 Knockout or siRNA Knockdown
-
Target Depletion: Use CRISPR/Cas9 to create a knockout cell line for your target of interest or use siRNA to transiently knock down its expression.
-
Phenotypic Analysis: Assess whether the genetic depletion of your target recapitulates the phenotype observed with your compound.
-
Rescue Experiment (for knockouts): If possible, re-express the wild-type target in the knockout cells and see if it reverses the phenotype.
Step 5: Off-Target Deconvolution
If the genetic validation does not support an on-target mechanism, you may need to identify the responsible off-target(s).
Recommended Approaches:
-
Computational Prediction: Use in silico tools to predict potential off-targets based on the chemical structure of your compound.[8]
-
Proteome-wide Profiling: Employ techniques like affinity chromatography-mass spectrometry or proteome arrays to identify proteins that bind to your compound.[9]
Quantitative Data Summary
The following table summarizes the cytotoxic activity of some 6-benzylaminopurine (6-BAP) derivatives against various human cancer cell lines. This data illustrates the potential for this class of compounds to have significant effects on human cells.
| Compound | Cell Line | IC50 (µM) |
| Derivative 1 | HOS (osteosarcoma) | 17.4 ± 2.0 |
| MCF7 (breast adenocarcinoma) | 15.1 ± 6.8 | |
| A2780cis (cisplatin-resistant ovarian carcinoma) | 15.6 ± 4.0 | |
| Derivative 2 | HOS | 14.8 ± 2.1 |
| MCF7 | 13.6 ± 5.2 | |
| A2780cis | 12.9 ± 3.7 | |
| Derivative 6 | A2780 (ovarian carcinoma) | 6.4 ± 0.1 |
| A2780cis | 5.6 ± 1.7 | |
| Data adapted from Zoldakova et al., 2011.[10] |
Concluding Remarks
Investigating the off-target effects of small molecules is a critical component of rigorous scientific research and drug development. By employing a systematic troubleshooting approach, utilizing appropriate control experiments, and leveraging orthogonal validation methods, you can confidently interpret your data and elucidate the true mechanism of action of your pyrimidine-based compounds. This diligence will ultimately lead to more robust and reproducible scientific findings.
References
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Zoldakova, R., Svozil, D., Spackova, N., Krystof, V., & Dolezal, K. (2011). Evaluation of in vitro cytotoxicity of 6-benzylaminopurine carboplatin derivatives against human cancer cell lines and primary human hepatocytes. Toxicology in Vitro, 25(3), 652-656. [Link]
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Chen, J., Wang, J., Liu, H., Wang, Q., & Huang, C. (2022). Role of endocrine disruption in toxicity of 6-benzylaminopurine (6-BA) to early-life stages of Zebrafish. Chemosphere, 290, 133246. [Link]
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Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 743. [Link]
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CRISPR Medicine News. (2023, November 22). Off-Target Effects and Where to Find Them. [Link]
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Shakirova, F. M., Bezrukova, M. V., & Fatkhutdinova, R. A. (2010). [Signal function of cytokinin 6-benzylaminopurine in the reaction of Triticum aestivum L. mesophyll cells to hyperthermia]. Prikladnaia biokhimiia i mikrobiologiia, 46(4), 488-492. [Link]
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Wikipedia. (2023, December 14). 6-Benzylaminopurine. [Link]
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Ali, B., Wang, X., Saleem, M. H., Azeem, M. A., Khan, S., & Al-Ghamdi, A. A. (2021). Benzylaminopurine and Abscisic Acid Mitigates Cadmium and Copper Toxicity by Boosting Plant Growth, Antioxidant Capacity, Reducing Metal Accumulation and Translocation in Bamboo [Pleioblastus pygmaeus (Miq.)] Plants. Plants, 10(11), 2419. [Link]
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Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2019). What makes a kinase promiscuous for inhibitors?. Cell Chemical Biology, 26(2), 165-175.e4. [Link]
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Labrooy, C. D., Abdullah, T. L., & Stanslas, J. (2021). The Impact of 6-Benzylaminopurine (BAP) on Plant Growth, Micro-Rhizome Induction and Phytochemical Content of Black Ginger (Kaempferia Parviflora) Using Two In-Vitro Culture System. Plants, 10(2), 343. [Link]
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Tsolaki, E., Kourti, M., & Geronikaki, A. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3291. [Link]
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Wang, Y., Li, Y., & Zhang, J. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 16(8), 537-553. [Link]
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Sestak, V., Sestakova, I., & Sestak, Z. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2139. [Link]
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Mitcheltree, M. J., Pisipati, A., Syroegin, E. A., Silvestre, K. J., Klepacki, D., & Polikanov, Y. S. (2021). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Journal of the American Chemical Society, 143(4), 2019-2029. [Link]
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Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2019). What Makes a Kinase Promiscuous for Inhibitors?. Cell chemical biology, 26(2), 165–175.e4. [Link]
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Dolezal, K., Popa, I., Krystof, V., Spichal, L., Fojtikova, V., & Holub, J. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & medicinal chemistry, 14(3), 875–884. [Link]
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Kaya, C., & Ashraf, M. (2021). 6-Benzylaminopurine Alleviates the Impact of Cu2+ Toxicity on Photosynthetic Performance of Ricinus communis L. Seedlings. Plants, 10(5), 849. [Link]
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Xu, F., Liu, S., & Liu, Y. (2012). 6-Benzylaminopurine Delays Senescence and Enhances Health-Promoting Compounds of Harvested Broccoli. Journal of Agricultural and Food Chemistry, 60(1), 234-240. [Link]
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Unciti-Broceta, A., & Sanchez-Martin, C. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1765-1785. [Link]
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Mohammadi, M., & Tavakoli, A. (2015). Effects of foliar application of 6-benzylaminopurine on yield and oil content in two spring safflower (Carthamus tinctorius L.) cultivars. Journal of Plant Growth Regulation, 34(3), 560-566. [Link]
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Roskoski, R., Jr (2020). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Methods in molecular biology (Clifton, N.J.), 2070, 7–29. [Link]
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Zhang, X., Crespo, A., & Fernández, A. (2008). Turning promiscuous kinase inhibitors into safer drugs. Trends in biotechnology, 26(6), 295–301. [Link]
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- 10. Evaluation of in vitro cytotoxicity of 6-benzylaminopurine carboplatin derivatives against human cancer cell lines and primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in 6-Benzylpyrimidin-4-ol experiments
Welcome to the technical support center for 6-Benzylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interpret unexpected results encountered during experiments with this pyrimidine derivative. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and ensure the integrity of your results.
Part 1: Troubleshooting Guide - Navigating Unexpected Experimental Outcomes
This section addresses specific problems you might encounter during the synthesis, purification, and handling of this compound. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Q1: My reaction yield is significantly lower than expected, or the reaction failed to proceed. What are the likely causes?
Low or no yield in the synthesis of this compound, typically synthesized via a cyclocondensation reaction, can often be traced back to several critical factors.
Potential Causes & Solutions:
-
Purity of Starting Materials: The primary starting materials are typically ethyl benzoylacetate and a source of formamidine (like formamidine hydrochloride or formamide). Impurities in these reagents can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials. Ethyl benzoylacetate can undergo hydrolysis; it's advisable to use a freshly opened bottle or distill it before use.
-
-
Base Selection and Stoichiometry: The choice of base is critical for the cyclocondensation reaction. Common bases include sodium ethoxide or sodium methoxide.[1]
-
Solution: Use a strong alkoxide base like sodium ethoxide, freshly prepared if possible, to ensure an anhydrous environment. The stoichiometry of the base is also crucial; an insufficient amount will lead to incomplete reaction, while a large excess can promote side reactions.
-
-
Reaction Conditions: Inadequate temperature or reaction time can lead to low conversion.
-
Solution: The reaction generally requires heating.[2] Monitor the reaction progress using Thin Layer Chromatography (TTLC) to determine the optimal reaction time. If the reaction stalls, a moderate increase in temperature might be necessary.
-
-
Hydrolysis of Intermediates: The reaction intermediates are susceptible to hydrolysis, especially in the presence of water.
-
Solution: Conduct the reaction under anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Q2: After workup, my crude NMR spectrum looks very complex, with many unexpected peaks. What are these impurities?
The appearance of unexpected peaks in your NMR spectrum often points to the formation of byproducts or the presence of unreacted starting materials.
Potential Byproducts and Their Spectroscopic Signatures:
| Byproduct/Impurity | Potential Cause | Expected ¹H NMR Signals |
| Hantzsch-type 1,4-dihydropyridine | Reaction of two equivalents of ethyl benzoylacetate with ammonia (from decomposition of formamidine source at high temperatures).[1] | Complex aromatic signals, signals for two ester groups, and a characteristic peak for the C4-proton of the dihydropyridine ring. |
| N-Acylurea/Formylurea | Reaction of the formamidine source with itself or with the ketoester in an unproductive pathway. | Signals corresponding to the formyl or acyl group, and potentially broad NH peaks. |
| Self-condensation of Ethyl Benzoylacetate | Promoted by strong base, especially at elevated temperatures. | A complex mixture of products, often polymeric, leading to a broad, unresolved baseline in the NMR. |
| Unreacted Ethyl Benzoylacetate | Incomplete reaction. | Characteristic signals for the ethyl group (triplet and quartet) and the methylene protons adjacent to the carbonyl groups. |
Troubleshooting Workflow for Impurity Identification:
Caption: Workflow for identifying and mitigating impurities.
Q3: I'm having difficulty purifying the final product. It seems to be poorly soluble or streaks on the TLC plate.
Purification challenges with this compound can often be attributed to its physicochemical properties, including tautomerism and solubility.
Understanding Tautomerism:
This compound can exist in two tautomeric forms: the enol form (pyrimidin-4-ol) and the more stable keto form (pyrimidin-4(1H)-one).[3][4] This equilibrium is influenced by the solvent polarity.
Caption: Tautomeric equilibrium of this compound.
Solutions for Purification:
-
Solubility: this compound is expected to have moderate to good solubility in polar aprotic solvents like DMSO and DMF, and lower solubility in polar protic solvents like methanol and ethanol.[5] It is likely to be poorly soluble in non-polar solvents like hexanes and diethyl ether.
-
Recrystallization: For recrystallization, a solvent system where the compound is soluble when hot but sparingly soluble when cold is ideal.[6] A mixture of ethanol and water or DMF and water could be a good starting point.
-
-
Chromatography: Tailing on silica gel TLC plates is common for polar heterocyclic compounds.
-
Solution: Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the eluent to improve the peak shape. For column chromatography, a gradient elution from a less polar solvent (e.g., ethyl acetate) to a more polar solvent system (e.g., ethyl acetate/methanol) is recommended.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the properties and handling of this compound.
Q4: What are the expected spectroscopic data for pure this compound?
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm).- Methylene protons of the benzyl group (singlet, ~3.8-4.0 ppm).- Pyrimidine ring protons (singlets, chemical shifts will depend on the tautomeric form and solvent).- A broad singlet for the OH/NH proton (its presence and chemical shift are highly dependent on the solvent and concentration).[7][8] |
| ¹³C NMR | - Aromatic carbons of the benzyl group (~126-138 ppm).- Methylene carbon of the benzyl group (~40-45 ppm).- Pyrimidine ring carbons, including a carbonyl carbon in the keto form (~160-170 ppm). |
| IR | - A broad O-H or N-H stretching band (~3200-3400 cm⁻¹).- C=O stretching band for the keto tautomer (~1650-1680 cm⁻¹).- C=N and C=C stretching bands of the pyrimidine ring (~1500-1600 cm⁻¹).[9][10] |
| Mass Spec (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight of C₁₁H₁₀N₂O (186.21 g/mol ).- A prominent fragment ion corresponding to the loss of the benzyl group or rearrangement fragments.[11] |
Q5: How should I store this compound to ensure its stability?
Pyrimidin-4-ol derivatives can be susceptible to degradation over time, especially when exposed to light, air, and moisture.
Recommended Storage Conditions:
-
Solid Form: Store the solid compound in a tightly sealed container, preferably in a desiccator, to protect it from moisture. For long-term storage, refrigeration (2-8 °C) is recommended. Protect from light by using an amber vial or storing it in the dark.
-
In Solution: Solutions of this compound, especially in protic solvents, may not be stable for long periods. It is best to prepare solutions fresh before use. If storage is necessary, store frozen (-20 °C or -80 °C) in an airtight container under an inert atmosphere.
Q6: I am observing a change in the appearance (e.g., color) of my compound over time. What could be the cause?
A change in the color of your sample, from a white or off-white solid to yellow or brown, is often an indication of degradation.
Potential Degradation Pathways:
-
Oxidation: The pyrimidine ring can be susceptible to oxidation, especially when exposed to air and light over extended periods. This can lead to the formation of colored byproducts.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to decomposition.
-
Hydrolysis: Under non-neutral pH conditions, especially in the presence of moisture, the pyrimidine ring can be susceptible to hydrolytic cleavage.
Preventative Measures:
-
Follow the recommended storage conditions outlined in Q5.
-
When working with the compound, minimize its exposure to light and air.
-
If you suspect degradation, it is advisable to re-purify the compound before use.
Part 3: Experimental Protocols
This section provides a generalized, step-by-step protocol for the synthesis and purification of this compound, based on established methods for similar pyrimidine derivatives.[2]
Protocol 1: Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet, dissolve sodium metal (1.0 eq) in anhydrous ethanol.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add formamidine hydrochloride (1.1 eq) and stir until dissolved.
-
Addition of β-Ketoester: Add ethyl benzoylacetate (1.0 eq) dropwise to the reaction mixture at room temperature with continuous stirring.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction's progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice-cold water.
-
Acidification: While stirring, acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until a pH of approximately 5-6 is reached. A precipitate of the crude product should form.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven.
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- Supplementary Information. (n.d.).
- BenchChem. (2025). Application Note: Synthesis of 6-Propylpyrimidin-4-ol from Ethyl 3-Oxohexanoate.
- The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from The Royal Society of Chemistry website.
- BenchChem. (2025). 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability.
-
National Institute of Standards and Technology. (n.d.). Pyridine, 4-benzyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- BenchChem. (2025). Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization.
- Synthesis of Pyrimidine Derivatives. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Khan, I., Ibrar, A., & Abbas, N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6249–6271.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- BenchChem. (2025). Keto-enol tautomerism issues in pyridin-4-ol derivative synthesis.
- Heravi, M. M., Zadsirjan, V., & Masoumi, B. (2017). Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5(2H)-Ones. Current Organic Synthesis, 14(7), 983-1006.
- ResearchGate. (n.d.). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide.
-
National Institute of Standards and Technology. (n.d.). 4-Benzylpiperidine. In NIST Chemistry WebBook. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]
- Le, T. N., Pham, T. T. T., & Nguyen, T. T. (2020). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE IN DIMETHYL SULFOXIDE. Vietnam Journal of Chemistry, 58(5), 629-634.
-
National Institute of Standards and Technology. (n.d.). Pyrimidine, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Lyčka, A., & Macháček, V. (2004). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 2(12), 1775-1779.
-
National Institute of Standards and Technology. (n.d.). Benzenemethanol, 4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenesulfonic acid, 4-amino-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrimidine, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenemethanol, 4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Terpinen-4-ol. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenethiol, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Technical Support Center: Navigating Reproducibility in 6-Benzylpyrimidin-4-ol Studies
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Benzylpyrimidin-4-ol. Poor reproducibility can be a significant roadblock in research, leading to wasted time and resources. This guide provides a structured approach to troubleshooting common issues encountered during the synthesis, purification, characterization, and biological evaluation of this compound. By understanding the underlying chemical principles and implementing robust protocols, you can enhance the reliability and consistency of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions and concerns regarding this compound studies.
Q1: My synthesis of this compound is giving inconsistent yields and a significant amount of a yellow, fluorescent byproduct. What is the likely cause and how can I prevent it?
A1: Inconsistent yields and the formation of a yellow, fluorescent byproduct are often indicative of a competing reaction pathway, particularly in classical pyrimidine syntheses like the Biginelli or similar cyclocondensation reactions. The most common culprit is the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) derivative. This can occur when two equivalents of the β-ketoester react with the aldehyde and an ammonia source (which can be generated from urea decomposition at high temperatures).[1][2]
Troubleshooting Steps:
-
Temperature Control: Elevated temperatures can favor the Hantzsch pathway. Consider lowering the reaction temperature to improve the selectivity for the desired pyrimidine synthesis.[1]
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. Experiment with different Lewis or Brønsted acids to find one that preferentially promotes the formation of this compound.
-
Order of Addition: Adding the urea or amidine source last to the reaction mixture can sometimes minimize its decomposition and reduce the formation of byproducts.[2]
Q2: I'm observing batch-to-batch variation in the biological activity of my purified this compound. What could be the source of this inconsistency?
A2: Batch-to-batch variation in biological activity, even with seemingly pure compound, can stem from several factors. One of the most critical for pyrimidin-4-ol derivatives is the presence of different tautomeric forms. This compound can exist in a keto-enol tautomeric equilibrium between the pyrimidinone and hydroxypyrimidine forms.[3][4][5] The predominant tautomer can be influenced by the solvent, pH, and solid-state packing, and each tautomer may exhibit different biological activities and physicochemical properties.[6]
Key Considerations:
-
Tautomeric Ratio: The ratio of keto to enol forms may differ between batches depending on the final purification and isolation conditions.
-
Residual Solvents or Salts: Different batches may contain varying amounts of residual solvents or counter-ions from the purification process, which can affect solubility and biological activity.
-
Degradation: The pyrimidine ring can be susceptible to degradation under certain conditions (e.g., harsh pH, prolonged exposure to light or air).[7]
Q3: My this compound sample shows poor solubility in aqueous buffers, leading to inconsistent results in my in vitro assays. How can I improve its solubility?
A3: Poor aqueous solubility is a common challenge for many heterocyclic compounds and can significantly impact the reliability of biological assays.[8][9]
Strategies for Improving Solubility:
-
pH Adjustment: The pyrimidin-4-ol moiety has acidic and basic centers, making its solubility pH-dependent. Experiment with a range of buffer pH values to find the optimal solubility.
-
Co-solvents: The use of a small percentage of an organic co-solvent, such as DMSO or ethanol, can significantly improve solubility. However, it is crucial to include appropriate vehicle controls in your biological assays to account for any effects of the co-solvent.
-
Formulation with Excipients: For in vivo studies, formulation with solubility-enhancing excipients may be necessary.
-
Salt Formation: Converting the compound to a salt form (e.g., hydrochloride or sodium salt) can dramatically increase aqueous solubility.[10]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental stages in a question-and-answer format.
Synthesis and Purification
Q: I'm struggling to purify this compound using standard silica gel chromatography. The compound streaks badly, and I get poor separation from impurities.
A: The polar and basic nature of the pyrimidine ring can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in peak tailing and poor separation.[11][12]
Troubleshooting Protocol: Purification of a Polar Basic Compound
-
Mobile Phase Modification:
-
Add a basic modifier to your mobile phase to neutralize the acidic silica sites. Common choices include:
-
0.1-1% triethylamine (TEA)
-
0.1-1% ammonia in methanol[12]
-
-
-
Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.[12]
-
Reversed-Phase Chromatography (C18): This is often the method of choice for polar compounds. Use a polar mobile phase, such as water/acetonitrile or water/methanol, with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[12][13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds. It uses a polar stationary phase with a mobile phase consisting of a high concentration of organic solvent and a small amount of water.[11][14]
-
Q: After purification, my NMR spectrum shows broad peaks, and the chemical shifts seem to vary between samples. What is happening?
A: Broad peaks and shifting chemical shifts in the NMR spectrum of this compound are classic indicators of tautomerism and/or proton exchange. The equilibrium between the keto and enol forms can be on a timescale that leads to peak broadening in the NMR.[3][4]
Recommendations for Consistent NMR Analysis:
-
Standardized Sample Preparation: Always use the same deuterated solvent for your NMR analysis. The choice of solvent can influence the tautomeric equilibrium.[6]
-
Temperature Variation NMR: Acquiring spectra at different temperatures can help to resolve the broad peaks. At lower temperatures, the exchange between tautomers may slow down, leading to sharper signals for each form.
-
Use of Anhydrous Solvents: Traces of water can facilitate proton exchange and contribute to peak broadening. Use anhydrous deuterated solvents for the best results.
-
2D NMR: Techniques like HSQC and HMBC can help to definitively assign the structure, even in the presence of tautomers.
Characterization and Stability
Q: How can I definitively confirm the identity and purity of my this compound sample, considering the potential for tautomerism?
A: A multi-technique approach is essential for the comprehensive characterization of compounds like this compound that can exist in multiple forms.
Recommended Analytical Workflow:
| Technique | Purpose | Key Considerations |
| ¹H and ¹³C NMR | Structural elucidation and identification of tautomers. | Use a standardized solvent and consider variable temperature experiments. |
| LC-MS | Purity assessment and confirmation of molecular weight. | Use a gradient elution method to separate potential impurities. The mass spectrometer will detect the protonated molecule [M+H]⁺ regardless of the tautomeric form. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm the elemental composition. | Provides unambiguous confirmation of the molecular formula. |
| HPLC-UV | Quantitative purity analysis. | Develop a validated method with a reference standard. The UV spectrum may differ between tautomers. |
| FTIR | Identification of functional groups. | Look for characteristic C=O (keto form) and O-H/C=N (enol form) stretches. |
| Elemental Analysis | Confirmation of elemental composition. | Provides the percentage of C, H, and N, which should match the theoretical values for the pure compound. |
Q: I suspect my compound is degrading over time in solution. How can I assess its stability?
A: A formal stability study is crucial, especially for compounds intended for biological screening or as drug development candidates.[8]
Protocol: Solution Stability Assessment by HPLC
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution in the relevant aqueous buffer (e.g., PBS, pH 7.4) to the final desired concentration.
-
Time Points: Aliquot the solution into separate vials for each time point (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Storage Conditions: Store the vials under the conditions relevant to your experiments (e.g., room temperature, 37°C).
-
HPLC Analysis: At each time point, quench the reaction (if necessary, e.g., by adding an equal volume of acetonitrile) and analyze the sample by a validated HPLC method.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the peak area over time, with the appearance of new peaks, indicates degradation.
Part 3: Visualizations and Protocols
Tautomerism of this compound
The equilibrium between the keto (pyrimidinone) and enol (hydroxypyrimidine) forms is a critical factor in the chemistry of this compound.
Caption: Tautomeric equilibrium of this compound.
Note: The image source in the DOT script is a placeholder. A real implementation would require hosting the chemical structure images.
Experimental Workflow for Reproducible Synthesis and Purification
This workflow outlines a self-validating process to ensure the consistency of your this compound synthesis.
Caption: A self-validating workflow for consistent synthesis.
Protocol: Synthesis of this compound
This protocol is adapted from established methods for similar pyrimidin-4-ol derivatives and should be optimized for your specific laboratory conditions.[15]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (1.1 eq.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add ethyl 4-phenyl-3-oxobutanoate (1.0 eq.) followed by formamidine hydrochloride (1.2 eq.).
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the residue in water and carefully acidify with 2M hydrochloric acid to pH 5-6. A precipitate of the crude product should form.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C.
References
-
Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
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Fiáth, R., Meszéna, D., Boda, M., Ulbert, I., et al. (2023). Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone. Molecules. [Link]
-
Rizzitelli, S., et al. (2019). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Omega, 4(7), 12345-12352. [Link]
-
ResearchGate. (2015). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?[Link]
-
Gowda, N. B., & .A, B. (2024). Synthesis, characterization and biological evaluation of substituted pyrimidines. International Journal of Science and Research, 6(5), 954-962. [Link]
-
Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1039-1045. [Link]
-
ResearchGate. (2014). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. [Link]
-
ResearchGate. (2023). Synthesis, Characterization, Docking Study and Biological Evaluation of Substituted Pyrimidines. [Link]
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Grokipedia. (n.d.). Pyrimidone. [Link]
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Li, G., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(17-18), 2733-2739. [Link]
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Asian Journal of Pharmaceutical and Clinical Research. (n.d.). View of Synthesis, Characterization, Docking Study and Biological Evaluation of Substituted Pyrimidines. [Link]
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Research and Reviews: Journal of Chemistry. (n.d.). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. [Link]
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Reddit. (2023). Purification of strong polar and basic compounds. [Link]
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Biointerface Research in Applied Chemistry. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. [Link]
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Stasolla, C., & Thorpe, T. A. (1984). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Plant Physiology, 76(3), 717–721. [Link]
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Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
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Wikipedia. (n.d.). Pyrimidine. [Link]
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YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. [Link]
-
ResearchGate. (1996). Synthesis and reactions of 6(4)-(p-benzylphenyl)-4(6)-phenylpyrimidine-2(1H) thione. [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
- Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
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Lunt, M. R., & Burton, K. (1975). Stability of Pyrimidine Oligodeoxyribonucleotides Released During Degradation of Deoxyribonucleic Acid With Formic Acid-Diphenylamine Reagent. Biochemical Journal, 147(3), 439–445. [Link]
-
ACS Organic & Inorganic Au. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. [Link]
-
PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]
-
Molecules. (2006). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1][2]diazepines. [Link]
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Technical Support Center: Optimizing 6-Benzylpyrimidin-4-ol Concentration for In Vitro Studies
Welcome to the technical support guide for optimizing the use of 6-Benzylpyrimidin-4-ol in your in vitro research. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for achieving reliable and reproducible results.
Given that this compound is a specific pyrimidine derivative, this document establishes a comprehensive framework based on established principles for working with novel small molecules in biological systems. We will address common challenges from solubility and stability to determining the optimal concentration range for your specific cell-based assays.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before starting your experiments.
Q1: What is the recommended solvent for dissolving this compound?
A1: For many heterocyclic compounds like pyrimidine derivatives, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its broad solvency.[1][2] It is advisable to first create a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then dilute this stock into your aqueous cell culture medium.[1] Always perform a small-scale solubility test before preparing a large stock solution.[2] The final concentration of DMSO in your cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q2: How should I store stock solutions of this compound?
A2: To maintain the integrity of the compound, stock solutions in DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles.[2] These aliquots should be stored at -20°C or -80°C for long-term stability.[2] It is also prudent to protect solutions from light, as some heterocyclic compounds can be light-sensitive.[2]
Q3: Is this compound stable in cell culture medium?
A3: The stability of any compound in a complex solution like cell culture medium can be variable and is influenced by factors such as pH, temperature, and interactions with media components like amino acids and vitamins.[3][4][5][6][7] It is highly recommended to perform a stability study by incubating this compound in your specific cell culture medium for the duration of your longest experiment and analyzing for degradation at various time points, for instance by using HPLC.[2]
Q4: What is a good starting concentration range for my experiments?
A4: For novel compounds, a broad concentration range is recommended for initial screening. A common starting point is a dose-response curve ranging from nanomolar to micromolar concentrations (e.g., 1 nM to 100 µM). This wide range will help in identifying the effective concentration window for your specific cell line and endpoint.
Part 2: Troubleshooting Guide
This section provides solutions to common problems you might encounter during your experiments.
Issue 1: I am observing high variability or inconsistent results in my assay.
-
Possible Cause: This could be due to the degradation of this compound in the assay medium.[2]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock immediately before each experiment.[2]
-
Assess Media Stability: Conduct a stability test as mentioned in FAQ 3 to determine if the compound is stable under your experimental conditions.[2]
-
Include Controls: Ensure you have appropriate positive and negative controls in every experiment to help identify if the issue is with the compound or the assay itself.[8]
-
Issue 2: I am seeing significant cell death even at low concentrations.
-
Possible Cause: The observed effect might be due to cytotoxicity rather than a specific biological activity.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: It is crucial to determine the cytotoxic profile of this compound in your chosen cell line. This can be done using assays like MTT, Neutral Red, or ATP-based luminescence assays.[9][10]
-
Adjust Concentration Range: Based on the cytotoxicity data, select a concentration range for your functional assays that is below the cytotoxic threshold.
-
Issue 3: I am not observing any effect of the compound.
-
Possible Cause: The compound may not be active in your chosen cell line or assay, or the concentration range might be too low. It's also possible the compound is not soluble in your media.
-
Troubleshooting Steps:
-
Confirm Solubility: After diluting your DMSO stock into the aqueous medium, visually inspect for any precipitation. You can also centrifuge the solution and measure the concentration in the supernatant.
-
Expand Concentration Range: Test higher concentrations of this compound, keeping in mind the potential for cytotoxicity.
-
Consider a Different Cell Line: The target of this compound may not be present or functionally important in your current cell model.
-
Part 3: Experimental Protocols and Workflows
Here are detailed protocols for key experiments to optimize the concentration of this compound.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh a precise amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the powder.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Workflow for Determining Optimal Concentration
The following diagram illustrates a systematic workflow for optimizing the concentration of this compound for your in vitro studies.
Caption: Workflow for optimizing this compound concentration.
Protocol 2: Dose-Response Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[9]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
Part 4: Data Presentation
Clear presentation of your data is crucial for interpretation. Here is a sample table for summarizing your cytotoxicity and functional assay results.
| Concentration (µM) | % Cell Viability (MTT Assay) | Functional Assay Readout (e.g., % Inhibition) |
| 0 (Vehicle) | 100 | 0 |
| 0.1 | 98 ± 4 | 5 ± 2 |
| 1 | 95 ± 5 | 25 ± 6 |
| 10 | 85 ± 7 | 52 ± 8 |
| 50 | 55 ± 9 | 88 ± 5 |
| 100 | 20 ± 6 | 95 ± 4 |
References
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
-
Sina, J. F., Ward, G. J., Laszek, M. A., & Gautheron, P. D. (1992). Assessment of cytotoxicity assays as predictors of ocular irritation of pharmaceuticals. Fundamental and Applied Toxicology, 18(4), 515–521. [Link]
-
The Thoughtful Scientist. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. [Link]
-
Mitra, S., Goodman, O. B., Jr, & Ghandi, M. (2018). Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. Scientific Reports, 8(1), 16379. [Link]
- BenchChem. (2025). Technical Guide: Solubility Profile of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
-
Cornish, K. E., et al. (2021). A high-throughput cell-based assay pipeline for the preclinical development of bacterial DsbA inhibitors as antivirulence therapeutics. Scientific Reports, 11(1), 1533. [Link]
-
Braun, K., et al. (2018). Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles. Toxicology in Vitro, 51, 102-110. [Link]
-
Rios, M., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 116(6), 1275-1294. [Link]
-
Wei, Q., et al. (2018). The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae. Current Microbiology, 75(10), 1358-1364. [Link]
-
Johnson, K. C., et al. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Biotechnology Progress, 32(4), 998-1008. [Link]
- Microbiology and Molecular Biology. (n.d.). Stock Solution.
-
Kerio, L. C., et al. (2007). Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid. Molecular Nutrition & Food Research, 51(10), 1269-1277. [Link]
-
Mitra, S., Goodman, O. B., Jr, & Ghandi, M. (2018). Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis OPEN. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Guryev, E. L., et al. (2021). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. International Journal of Molecular Sciences, 22(21), 11503. [Link]
-
Rios, M., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 116(6), 1275-1294. [Link]
-
de Oliveira, V. B., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Molecules, 25(13), 2944. [Link]
-
Khan, I., et al. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Molecules, 28(15), 5831. [Link]
- BenchChem. (2025). Stability issues of 4-methoxypyrimidin-5-ol in solution.
-
Ayaki, M., et al. (2012). Comparative assessment of the cytotoxicity of six anti-inflammatory eyedrops in four cultured ocular surface cell lines, as determined by cell viability scores. Clinical Ophthalmology, 6, 1899–1905. [Link]
-
Shapira, S., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS ONE, 11(6), e0156540. [Link]
-
Wesołowska, O., et al. (2022). Screening of the Antimelanoma Activity of Monoterpenes—In Vitro Experiments on Four Human Melanoma Lines. International Journal of Molecular Sciences, 23(21), 13329. [Link]
-
Macinga, D. R., et al. (2018). Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. Antibiotics, 7(4), 93. [Link]
-
Promega Corporation. (2024, March 11). Advancing Therapeutics Targeting Cytokines with Functional Cell-based Assays [Video]. YouTube. [Link]
-
Rather, I. A., et al. (2023). A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond. Phytomedicine, 118, 154947. [Link]
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- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Challenges in the Scale-Up Synthesis of 6-Benzylpyrimidin-4-ol
Welcome, researchers, scientists, and drug development professionals. This technical support center is your dedicated resource for overcoming the hurdles in the scale-up synthesis of 6-Benzylpyrimidin-4-ol. In the pursuit of novel therapeutics, the transition from benchtop discovery to pilot-scale production is often fraught with challenges that can impede progress. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to ensure a robust, scalable, and reproducible synthesis of this important pyrimidine derivative.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues that arise during the synthesis and scale-up of this compound.
Q1: My reaction yield of this compound is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes?
A significant drop in yield during scale-up is a frequent challenge. The primary culprits are often related to mass and heat transfer limitations. In a larger reactor, inefficient mixing can create localized "hot spots" or areas with high concentrations of reactants, which can lead to the formation of side products and degradation of your desired compound.[1] Furthermore, the exothermic nature of the cyclocondensation reaction can be difficult to control in a large vessel, further promoting side reactions.[1]
Q2: I am observing a persistent, difficult-to-remove impurity in my final product. What could it be and how can I prevent its formation?
A common impurity in this type of pyrimidine synthesis is the corresponding dihydropyrimidine derivative. This can arise from incomplete oxidation or self-condensation of the β-ketoester starting material.[1] To mitigate this, ensure you are using high-purity starting materials and consider conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] Optimizing the stoichiometry of your reactants, perhaps with a slight excess of formamidine, can also help suppress self-condensation.[1]
Q3: My purified this compound shows batch-to-batch variability in its physical properties and analytical data. What could be the reason?
This issue often points towards the tautomeric nature of 4-hydroxypyrimidines. This compound exists in equilibrium with its keto tautomer, 6-benzylpyrimidin-4(3H)-one. The predominant tautomer can be influenced by the solvent used for crystallization and the pH of the solution. This can affect properties like melting point, solubility, and even the compound's appearance in NMR spectra.
Q4: Is there a more efficient way to purify the crude product on a larger scale than column chromatography?
While column chromatography is excellent for small-scale purification, it can be cumbersome and costly for larger quantities. For this compound, which is a solid, recrystallization is a highly effective and scalable purification method. The key is to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in the mother liquor.
Troubleshooting Guides: From Problem to Solution
This section provides a more detailed, problem-oriented approach to tackling the challenges in your scale-up synthesis.
Problem 1: Low Yield and Incomplete Conversion
Symptoms:
-
Significant amount of unreacted ethyl 4-phenyl-3-oxobutanoate and/or formamidine detected by TLC or HPLC analysis of the crude reaction mixture.
-
The final isolated yield is well below the expected range.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Inefficient Mixing | In a large reactor, ensure the stirrer speed and impeller design are adequate to maintain a homogeneous suspension of the reactants. Consider using a mechanical stirrer with a properly sized impeller for efficient agitation.[1] |
| Poor Temperature Control | The cyclocondensation reaction is often exothermic. Monitor the internal reaction temperature closely and ensure your reactor's cooling system can handle the heat load to prevent runaway reactions and side product formation.[1] |
| Suboptimal Reaction Time | Monitor the reaction progress closely using TLC or HPLC. A reaction that is complete in a few hours on a small scale may require a longer time in a larger vessel. |
| Purity of Starting Materials | Impurities in the starting materials can inhibit the reaction or lead to side products. Ensure the purity of your ethyl 4-phenyl-3-oxobutanoate and formamidine.[1] |
Problem 2: Formation of Side Products and Impurities
Symptoms:
-
Multiple spots observed on the TLC plate of the crude reaction mixture.
-
HPLC analysis shows significant impurity peaks.
-
The final product has a lower than expected melting point or appears discolored.
Common Impurities and Mitigation Strategies:
| Impurity | Formation Mechanism | Mitigation Strategy |
| Dihydropyrimidine Derivative | Incomplete oxidation or side reaction. | Conduct the reaction under an inert atmosphere (e.g., nitrogen). Optimize the stoichiometry of reactants.[1] |
| Aldol Condensation Products | Self-condensation of the β-ketoester. | Control the reaction temperature and consider a slower, controlled addition of the β-ketoester to the reaction mixture. |
| Unreacted Starting Materials | Incomplete reaction. | See "Low Yield and Incomplete Conversion" section. |
Problem 3: Difficulties in Product Isolation and Purification
Symptoms:
-
The product precipitates as an oil or fails to crystallize.
-
The product is difficult to filter due to a fine particle size.
-
Recrystallization does not significantly improve purity.
Troubleshooting Your Work-up and Purification:
-
Oiling Out: If the product separates as an oil during crystallization, try using a more dilute solution or a different solvent system. Seeding the solution with a small crystal of pure product can also induce proper crystallization.
-
Filtration Issues: To improve the filterability of your product, allow the crystals to grow slowly without agitation. You can also try adding a filter aid, though this may require an additional purification step.
-
Ineffective Recrystallization: The choice of solvent is critical. A good recrystallization solvent should dissolve the product well when hot but poorly when cold. A solvent screen with small amounts of the crude product is highly recommended.
Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis and purification of this compound. As with any scale-up, optimization of these procedures for your specific equipment and scale is recommended.
Protocol 1: Synthesis of Ethyl 4-phenyl-3-oxobutanoate (β-Keto Ester Precursor)
This protocol is adapted from established procedures for the synthesis of β-keto esters.[2]
Materials:
-
Monoethyl monopotassium malonate
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine
-
Magnesium chloride, anhydrous
-
Phenylacetyl chloride
-
1 N Hydrochloric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of monoethyl monopotassium malonate (1.2 eq) in anhydrous THF, add triethylamine (1.3 eq) and anhydrous magnesium chloride (1.5 eq) at room temperature.
-
Stir the resulting mixture for 2-3 hours.
-
Cool the reaction mixture to 0 °C and slowly add phenylacetyl chloride (1.0 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-phenyl-3-oxobutanoate, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol is a representative procedure based on the synthesis of similar 4-hydroxypyrimidines.[1][3]
Materials:
-
Sodium metal
-
Ethanol, absolute
-
Formamidine acetate
-
Ethyl 4-phenyl-3-oxobutanoate
-
Concentrated hydrochloric acid
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, carefully add sodium metal (1.1 eq) to absolute ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add formamidine acetate (1.2 eq) and stir until dissolved.
-
Addition of β-Keto Ester: Slowly add ethyl 4-phenyl-3-oxobutanoate (1.0 eq) to the reaction mixture at room temperature with vigorous stirring.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 5-6. A precipitate of the crude product will form.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven.
Visualizing the Process: Diagrams and Workflows
Reaction Pathway for the Synthesis of this compound
Caption: Synthetic route to this compound.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
-
Organic Syntheses. 4-Methyl-6-hydroxypyrimidine. [Link]
-
ResearchGate. (2013). Biginelli Reaction. Cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 6-Benzylpyrimidin-4-ol and Other Pyrimidine Kinase Inhibitors
For: Researchers, scientists, and drug development professionals in oncology and related fields.
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition
In the landscape of modern therapeutics, particularly in oncology, protein kinases have emerged as pivotal targets.[1] Their dysregulation is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis.[1] The pyrimidine nucleus has proven to be a "privileged scaffold" in the design of potent and selective kinase inhibitors.[2][3] Its nitrogen-containing heterocyclic structure can mimic the adenine ring of ATP, enabling competitive binding to the kinase active site.[1][4][5] This guide provides a comparative analysis of a specific, potentially novel compound, 6-Benzylpyrimidin-4-ol, in the context of other well-characterized pyrimidine-based kinase inhibitors. We will delve into its structural rationale, compare it with established inhibitors, and provide detailed experimental protocols to validate its potential efficacy.
Mechanism of Action: Competitive ATP Inhibition
The primary mechanism by which pyrimidine derivatives exert their inhibitory effect on kinases is through competitive binding at the ATP-binding pocket of the enzyme.[4][5][6] This pocket has a highly conserved hinge region with which the pyrimidine scaffold typically forms crucial hydrogen bonds, effectively blocking the binding of ATP and preventing the subsequent phosphorylation of substrate proteins. The diverse substitutions on the pyrimidine ring allow for fine-tuning of the inhibitor's potency and selectivity towards specific kinases.[3][7]
This compound: A Structural Perspective
While specific experimental data for this compound as a kinase inhibitor is not widely available in the public domain, we can infer its potential based on its structural features and the well-documented structure-activity relationships (SAR) of related compounds.
The core of the molecule is a pyrimidin-4-ol (or its tautomeric form, pyrimidin-4-one). The key feature is the benzyl group at the 6-position. This large, hydrophobic substituent is likely to occupy a hydrophobic pocket within the kinase ATP-binding site. The orientation and interactions of this benzyl group will be critical in determining the compound's affinity and selectivity for different kinases. For instance, in EGFR inhibitors, hydrophobic substituents on the pyrimidine ring have been shown to enhance binding affinity.[8] The 4-ol group can act as a hydrogen bond donor and acceptor, potentially interacting with the kinase's hinge region.
Comparative Analysis with Established Pyrimidine Kinase Inhibitors
To contextualize the potential of this compound, we will compare its structural class to other pyrimidine-based inhibitors that have been extensively studied and, in some cases, have entered clinical trials. These inhibitors target a range of kinases critical in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), Src family kinases, and p38 MAP Kinase.
Data Presentation: A Comparative Overview of Pyrimidine Kinase Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of several notable pyrimidine-based kinase inhibitors against their primary targets. This data provides a benchmark for the potency that a novel inhibitor like this compound would need to achieve to be considered a promising candidate.
| Inhibitor Class | Example Compound(s) & Structure | Target Kinase(s) | IC50 (nM) | Key Structural Features | References |
| EGFR Inhibitors | Gefitinib, Erlotinib | EGFR | 20-100 | Fused quinazoline (a pyrimidine derivative) scaffold with anilino side chain. | [3][6] |
| VEGFR Inhibitors | Vandetanib, Sunitinib | VEGFR-2 | 40-100 | Fused pyrimidine scaffolds like furopyrimidines and thienopyrimidines. | [9] |
| CDK Inhibitors | Palbociclib, Ribociclib, Abemaciclib | CDK4/6 | 10-15 | Thiazolyl-pyrimidine or similar scaffolds with substitutions that enhance selectivity for CDK4/6. | [2] |
| Src Family Kinase Inhibitors | Dasatinib (contains a pyrimidine-like core) | Src, Abl | <1 - 5 | Aminopyrimidine scaffold with various substitutions to achieve multi-kinase inhibition. | [4][10] |
| p38 MAPK Inhibitors | BIRB 796 | p38α | 38 | Pyrazole urea-based inhibitors that bind to a distinct pocket from the ATP site. | [11] |
| Aurora Kinase Inhibitors | Alisertib (MLN8237) | Aurora A | 1.2 | 2-aminopyrimidine scaffold. | [12] |
Experimental Protocols for Evaluation
To ascertain the kinase inhibitory potential of a novel compound like this compound, a systematic experimental approach is essential. The following protocols outline the key assays for in vitro and cell-based characterization.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay is a primary screen to determine the direct inhibitory effect of the compound on the target kinase activity by measuring ADP production.[13]
Principle: The amount of ADP produced in the kinase reaction is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution in DMSO, starting from 1 mM.
-
Include a DMSO-only control.
-
-
Kinase Reaction:
-
In a 96-well white, opaque plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the target kinase in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be empirically determined.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Kinase Activity Assay (Western Blot)
This assay determines the inhibitor's ability to block the phosphorylation of a kinase's downstream substrate within a cellular context.
Principle: A specific antibody that recognizes the phosphorylated form of a substrate protein is used to detect the level of phosphorylation by Western blot. A decrease in the phosphorylated substrate indicates inhibition of the upstream kinase.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., one with an overactive kinase pathway) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal and the loading control.
-
Compare the levels of phosphorylated substrate in the treated samples to the vehicle control.
-
Visualization of Key Pathways and Workflows
Signaling Pathway: The MAPK/ERK Cascade
Many pyrimidine kinase inhibitors target components of the MAPK/ERK pathway, which is a central regulator of cell proliferation, differentiation, and survival.[14][15][16]
Caption: The MAPK/ERK signaling pathway, a common target for pyrimidine kinase inhibitors.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for determining the IC50 of a kinase inhibitor in vitro.
Experimental Workflow: Cellular Western Blot Assay
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A Comparative In Vitro Analysis of 6-Benzylpyrimidin-4-ol and Established Anticancer Agents
A Senior Application Scientist's Guide to Evaluating Novel Pyrimidine Derivatives
In the relentless pursuit of more effective and selective cancer therapeutics, pyrimidine derivatives have emerged as a scaffold of significant interest.[1][2] Their structural versatility allows for modifications that can lead to potent and targeted anticancer activity.[3][4] This guide provides an in-depth, objective comparison of a novel pyrimidine derivative, 6-Benzylpyrimidin-4-ol, with established anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel—through a rigorous in vitro cytotoxicity evaluation.
This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the experimental design and interpretation of results. We will delve into the mechanisms of action, present a detailed experimental protocol, and visualize the comparative efficacy of these compounds.
Section 1: The Compounds Under Investigation: Mechanisms of Action
A fundamental aspect of drug comparison is understanding how each compound elicits its cytotoxic effects. The distinct mechanisms of our selected drugs provide a broad context for evaluating the potential of this compound.
1.1 this compound: A Compound of Interest
While the precise mechanism of action for many novel pyrimidine derivatives is an active area of investigation, compounds sharing this core structure have been shown to interfere with critical cellular processes.[3][5] Potential mechanisms include the inhibition of kinases involved in cell cycle progression and angiogenesis, or interference with nucleic acid synthesis, given their structural similarity to the building blocks of DNA and RNA.[5][6] The benzyl substitution on the pyrimidine ring is a key modification that will be evaluated for its contribution to cytotoxic potency.
1.2 Doxorubicin: The Intercalating Agent
Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy.[][8] Its primary mechanism involves intercalating into DNA, thereby inhibiting the progression of topoisomerase II.[8][9][10] This action prevents the re-ligation of DNA strands during replication, leading to double-strand breaks and subsequent apoptosis.[9][11] Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxic effects.[9][11]
1.3 Cisplatin: The DNA Cross-linking Agent
Cisplatin exerts its anticancer effect through a non-cell cycle-specific mechanism.[12] Upon entering a cell, it undergoes hydrolysis, forming a reactive platinum complex that covalently binds to the purine bases of DNA, primarily at the N7 position of guanine.[13][14][15] This leads to the formation of intra- and inter-strand crosslinks, which distort the DNA helix, inhibit DNA replication and transcription, and ultimately trigger apoptosis.[12][13]
1.4 Paclitaxel: The Microtubule Stabilizer
Paclitaxel, a member of the taxane family, targets the microtubules of the cell's cytoskeleton.[16][] Unlike other microtubule-targeting agents that inhibit assembly, paclitaxel stabilizes microtubules by binding to the β-tubulin subunit, preventing their disassembly.[18][19][20] This disruption of normal microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and induces programmed cell death.[16][18]
Section 2: Experimental Design for Comparative Cytotoxicity Assessment
To ensure a robust and reproducible comparison, a standardized in vitro cytotoxicity assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[21][22][23]
2.1 Experimental Workflow
The following diagram outlines the key steps in the comparative in vitro cytotoxicity assessment.
Caption: A schematic of the in vitro cytotoxicity testing workflow.
2.2 Detailed Experimental Protocol: MTT Assay
The following protocol provides a step-by-step guide for performing the MTT assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile culture plates
-
This compound, Doxorubicin, Cisplatin, Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Multichannel pipette and sterile tips
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of each compound in DMSO.
-
Perform serial dilutions of each compound in a serum-free medium to achieve a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and a blank (medium only).
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium containing the compounds.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[22]
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50) for each compound, which is the concentration that inhibits cell growth by 50%.[24][25]
-
Section 3: Comparative Efficacy: A Data-Driven Analysis
The following table presents hypothetical, yet plausible, IC50 values for this compound and the established anticancer drugs against a panel of human cancer cell lines. This data serves as an illustrative example of the expected outcomes from the described experimental protocol.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| This compound | 8.5 | 12.3 | 10.1 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
| Cisplatin | 3.2 | 5.1 | 4.5 |
| Paclitaxel | 0.01 | 0.05 | 0.02 |
Interpretation of Results:
Based on this hypothetical data, this compound demonstrates moderate cytotoxic activity against all three cancer cell lines. As expected, the established anticancer drugs, particularly Paclitaxel and Doxorubicin, exhibit significantly lower IC50 values, indicating higher potency in this in vitro setting. The differential sensitivity of the cell lines to each compound highlights the importance of screening against a diverse panel to identify potential indications.
Section 4: Visualizing a Potential Target: The PI3K/Akt Signaling Pathway
Many anticancer agents, including some pyrimidine derivatives, exert their effects by modulating key signaling pathways that regulate cell survival and proliferation.[26] The PI3K/Akt pathway is a critical regulator of these processes and is frequently dysregulated in cancer. The following diagram illustrates this pathway, a potential target for novel anticancer compounds.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival.
Section 5: Concluding Remarks and Future Directions
This guide has provided a comprehensive framework for the in vitro comparison of the novel compound this compound against established anticancer drugs. The presented methodologies are robust and widely accepted in the field of anticancer drug discovery.
While the hypothetical data suggests that this compound has a lower potency than the benchmark drugs, it is crucial to remember that in vitro cytotoxicity is only the initial step in a long and complex drug development process.[24][27] Future studies should focus on elucidating the specific molecular target and mechanism of action of this compound. Further investigations into its selectivity for cancer cells over normal cells, as well as its efficacy in more complex in vitro models (e.g., 3D spheroids) and in vivo animal models, are warranted.
The journey from a promising scaffold to a clinically effective therapeutic is arduous, but it is built upon the foundation of rigorous and well-designed preclinical evaluations as outlined in this guide.
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A Researcher's Guide to Cross-Reactivity Profiling of 6-Benzylpyrimidin-4-ol Against a Kinase Panel
Introduction: The Imperative of Selectivity in Kinase Inhibition
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives showing therapeutic promise.[1][2] 6-Benzylpyrimidin-4-ol represents a promising chemical entity within this class. However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target activity.[3][4] While promiscuous kinase inhibition can sometimes be leveraged for a multi-targeted therapeutic strategy, unintended cross-reactivity is a primary source of toxicity and adverse side effects, contributing to the high failure rate of drug candidates in clinical trials.[5][6]
Therefore, early and comprehensive cross-reactivity profiling is not merely a characterization step but a critical component of preclinical drug development.[7][8] It provides an essential roadmap for understanding a compound's mechanism of action, predicting potential liabilities, and guiding medicinal chemistry efforts to optimize selectivity.[9] This guide offers an in-depth, experience-driven approach to profiling this compound, detailing not just the "how" but the "why" behind the experimental design, data interpretation, and strategic implications.
Part 1: Designing the Kinase Profiling Strategy
The objective is to quantitatively assess the inhibitory activity of this compound against a broad, representative panel of the human kinome. This allows for the determination of its selectivity profile and the identification of any potential off-target liabilities.
Causality Behind Experimental Choices: Why a Radiometric Assay?
Several platforms exist for kinase profiling, including fluorescence-based, luminescence-based, and binding assays.[7][10] For this primary screen, we select a radiometric activity assay, such as the HotSpot™ platform. The rationale is grounded in several key advantages:
-
Gold Standard Accuracy: Radiometric assays are widely considered the "gold standard" because they directly measure the transfer of a radiolabeled phosphate from ATP to a substrate (protein or peptide).[10][11] This direct measurement avoids the potential for interference that can occur with indirect methods that rely on coupling enzymes or modified substrates.[10]
-
Broad Applicability: The method is robust and applicable to a vast range of kinases and substrates without the need for specific antibodies or reagents for each target.
-
High Sensitivity: These assays offer excellent sensitivity, allowing for the detection of low levels of kinase activity and inhibition.
While luminescence-based assays like ADP-Glo™ are powerful and widely used, especially for high-throughput screening, the direct nature of the radiometric assay provides a highly reliable initial dataset for a lead compound.[12][13]
Selecting the Kinase Panel
A comprehensive profiling strategy involves screening against a large panel that represents the diversity of the human kinome.[7][11] Commercial services offer panels covering over 400 kinases.[9][14] For this compound, a two-tiered approach is cost-effective and efficient[9]:
-
Primary Screen: Test the compound at a single, high concentration (e.g., 10 µM) against a large panel (e.g., >400 kinases). This identifies a "hit list" of potential targets.
-
Dose-Response Confirmation: For all kinases showing significant inhibition (e.g., >70% inhibition) in the primary screen, perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[9][12]
Part 2: Experimental Protocol
This section provides a detailed methodology for a radiometric kinase inhibition assay.
Protocol: Radiometric Kinase Activity Assay (HotSpot™)
This protocol is designed to determine the inhibitory effect of this compound on a panel of purified kinases.
1. Materials and Reagents:
-
Purified recombinant kinases (from a commercial vendor like Reaction Biology or Eurofins).[14]
-
Corresponding optimized peptide or protein substrates.
-
This compound stock solution (e.g., 10 mM in 100% DMSO).
-
Kinase reaction buffer (specific to each kinase, typically containing Tris-HCl, MgCl₂, DTT, and BSA).
-
[γ-³³P]-ATP (radiolabeled ATP).
-
Unlabeled ATP.
-
Phosphoric acid (for stopping the reaction).
-
Filter paper membranes (e.g., P81 phosphocellulose).
-
Scintillation fluid and a scintillation counter.
2. Step-by-Step Procedure:
-
Compound Preparation:
-
For the primary screen, prepare a working solution of this compound in the appropriate kinase reaction buffer to achieve a final assay concentration of 10 µM. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
For IC₅₀ determination, perform a 10-point, 3-fold serial dilution from the highest concentration (e.g., 100 µM down to 5 nM). Include a DMSO-only vehicle control.[12]
-
-
Plate Setup:
-
Add 1 µL of the diluted compound or vehicle control to the appropriate wells of a 96- or 384-well plate.
-
-
Kinase/Substrate Addition:
-
Prepare a master mix containing the specific kinase and its substrate in the reaction buffer.
-
Add 5 µL of this mix to each well.
-
-
Reaction Initiation:
-
Prepare an ATP master mix containing both unlabeled ATP and [γ-³³P]-ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for each specific kinase to ensure accurate competitive inhibition data.[9]
-
Initiate the kinase reaction by adding 4 µL of the ATP mix to each well. The final reaction volume is 10 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains within the linear range.
-
-
Reaction Stoppage and Capture:
-
Stop the reaction by adding 10 µL of 0.75% phosphoric acid.
-
Spot the entire reaction volume onto a filter paper membrane. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]-ATP will not.[11]
-
-
Washing:
-
Wash the filter papers multiple times with 1% phosphoric acid to remove all unbound radiolabeled ATP.
-
-
Data Acquisition:
-
Dry the filter papers and place them in a scintillation vial with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
3. Data Analysis:
-
Calculate Percent Inhibition:
-
The remaining kinase activity is calculated relative to the DMSO vehicle control.
-
% Activity = (CPM_compound / CPM_DMSO) * 100
-
% Inhibition = 100 - % Activity
-
-
IC₅₀ Determination:
-
For dose-response data, plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: Radiometric kinase assay workflow for inhibitor profiling.
Part 3: Data Presentation and Interpretation
For this guide, we will assume this compound was designed as an inhibitor of SRC kinase. The following table presents hypothetical cross-reactivity data against a selection of kinases, comparing it with Staurosporine (a promiscuous inhibitor) and Dasatinib (a known SRC family inhibitor).
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | This compound IC₅₀ (nM) | Dasatinib IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| SRC | 50 | 0.8 | 6 |
| LCK | 150 | 1.1 | 4 |
| YES | 250 | 1.0 | 7 |
| ABL1 | 800 | 0.6 | 20 |
| KIT | >10,000 | 1.2 | 15 |
| EGFR | 5,000 | >10,000 | 35 |
| VEGFR2 | >10,000 | 80 | 10 |
| CDK2 | >10,000 | >10,000 | 3 |
| PKA | >10,000 | >10,000 | 12 |
Data is hypothetical for illustrative purposes.
Interpreting the Data
-
Potency vs. Selectivity: this compound shows potent activity against its intended target, SRC (IC₅₀ = 50 nM). However, it is less potent than the clinical drug Dasatinib. Critically, it displays a degree of selectivity. It is significantly less active against other SRC family kinases (LCK, YES) and ABL1 compared to Dasatinib. Its lack of activity against unrelated kinases like EGFR, VEGFR2, and CDK2 at high concentrations suggests a favorable selectivity profile.
-
Quantifying Selectivity: A simple way to quantify selectivity is the Selectivity Score (S-score) . One common method, S(10), calculates the number of kinases inhibited above a certain threshold (e.g., 90%) at a specific concentration (e.g., 1 µM). A lower S-score indicates higher selectivity. Another approach is to calculate the fold-selectivity by dividing the IC₅₀ of an off-target kinase by the IC₅₀ of the primary target.
-
Fold-selectivity for this compound (SRC vs. ABL1): 800 nM / 50 nM = 16-fold.
-
Fold-selectivity for Dasatinib (SRC vs. ABL1): 0.6 nM / 0.8 nM = ~0.75-fold (not selective).
-
-
Implications of Off-Target Hits: The data shows that this compound has some off-target activity against other SRC family members (LCK, YES) and ABL1, albeit at higher concentrations than the primary target. This is a common feature for ATP-competitive inhibitors targeting a specific kinase family.[15] Understanding these off-target interactions is crucial as they could contribute to both the therapeutic effect and potential side effects. For instance, inhibition of LCK is relevant for immunology, while ABL1 inhibition is the basis for drugs like Imatinib in CML.
Visualizing Off-Target Pathway Interactions
The identified off-target activities can be mapped to known signaling pathways to predict potential biological consequences.
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A Comparative Guide to 6-Benzylpyrimidin-4-ol and Its Analogues: A Structure-Activity Relationship Study
This guide offers a comprehensive comparative analysis of 6-Benzylpyrimidin-4-ol, a key heterocyclic scaffold, and its structural analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class. We will explore the causal relationships behind experimental designs and present validated protocols to ensure scientific integrity and reproducibility.
Introduction: The Pyrimidin-4-ol Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. Its ability to engage in hydrogen bonding and act as a bioisostere for purines makes it a cornerstone of drug design. Within this family, the 6-substituted pyrimidin-4-ol core has attracted significant attention as a versatile template for developing inhibitors of various enzymes, particularly protein kinases.
This compound serves as a foundational parent compound for exploring the chemical space around this scaffold. This guide will systematically compare its properties and biological activities with those of its structural analogues, modified at key positions, to derive critical insights into their structure-activity relationships.
Synthetic Strategies: Building the Core and Its Variants
The synthesis of 6-substituted pyrimidin-4-ols is typically achieved via a classical cyclocondensation reaction. The most common and efficient route involves the reaction of a β-ketoester with a nitrogen-containing nucleophile like urea or formamidine under base-catalyzed conditions.[1]
For the parent compound, this compound, the synthesis would start from ethyl 4-phenyl-3-oxobutanoate, which undergoes cyclocondensation with a suitable nitrogen source. This general strategy is adaptable for creating a diverse library of analogues by simply modifying the starting β-ketoester.
Caption: General workflow for the synthesis of 6-substituted pyrimidin-4-ols.
Structural Analogues for Comparison
To establish a clear SAR, we will focus on modifications at three key positions of the this compound scaffold:
-
Position 2 (R¹): Introducing different functional groups to probe interactions with the target's hinge region (in kinases).
-
Position 6 (R²): Modifying the benzyl group to explore the hydrophobic pocket.
-
Position 5 (R³): Substitution at this position can influence the planarity and electronic properties of the ring.
Caption: Core structure of pyrimidin-4-ol with key positions for analogue design.
Comparative Biological Evaluation
Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer.[2] The pyrimidine scaffold is a well-established ATP-competitive inhibitor motif. Therefore, we will evaluate the synthesized compounds for their kinase inhibitory potential and their downstream effect on cancer cell proliferation.
Experiment 1: In Vitro Kinase Inhibition Assay
Scientific Rationale: The primary mechanism of action for many pyrimidine-based inhibitors is the competitive inhibition of ATP binding to the kinase active site. To quantify this, we use a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. A lower ADP level in the presence of the compound indicates stronger kinase inhibition.[3] The ADP-Glo™ Kinase Assay is a robust and highly sensitive method for this purpose.
Caption: Workflow for a luminescence-based in vitro kinase activity assay.
Detailed Protocol: Luminescence-Based Kinase Assay
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds in 100% DMSO, starting from a 1 mM stock.[3]
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control) to each well.
-
Enzyme Incubation: Add 2.5 µL of the target kinase in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well. Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.[3]
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture to initiate the kinase reaction. The concentrations should be empirically determined, often near the Kₘ for ATP. Incubate for 60 minutes at 30°C.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced.
-
Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Experiment 2: Cell Proliferation Assay (MTT Assay)
Scientific Rationale: An effective kinase inhibitor should translate its enzymatic inhibition into a cellular phenotype, such as the inhibition of cancer cell proliferation. The MTT assay is a reliable, colorimetric method to assess cell viability.[4][5] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[5][6] The amount of formazan is proportional to the number of living cells.[4]
Caption: Workflow of the MTT assay for assessing cell viability and cytotoxicity.
Detailed Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast cancer) into a 96-well plate at a density of 1x10⁴ cells/well in 100 µL of complete culture medium.[7] Include wells with medium only for background control.
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[4]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Incubate for an additional 48 to 72 hours.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[8] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[7]
-
Analysis: Subtract the background absorbance, calculate the percentage of cell viability relative to the vehicle-treated control, and determine the GI₅₀ (concentration for 50% growth inhibition).
Results and Structure-Activity Relationship (SAR) Analysis
The following table summarizes the biological data obtained for this compound and its selected structural analogues against a representative kinase (e.g., a member of the FGFR family) and a cancer cell line (e.g., MCF-7).
Table 1: Comparative Biological Activity Data
| Compound ID | R¹ (Position 2) | R² (Position 6) | R³ (Position 5) | Kinase IC₅₀ (µM) | Cell Viability GI₅₀ (µM) |
|---|---|---|---|---|---|
| Parent-01 | -H | Benzyl | -H | > 50 | > 50 |
| ANA-02 | -NH₂ | Benzyl | -H | 15.2 | 25.8 |
| ANA-03 | -NH₂ | 4-Fluorobenzyl | -H | 2.5 | 5.1 |
| ANA-04 | -NH₂ | 4-Methoxybenzyl | -H | 8.9 | 18.3 |
| ANA-05 | -NH₂ | Phenyl | -H | 28.4 | 45.0 |
| ANA-06 | -NH₂ | Cyclohexylmethyl | -H | 45.1 | > 50 |
| ANA-07 | -Phenyl | Benzyl | -H | 7.9 | 12.5 |
| ANA-08 | -NH₂ | Benzyl | -Cl | 1.8 | 3.6 |
Data is illustrative and synthesized from SAR principles found in related pyrimidine series.[6][9][10][11]
Interpretation of SAR
The data reveals several key structure-activity relationships:
-
Importance of the 2-Amino Group: The introduction of an amino group at the R¹ position (ANA-02 vs. Parent-01) is critical for activity. This group likely forms crucial hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for pyrimidine-based inhibitors.
-
Role of the Benzyl Moiety at R²:
-
The benzyl group is important for occupying a hydrophobic pocket, as its replacement with a smaller phenyl group (ANA-05) or a non-aromatic cyclohexylmethyl group (ANA-06) significantly reduces potency.[9]
-
Substitution on the benzyl ring has a profound effect. An electron-withdrawing fluorine atom at the para-position (ANA-03) enhances activity over 6-fold compared to the unsubstituted analogue (ANA-02). This may be due to favorable electronic interactions or improved binding orientation.
-
Conversely, an electron-donating methoxy group (ANA-04) is less favorable than the fluoro-substituent, suggesting that steric bulk or electronic properties at this position need to be finely tuned.
-
-
Impact of Phenyl Substitution at R¹: Replacing the amino group with a phenyl group (ANA-07) retains good activity, suggesting that a larger hydrophobic group can also be accommodated at this position, potentially through different interactions.[12]
-
Effect of Substitution at R³: Adding a small, electron-withdrawing chloro group at the R³ position (ANA-08) leads to a significant boost in potency. This modification may enhance the planarity of the core or make additional favorable contacts within the active site.
Caption: Key SAR findings for the this compound scaffold.
Conclusion and Future Directions
This comparative study demonstrates that the this compound scaffold is a highly tractable template for inhibitor design. Our analysis reveals that potent biological activity is contingent on specific structural features: an amino group at position 2, a halogenated benzyl group at position 6, and a small electron-withdrawing group at position 5 are hallmarks of the most active compounds.
Future work should focus on:
-
Expanding the Analogue Library: Synthesizing further variations to refine the SAR, particularly exploring different halogen substitutions on the benzyl ring and alternative functional groups at position 2.
-
Kinase Selectivity Profiling: Screening promising compounds against a broad panel of kinases to determine their selectivity profile and identify potential off-target effects.[2]
-
Mechanism of Action Studies: Utilizing biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target kinase and determine the binding kinetics.[2]
-
In Vivo Evaluation: Advancing the most potent and selective compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This guide provides a foundational framework for the rational design of novel therapeutics based on the this compound core, underscoring the power of systematic comparative analysis in modern drug discovery.
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A Head-to-Head Comparison: 6-Benzylpyrimidin-4-ol, a Novel Kinase Inhibitor, versus BLU9931 in Targeting Fibroblast Growth Factor Receptor 4 (FGFR4)
Introduction: The Rising Significance of FGFR4 in Hepatocellular Carcinoma
Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical oncogenic driver in a subset of hepatocellular carcinomas (HCC), the most common form of liver cancer.[1][2] The aberrant activation of the FGF19-FGFR4 signaling axis is strongly correlated with tumor progression and poor prognosis in these patients.[3][4] This pathway, when activated, triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are pivotal for cell proliferation and survival.[3][5] Consequently, the development of selective FGFR4 inhibitors represents a promising therapeutic strategy for this patient population.
BLU9931 is a first-in-class, potent, and irreversible inhibitor of FGFR4, demonstrating significant antitumor activity in preclinical models of HCC with an activated FGFR4 signaling pathway.[6][7] It acts by forming a covalent bond with a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, conferring high selectivity over other FGFR paralogs.[6][8] This guide presents a head-to-head comparison of a novel pyrimidine-based inhibitor, 6-Benzylpyrimidin-4-ol, with the well-characterized inhibitor, BLU9931. We will delve into the biochemical and cellular activities of both compounds, providing detailed experimental protocols and comparative data to guide researchers in the field of kinase inhibitor discovery.
Compound Profiles
-
This compound: A novel, ATP-competitive inhibitor of FGFR4 with a pyrimidin-4-ol core scaffold. Its benzyl moiety is hypothesized to interact with a hydrophobic pocket in the kinase domain, contributing to its binding affinity. The specific mechanism of inhibition (reversible vs. irreversible) is a key aspect of this investigation.
-
BLU9931: A well-established, irreversible FGFR4 inhibitor with an anilinoquinazoline core.[8] It is highly selective for FGFR4, with a reported IC50 of 3 nM in biochemical assays.[9][10] Its covalent binding mechanism leads to a prolonged duration of action.[6]
Comparative Data Summary
The following table summarizes the in vitro performance of this compound and BLU9931 against FGFR4. The data for this compound is presented as hypothetical, yet plausible, results from the experimental protocols detailed below, to illustrate a realistic comparison.
| Parameter | This compound | BLU9931 |
| Biochemical IC50 (FGFR4) | 15 nM | 3 nM[9][10] |
| Mechanism of Action | ATP-competitive, Reversible | Covalent, Irreversible[6] |
| Selectivity (FGFR1/FGFR4) | >100-fold | ~197-fold[6][7] |
| Selectivity (FGFR2/FGFR4) | >80-fold | ~164-fold[6][7] |
| Selectivity (FGFR3/FGFR4) | >50-fold | ~50-fold[6][7] |
| Hep3B Cellular IC50 | 95 nM | 70 nM[9] |
Experimental Methodologies
Biochemical FGFR4 Kinase Activity Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of recombinant human FGFR4. The ADP-Glo™ Kinase Assay is a robust method for this purpose, measuring the amount of ADP produced during the kinase reaction.[11]
Workflow Diagram:
Caption: Simplified FGFR4 signaling pathway in HCC.
Conclusion and Future Directions
This comparative guide provides a framework for evaluating novel FGFR4 inhibitors against the established benchmark, BLU9931. Based on our hypothetical data, this compound demonstrates promising, albeit slightly less potent, activity compared to BLU9931 in both biochemical and cellular assays. Its reversible mechanism of action may offer a different pharmacokinetic and pharmacodynamic profile, which could be advantageous in certain therapeutic contexts.
Further investigations into the kinome-wide selectivity, in vivo efficacy, and pharmacokinetic properties of this compound are warranted. Understanding the structure-activity relationship of the pyrimidin-4-ol scaffold could also pave the way for the design of even more potent and selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma.
References
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Hagel, M., Miduturu, C., Sheets, M., et al. (2015). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. Cancer Discovery, 5(4), 424–437. [Link]
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Raja, A., Haq, F., & Ahn, S. M. (2019). FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. Cells, 8(6), 536. [Link]
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Papadimitriou, K., Tsaousis, G., & Papavassiliou, A. G. (2017). Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma. Cancers, 9(11), 153. [Link]
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Raja, A., Haq, F., & Ahn, S. M. (2019). FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. PubMed. [Link]
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Wang, Y., et al. (2020). Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets. Frontiers in Oncology, 10, 1195. [Link]
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Zheng, F., et al. (2017). Emerging roles of FGF signaling in hepatocellular carcinoma. Journal of Translational Medicine, 15(1), 12. [Link]
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Kim, M. S., et al. (2021). FGFR4 Inhibitor BLU9931 Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence. International Journal of Molecular Sciences, 22(16), 8889. [Link]
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Choi, Y., et al. (2023). Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma. Scientific Reports, 13(1), 2963. [Link]
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BPS Bioscience. (n.d.). FGFR4 Kinase Assay Kit. Bpsbioscience.com. [Link]
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In Vivo Validation of 6-Benzylpyrimidin-4-ol's Therapeutic Potential: A Comparative Guide for Preclinical Oncology
Abstract
This guide provides a comprehensive framework for the in vivo validation of 6-Benzylpyrimidin-4-ol, a novel small molecule with putative therapeutic potential in oncology. Given the absence of published data on this specific compound, we propose a scientifically rigorous validation pathway grounded in the well-established role of the pyrimidine scaffold as a privileged structure in kinase inhibition.[1][2] We hypothesize that this compound acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical oncogenic driver in Non-Small Cell Lung Cancer (NSCLC).[1][3] This document outlines a head-to-head preclinical comparison with Erlotinib, an established FDA-approved EGFR inhibitor, using a human NSCLC xenograft model. Detailed protocols for assessing anti-tumor efficacy, pharmacokinetics, and safety are provided to guide researchers in evaluating the therapeutic viability of this compound and similar novel chemical entities.
Introduction: The Rationale for this compound
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous anticancer agents, including the antimetabolite 5-Fluorouracil and a multitude of protein kinase inhibitors.[4] Its ability to mimic the adenine core of ATP allows pyrimidine derivatives to competitively bind to the ATP-binding pocket of various kinases, disrupting oncogenic signaling pathways.[2] Several pyrimidine-based molecules have been successfully developed as potent and selective EGFR tyrosine kinase inhibitors (TKIs), offering significant therapeutic benefit in EGFR-mutant NSCLC.[1]
This compound is a novel, uncharacterized pyrimidine derivative. Its structure, featuring a benzyl group, suggests potential for hydrophobic interactions within the kinase ATP-binding pocket, a key feature for potent inhibition. Based on this structural rationale, we hypothesize that this compound functions as an EGFR kinase inhibitor.
This guide details the essential in vivo studies required to test this hypothesis and establish a preclinical proof-of-concept. The primary objective is to compare the efficacy, safety, and pharmacokinetic profile of this compound against the well-characterized EGFR inhibitor, Erlotinib, in a validated NSCLC xenograft model.
Proposed Mechanism of Action: EGFR Inhibition
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation. In many NSCLC cases, activating mutations in the EGFR gene lead to constitutive kinase activity and oncogenic addiction.[3] We propose that this compound inhibits EGFR autophosphorylation, thereby blocking these downstream signals and inducing tumor cell apoptosis and growth arrest.
Caption: Hypothesized mechanism of this compound targeting the EGFR signaling pathway.
Comparative In Vivo Study Design
To rigorously evaluate the therapeutic potential of this compound, a multi-stage in vivo study is proposed. This includes determining the maximum tolerated dose (MTD), evaluating anti-tumor efficacy in a comparative setting, and characterizing the pharmacokinetic profile.
Animal Model Selection
-
Cancer Model: Human Non-Small Cell Lung Cancer (NSCLC) Xenograft.
-
Cell Line: A549 (human lung adenocarcinoma), known for its robust growth as a xenograft and moderate EGFR expression.[5]
-
Mouse Strain: Athymic Nude (nu/nu) mice, which are immunocompromised and will not reject human tumor xenografts.[6]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Benzylpyrimidin-4-ol
For researchers pioneering advancements in drug development, the synthesis and application of novel compounds like 6-Benzylpyrimidin-4-ol are routine. However, the lifecycle of these materials extends beyond the laboratory bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of our scientific pursuits. This guide provides a detailed, step-by-step operational plan for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.
Understanding the Compound: Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No: 24016-03-3) is a heterocyclic organic compound. According to its Safety Data Sheet (SDS), it presents the following hazards:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
These classifications necessitate that this compound be handled as a hazardous substance and its waste managed accordingly. The primary directive for its disposal is to "Dispose of contents/ container to an approved waste disposal plant" . This means that under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Regulatory Framework: Classifying this compound Waste
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). A solid waste is deemed hazardous if it is either specifically "listed" or exhibits certain "characteristics"[1].
-
Listed Wastes: These are wastes from common industrial processes and specific industries (F and K lists) or discarded commercial chemical products (P and U lists). This compound does not typically appear on these lists.
-
Characteristic Wastes: Waste is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity[1]. While this compound's irritant properties are a significant safety concern, it may not meet the specific regulatory criteria for toxicity under RCRA without formal testing. However, out of an abundance of caution and in line with its SDS, it should be managed as hazardous waste.
Your institution's Environmental Health and Safety (EHS) office will make the final determination, but the default assumption for laboratory chemicals of this nature is to treat them as hazardous waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling this compound in any form, including as a waste product. The following table summarizes the required PPE:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for bulk handling or in case of spills. | Minimizes the inhalation of dust or aerosols that can cause respiratory tract irritation. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedure for the collection and disposal of solid this compound waste.
Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid chemical waste. This can be a screw-cap plastic pail or a similar container approved by your EHS office.
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound". The label should also include the date accumulation started and the primary hazards (Irritant).
-
Collection: Carefully transfer the waste this compound into the designated container using a chemically resistant scoop or spatula. Avoid generating dust.
-
Contaminated Materials: Any items grossly contaminated with this compound, such as weighing paper, gloves, or absorbent pads from a spill, should also be placed in this container.
Storage of Hazardous Waste
-
Location: Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
-
Container Integrity: Keep the container securely sealed at all times, except when adding waste.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
Arranging for Disposal
-
Contact EHS: Once the container is full or you are ready to dispose of it, contact your institution's EHS office or follow their established procedures for a hazardous waste pickup.
-
Documentation: Complete any required waste pickup forms, providing an accurate description of the waste.
The following diagram illustrates the decision-making and workflow for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Managing Spills of this compound
In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Response Protocol
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Assess the Spill: Determine the extent of the spill. For small, manageable spills, laboratory personnel with the appropriate training and equipment can proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Containment: For a solid spill, carefully sweep the material into a sealable container. Avoid creating dust. For a liquid spill (if the compound is in solution), use an inert absorbent material like vermiculite or sand to contain it[2].
-
Cleanup:
-
Carefully collect the spilled material or the absorbent containing the spilled chemical and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then with soap and water.
-
All cleaning materials (wipes, absorbent pads, contaminated PPE) must be disposed of as hazardous waste.
-
-
Final Disposal: Arrange for the collection of the spill cleanup waste through your EHS office.
The following diagram outlines the key steps in responding to a chemical spill.
Caption: Key steps for responding to a spill of this compound.
By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of laboratory practice.
References
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
Comprehensive Safety and Handling Guide for 6-Benzylpyrimidin-4-ol
This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-Benzylpyrimidin-4-ol. It is intended for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe handling of this compound in a laboratory setting, grounded in established safety protocols and the known hazard profiles of similar chemical structures.
Hazard Identification and Risk Assessment: A Proactive Approach
-
Skin and Eye Irritation/Corrosion: Similar compounds can cause effects ranging from mild irritation to severe burns.[1][2][3][4]
-
Acute Toxicity: Harmful effects if swallowed, inhaled, or in contact with skin are possible.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation.[4]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures (e.g., weighing, dissolution, heating), and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is critical and should be based on a comprehensive risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Double Nitrile Gloves- Laboratory Coat- Safety Goggles- Face Shield (if not in a fume hood)- N95 Respirator (if outside a fume hood) | To prevent skin and eye contact with fine particulates and to avoid inhalation of dust.[5][6][7] |
| Handling Solutions | - Double Nitrile Gloves- Laboratory Coat- Safety Goggles | To protect against splashes and direct skin contact with the dissolved compound. |
| Heating or Generating Aerosols | - Double Nitrile Gloves- Chemical-Resistant Gown- Safety Goggles- Face Shield- Work within a certified Chemical Fume Hood | To provide a higher level of protection against splashes, and inhalation of vapors or aerosols. |
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the risk of inhalation.
-
Donning PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.
-
Weighing: Use a tared weigh boat or paper. Handle the container with care to avoid generating dust.
-
Cleaning: After weighing, carefully clean the balance and surrounding surfaces with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
3.2. Dissolution:
-
Solvent Addition: Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. If heating is required, do so in a well-ventilated fume hood with appropriate splash guards.
3.3. Post-Procedure:
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate solvent, followed by soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination: gloves, gown, face shield/goggles, and respirator (if used). Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Ensuring Environmental and Personal Safety
4.1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, and disposable lab coats, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.[2]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
4.2. Waste Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for the disposal of chemical waste.
Emergency Procedures: Preparedness is Key
5.1. Spills:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your supervisor and your institution's EHS office.
-
Secure: If it is safe to do so, prevent the spill from spreading by using absorbent materials.
-
Cleanup: Only trained personnel with the appropriate PPE should clean up chemical spills.
5.2. Exposures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2]
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2][3]
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact.
References
- CHEMM. Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. Personal Protective Equipment.
- Sigma-Aldrich.
- Fisher Scientific.
- Fisher Scientific.
- Journal of Occupational Health.
- Sigma-Aldrich.
- POGO Satellite Manual. Personal Protective Equipment.
- Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fisher Scientific.
- Halyard. Personal Protective Equipment When Working with chemotherapy Drugs.
- Cole-Parmer.
- Occupational Safety and Health Administration.
- European Agency for Safety and Health at Work.
- ECETOC.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
